Ethyl 2-(2-bromo-6-formylphenoxy)acetate
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 2-(2-bromo-6-formylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-2-15-10(14)7-16-11-8(6-13)4-3-5-9(11)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJVUEOWSJELCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675187 | |
| Record name | Ethyl (2-bromo-6-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-79-0 | |
| Record name | Ethyl (2-bromo-6-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical properties of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standard experimental protocols for the determination of key physical properties including melting point, boiling point, and solubility. These methodologies are presented to enable researchers to ascertain these parameters in a laboratory setting. Furthermore, a logical workflow for the general physicochemical characterization of a novel compound is provided in a visual format to guide research efforts.
Core Physical Properties
Limited direct experimental data for the physical properties of this compound is currently available. The following table summarizes the known computational and catalog data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₄ | [1] |
| Molecular Weight | 287.11 g/mol | [1] |
| CAS Number | 1187385-79-0 | [1] |
| Predicted Boiling Point | 404.7 ± 40.0 °C | [2] |
| Predicted Density | 1.410 ± 0.06 g/cm³ | [2] |
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory procedures for determining the melting point, boiling point, and solubility of a solid organic compound such as this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of purity.[3][4] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[3]
Principle: A small, finely powdered sample of the solid is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded.[3][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]
-
Capillary tubes (sealed at one end)[6]
-
Thermometer
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure (using a Mel-Temp apparatus):
-
Sample Preparation: A small amount of the dry, crystalline sample is placed on a clean, dry surface. The open end of a capillary tube is tapped into the sample to collect a small amount of the solid.[4][6] The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.[6][7]
-
Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.[7]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6]
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6][7]
-
Cooling: After the determination, the apparatus is allowed to cool before the next measurement.[7]
Determination of Boiling Point (Micro Method)
For small quantities of a liquid, a micro boiling point determination can be performed. Since this compound is a solid at room temperature, this protocol would be applicable if it were to be melted or if it were a liquid at the temperature of interest.
Principle: A small amount of the liquid is heated in a tube along with an inverted capillary tube. As the liquid boils, its vapor pressure will equal the external pressure, and a steady stream of bubbles will emerge from the capillary. The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.[8][9]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with mineral oil)[8]
-
Rubber band or wire to attach the tube to the thermometer
Procedure:
-
Sample Preparation: A small amount of the liquid (or molten solid) is placed in the fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end downwards.[8]
-
Apparatus Setup: The fusion tube is attached to a thermometer using a rubber band. The assembly is then clamped so that the bulb of the thermometer and the fusion tube are immersed in the heating bath.[8]
-
Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[8]
-
Observation: The heating is stopped when a continuous and rapid stream of bubbles is observed. The bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]
Determination of Solubility
Solubility provides insights into the polarity and potential functional groups of a compound.[1] A systematic approach using a variety of solvents is typically employed.
Principle: A small, measured amount of the solute is added to a specific volume of a solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the solute in the saturated solution is determined.[10][11]
Apparatus:
-
Small test tubes with stoppers
-
Vortex mixer or shaker
-
Constant temperature bath
-
Analytical balance
-
Filtration apparatus (if determining quantitative solubility)
Procedure (Qualitative):
-
Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Stopper the tube and shake vigorously for 2 minutes.[10] Observe if the solid dissolves completely.
-
Organic Solvents: Repeat the process with other solvents of varying polarity, such as ethanol, diethyl ether, acetone, and dichloromethane.
-
Aqueous Acid/Base: To infer the presence of acidic or basic functional groups, solubility can be tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).[1][10]
-
Solubility in 5% NaOH suggests an acidic compound.
-
Solubility in 5% NaHCO₃ suggests a strongly acidic compound (like a carboxylic acid).
-
Solubility in 5% HCl suggests a basic compound.
-
Logical Workflow for Compound Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity. This provides a logical sequence of experiments to gather fundamental data about a compound.
Caption: Figure 1: A flowchart illustrating the typical stages involved in the characterization of a newly synthesized chemical compound, from initial synthesis to preliminary biological assessment.
Biological Activity
As of the date of this document, no specific signaling pathways or detailed biological activities for this compound have been reported in the reviewed scientific literature. The search for such information did not yield any relevant results that would allow for the construction of a signaling pathway diagram. Research into the biological effects of this compound would represent a novel area of investigation.
Conclusion
This guide provides the available physicochemical data for this compound and outlines standard experimental protocols for the determination of its key physical properties. The provided workflow offers a systematic approach for the characterization of this and other novel compounds. Further experimental work is required to fully elucidate the physical and biological characteristics of this compound.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate | 428463-85-8 [amp.chemicalbook.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chm.uri.edu [chm.uri.edu]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ursinus.edu [ursinus.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. jove.com [jove.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. quora.com [quora.com]
In-Depth Technical Guide: Ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS Number 1187385-79-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-bromo-6-formylphenoxy)acetate, with the Chemical Abstracts Service (CAS) number 1187385-79-0, is a substituted phenoxyacetate derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its members. This technical guide provides a comprehensive overview of the available technical data, a putative synthesis protocol, and potential applications of this compound as a key building block in the development of novel therapeutic agents.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1187385-79-0 | |
| Molecular Formula | C₁₁H₁₁BrO₄ | |
| Molecular Weight | 287.11 g/mol | |
| Predicted Density | 1.477 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 364.7 ± 27.0 °C at 760 mmHg | |
| Predicted pKa | -3.63 ± 0.20 | |
| Predicted LogP | 2.59 |
Table 1: Physicochemical Properties of this compound
Synthesis and Purification
Putative Experimental Protocol: Synthesis
Reaction Scheme:
Caption: Williamson ether synthesis of the target compound.
Materials:
-
2-Bromo-6-hydroxybenzaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-6-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Putative Experimental Protocol: Purification
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[1]
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not publicly available, predicted spectroscopic data can provide valuable information for its identification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet), and the aromatic protons. The aldehyde proton will appear as a singlet at a downfield chemical shift (around 10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbons of the ester and aldehyde groups, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), and the carbons of the ethyl and acetate moieties.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of three reactive sites—the bromo substituent, the formyl group, and the ester—allows for a variety of chemical transformations.
Role as a Synthetic Intermediate
The aldehyde functional group can be readily converted into other functionalities such as alcohols, carboxylic acids, or amines, or used in condensation reactions to form larger molecular scaffolds. The bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters.
Caption: Potential synthetic transformations of the title compound.
Potential Biological Activities of Derivatives
Phenoxyacetic acid derivatives have been reported to possess a wide range of biological activities, including but not limited to:
-
Anti-inflammatory: Some derivatives have shown potent anti-inflammatory effects.
-
Anticancer: Certain phenoxyacetamide derivatives have been investigated as potential anticancer agents.[2]
-
Antidiabetic: Novel phenoxyacetic acid derivatives have been explored as agonists for free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.
-
Herbicidal and Fungicidal: This class of compounds has a historical application in agriculture.
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of libraries of compounds to be screened for various biological activities.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the public domain linking this compound or its direct derivatives to specific signaling pathways. However, based on the known activities of related phenoxyacetic acid derivatives, it is plausible that molecules synthesized from this building block could modulate pathways involved in inflammation (e.g., cyclooxygenase pathways) or metabolic diseases.
An experimental workflow for utilizing this compound in a drug discovery program would typically involve the following steps:
References
Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate, a valuable intermediate in drug discovery and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.
Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the ortho-formylation of 2-bromophenol to produce the key intermediate, 3-bromosalicylaldehyde. The subsequent step is a Williamson ether synthesis, specifically the O-alkylation of 3-bromosalicylaldehyde with ethyl bromoacetate. This guide will provide detailed methodologies for both of these critical transformations.
Synthesis Pathway
The overall synthetic route is depicted below. The process begins with the formylation of 2-bromophenol, followed by the etherification of the resulting aldehyde.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromosalicylaldehyde[1]
This procedure details the ortho-formylation of 2-bromophenol.[1]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mg) | Moles (mmol) |
| 2-Bromophenol | 173.01 | 865 | 5 |
| Anhydrous Magnesium Chloride | 95.21 | 952 | 10 |
| Paraformaldehyde | 30.03 (as CH₂O) | 450 | 15 |
| Triethylamine | 101.19 | 1010 | 10 |
| Tetrahydrofuran (THF) | - | 25 mL | - |
| Diethyl ether | - | 10 mL | - |
| 1 N Hydrochloric Acid | - | 3 x 10 mL | - |
| Water | - | 3 x 10 mL | - |
| Anhydrous Magnesium Sulfate | - | q.s. | - |
| Hexane (for recrystallization) | - | q.s. | - |
Procedure:
-
To a flame-dried round-bottom flask, add anhydrous magnesium chloride (952 mg, 10 mmol), paraformaldehyde (450 mg, 15 mmol), triethylamine (1.01 g, 10 mmol), and tetrahydrofuran (25 mL).[1]
-
With magnetic stirring, add 2-bromophenol (865 mg, 5 mmol) dropwise to the mixture.[1]
-
Heat the reaction mixture to reflux under an argon atmosphere and maintain for 3 hours.[1]
-
Cool the mixture to room temperature using an ice/water bath.[1]
-
Add 10 mL of diethyl ether and transfer the mixture to a separatory funnel.[1]
-
Wash the organic phase successively with 1 N HCl (3 x 10 mL) and then with water (3 x 10 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a pale yellow solid.[1]
-
Purify the crude product by recrystallization from a minimal amount of hexane to afford 3-bromosalicylaldehyde as colorless needles.[1]
Expected Yield: 70-90%[1]
Step 2: Synthesis of this compound
This procedure is adapted from the O-alkylation of salicylaldehyde with ethyl bromoacetate.[2]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Ratio |
| 3-Bromosalicylaldehyde | 201.02 | 2.01 | 10 | 1 |
| Ethyl bromoacetate | 167.00 | 2.00 | 12 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 | 30 | 3 |
| Acetonitrile (MeCN) | - | 65 mL | - | - |
| Diethyl ether | - | ~200 mL | - | - |
| Deionized Water | - | ~400 mL | - | - |
| Brine | - | ~150 mL | - | - |
| Anhydrous Sodium Sulfate | - | q.s. | - | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 3-bromosalicylaldehyde (2.01 g, 10 mmol), acetonitrile (65 mL), and potassium carbonate (4.15 g, 30 mmol).[2]
-
Stir the mixture vigorously for 5 minutes.
-
Add ethyl bromoacetate (2.00 g, 12 mmol) to the suspension.[2]
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 48-72 hours, monitoring the reaction progress by thin-layer chromatography.[2]
-
After completion, cool the reaction to room temperature and filter off the solid potassium carbonate.[2]
-
Wash the solids with diethyl ether (approximately 50 mL).[2]
-
Transfer the combined filtrate to a separatory funnel and wash with deionized water (2 x 200 mL) and then with brine (150 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Yield: Based on the analogous reaction, a yield of 60-70% can be anticipated.[2]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Bromophenol | C₆H₅BrO | 173.01 | Liquid |
| 3-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | Colorless needles |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Colorless liquid |
| This compound | C₁₁H₁₁BrO₄ | 287.11 | Expected as an oil or low-melting solid |
Table 2: Summary of Reaction Conditions
| Reaction Step | Solvent | Base | Temperature | Duration |
| Synthesis of 3-Bromosalicylaldehyde | THF | Triethylamine | Reflux | 3 hours |
| Synthesis of this compound | MeCN | Potassium Carbonate | Reflux | 48-72 hours |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the two-step synthesis.
References
An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism, experimental protocols, and key data associated with the synthesis of ethyl 2-(2-bromo-6-formylphenoxy)acetate, a valuable intermediate in organic synthesis and drug discovery.
Core Synthesis Mechanism: The Williamson Ether Synthesis
The formation of this compound is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
The synthesis involves two primary reactants:
-
2-bromo-6-formylphenol: This provides the phenoxide nucleophile.
-
Ethyl bromoacetate: This serves as the electrophile.[3]
The reaction mechanism can be broken down into two key steps:
Step 1: Deprotonation to form the Nucleophile The phenolic hydroxyl group of 2-bromo-6-formylphenol is acidic and is deprotonated by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide is a potent nucleophile.
Step 2: SN2 Attack and Ether Formation The newly formed phenoxide ion attacks the electrophilic carbon atom of ethyl bromoacetate. This carbon is susceptible to nucleophilic attack because it is bonded to a highly electronegative bromine atom, which acts as a good leaving group. The reaction proceeds via a backside attack, characteristic of an SN2 reaction, resulting in the displacement of the bromide ion and the formation of the ether linkage.
dot
Figure 1: General mechanism of the Williamson ether synthesis for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from a general procedure for the synthesis of similar phenoxyacetate esters.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 2-bromo-6-formylphenol | C₇H₅BrO₂ | 201.02 |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Brine (saturated NaCl solution) | NaCl(aq) | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 |
Experimental Procedure:
-
To a solution of 2-bromo-6-formylphenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to dilute the mixture.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
dot
Figure 2: A typical experimental workflow for the synthesis.
Quantitative Data and Physicochemical Properties
Table 1: Physicochemical Properties of Reactants
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Ethyl bromoacetate | 167.001 | 168.5 | 1.5 |
| 2-bromo-6-formylphenol | 201.02 | - | - |
| N,N-Dimethylformamide | 73.09 | 153 | 0.944 |
Data for ethyl bromoacetate obtained from[3].
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Key Expected Signals |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons of the acetate group, aromatic protons, and a singlet for the aldehyde proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, carbons of the aromatic ring, and carbons of the ethyl and methylene groups. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde and ester groups, and C-O stretching of the ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns. |
Logical Relationships in Synthesis Strategy
The choice of reactants and conditions for the Williamson ether synthesis is critical for maximizing the yield of the desired ether and minimizing side reactions.
dot
Figure 3: Logical relationships in the synthesis strategy.
The use of a primary alkyl halide (ethyl bromoacetate) is crucial as the SN2 reaction is sensitive to steric hindrance.[1] Using a secondary or tertiary alkyl halide would likely lead to a competing E2 elimination reaction, reducing the yield of the desired ether product. The choice of a polar aprotic solvent like DMF helps to solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.
References
Starting materials for Ethyl 2-(2-bromo-6-formylphenoxy)acetate synthesis
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its structure, featuring a reactive aldehyde, a bromo-substituted aromatic ring, and an ester functional group, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of the synthetic route to this compound, detailing the preparation of its key starting materials and the final etherification step. The methodologies presented are based on established and reliable chemical literature, ensuring reproducibility for researchers and professionals in drug development.
The synthesis logically proceeds through a Williamson ether synthesis, reacting a substituted phenol with an alkyl halide. Therefore, the primary starting materials required are 2-bromo-6-formylphenol and ethyl bromoacetate. The following sections provide detailed protocols for the preparation of these precursors and their subsequent reaction to yield the target compound.
Synthesis of Starting Material 1: 2-Bromo-6-formylphenol (3-Bromosalicylaldehyde)
The preparation of 2-bromo-6-formylphenol is achieved through the ortho-formylation of 2-bromophenol. This regioselective reaction introduces a formyl group (-CHO) at the position adjacent to the hydroxyl group on the aromatic ring.
Experimental Protocol
A detailed procedure for the ortho-formylation of 2-bromophenol is adapted from a method described by Hansen and Skattebøl.[1]
Reactants and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Anhydrous Magnesium Chloride (MgCl₂) | 95.21 | 100 | 9.52 g |
| Paraformaldehyde | 30.03 (as CH₂O) | 150 | 4.50 g |
| Dry Tetrahydrofuran (THF) | 72.11 | - | 250 mL |
| Triethylamine (TEA) | 101.19 | 100 | 10.12 g (13.9 mL) |
| 2-Bromophenol | 173.01 | 50 | 8.65 g (5.8 mL) |
Procedure
-
A 500-mL, three-necked round-bottomed flask is dried and equipped with a magnetic stir bar, a reflux condenser, and rubber septa, and then purged with argon.
-
Anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol) are added to the flask under a positive pressure of argon.
-
Dry tetrahydrofuran (250 mL) is added via syringe, followed by the dropwise addition of triethylamine (10.12 g, 100 mmol). The mixture is stirred for 10 minutes.
-
2-Bromophenol (8.65 g, 50 mmol) is added dropwise via syringe, resulting in a light pink mixture.
-
The flask is immersed in an oil bath preheated to 75 °C. The mixture will turn a bright orange-yellow color.
-
The reaction is heated at a gentle reflux for 4 hours.
-
After cooling to room temperature, 100 mL of diethyl ether is added.
-
The organic phase is transferred to a separatory funnel and washed successively with 1 N HCl (3 x 100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by column chromatography or recrystallization yields pure 3-bromosalicylaldehyde.
Caption: Synthesis of 2-Bromo-6-formylphenol.
Synthesis of Starting Material 2: Ethyl Bromoacetate
Ethyl bromoacetate is a key reagent and can be synthesized via the esterification of bromoacetic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[2][3]
Experimental Protocol
Reactants and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Bromoacetic Acid | 138.95 | 10 | 1.39 g |
| Ethanol (98%) | 46.07 | - | 10 mL |
| Sulfuric Acid (98%) | 98.08 | - | 2 mL |
Procedure
-
A 50-mL round-bottomed flask is charged with bromoacetic acid (1.39 g, 10 mmol) and ethanol (10 mL).
-
Concentrated sulfuric acid (2 mL) is carefully added to the mixture.
-
A reflux condenser is attached, and the mixture is stirred and heated under reflux for 24 hours.[2]
-
After cooling, the reaction mixture is poured into a separatory funnel containing water.
-
The organic layer is separated, washed with water, then with a 1% sodium bicarbonate solution, and finally with water again.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The product is purified by distillation under reduced pressure to yield pure ethyl bromoacetate. The boiling point is approximately 159 °C at atmospheric pressure.
Caption: Synthesis of Ethyl Bromoacetate.
Final Synthesis: this compound
The final step is a Williamson ether synthesis, where the phenoxide of 2-bromo-6-formylphenol acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.
Experimental Protocol
This procedure is based on a general method for the synthesis of 2-(2-formylphenoxy)acetate esters.[4]
Reactants and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass |
| 2-Bromo-6-formylphenol | 201.02 | 10 | 2.01 g |
| Ethyl Bromoacetate | 167.00 | 13 | 2.17 g (1.44 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20 | 2.76 g |
| Dimethylformamide (DMF) | 73.09 | - | 50 mL |
Procedure
-
To a round-bottomed flask, add 2-bromo-6-formylphenol (2.01 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and freshly distilled dimethylformamide (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (2.17 g, 13 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and maintain this temperature for 4 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (200 mL) to the mixture.
-
Wash the organic phase with brine (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
The resulting residue can be purified by flash chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield pure this compound.
Caption: Overall Synthetic Workflow.
References
In-Depth Technical Guide: Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological significance of related structures. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development.
Chemical Properties and Data
This compound is a substituted phenoxyacetate derivative. The presence of the bromo and formyl groups on the aromatic ring, along with the ethyl acetate moiety, offers multiple sites for further chemical modification, making it an interesting scaffold for the synthesis of diverse molecular libraries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 287.11 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₁BrO₄ | [1][2] |
| CAS Number | 1187385-79-0 | [1][2][3][4] |
| Canonical SMILES | CCOC(=O)COC1=C(C=O)C=CC=C1Br | N/A |
| Physical Description | Solid (predicted) | N/A |
| Solubility | Soluble in common organic solvents like acetone, DMF. | N/A |
Synthesis Protocol
The synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the reaction of the sodium salt of 2-bromo-6-formylphenol with an ethyl haloacetate, such as ethyl bromoacetate.
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a two-step process, starting from the commercially available 2-bromophenol. The first step involves the introduction of a formyl group at the ortho position to the hydroxyl group, followed by the etherification with an ethyl acetate moiety.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-bromo-6-formylphenol (Intermediate)
This protocol is adapted from established methods for the ortho-formylation of phenols.
-
Materials: 2-bromophenol, paraformaldehyde, magnesium chloride, triethylamine, tetrahydrofuran (THF), hydrochloric acid (HCl), ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium chloride (1.1 equivalents) and anhydrous THF.
-
To this suspension, add triethylamine (2.2 equivalents) and stir the mixture at room temperature.
-
Add paraformaldehyde (2.0 equivalents) to the mixture.
-
Slowly add a solution of 2-bromophenol (1.0 equivalent) in THF to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-formylphenol.
-
Step 2: Synthesis of this compound (Final Product)
This protocol is based on the Williamson ether synthesis.
-
Materials: 2-bromo-6-formylphenol, sodium hydride (NaH) or potassium carbonate (K₂CO₃), ethyl bromoacetate, anhydrous dimethylformamide (DMF) or acetone, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-6-formylphenol (1.0 equivalent) in anhydrous DMF or acetone.
-
Add a base, such as sodium hydride (1.1 equivalents, handled with care) or anhydrous potassium carbonate (2.0 equivalents), to the solution and stir at room temperature to form the phenoxide.
-
Slowly add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC. The reaction kinetics of similar reactions have been studied and are influenced by the substituents on the phenoxyacetate ion.[5]
-
Once the reaction is complete, quench it by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Potential Applications and Biological Relevance
Relevance in Drug Discovery
Substituted benzaldehydes and their derivatives are important intermediates in the synthesis of pharmaceuticals.[1] The formyl group can be readily converted into other functional groups, allowing for the generation of a diverse library of compounds for biological screening.
Phenoxyacetic acid derivatives have been investigated for various therapeutic applications, including:
-
Anti-inflammatory Activity: Certain phenoxyacetic acid derivatives have been identified as selective COX-2 inhibitors.[1]
-
Antidiabetic Properties: Some derivatives act as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.[7]
-
Antimicrobial and Antioxidant Activities: Various substituted phenoxyacetic acids have demonstrated antibacterial, antifungal, and antioxidant properties.[6]
The structure of this compound makes it a candidate for inclusion in screening libraries targeting these and other biological pathways. The bromo- and formyl-substituents can influence the electronic and steric properties of the molecule, potentially leading to specific interactions with biological targets.
Hypothetical Signaling Pathway Involvement
Given the known activities of related compounds, one could hypothesize the potential involvement of this compound or its derivatives in signaling pathways related to inflammation or metabolic regulation. For instance, if a derivative were to exhibit anti-inflammatory effects, it might interact with the cyclooxygenase (COX) pathway.
Caption: Hypothetical inhibition of the COX-2 pathway by a phenoxyacetic acid derivative.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for further derivatization and exploration in drug discovery programs. While direct biological data for this specific molecule is limited, the well-documented activities of the broader class of phenoxyacetic acid derivatives provide a strong rationale for its inclusion in screening libraries aimed at identifying novel therapeutic agents. The detailed synthetic protocol provided herein should facilitate its preparation and subsequent investigation by the scientific community.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ETHYL BROMOACETATE - Ataman Kimya [atamanchemicals.com]
- 5. ias.ac.in [ias.ac.in]
- 6. jetir.org [jetir.org]
- 7. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Analysis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
Predicted Spectral Data
The following tables summarize the predicted spectral data for Ethyl 2-(2-bromo-6-formylphenoxy)acetate. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 - 8.0 | Multiplet | 2H | Aromatic protons |
| ~7.2 - 7.4 | Multiplet | 1H | Aromatic proton |
| ~4.8 | Singlet | 2H | Methylene protons (-OCH₂C=O) |
| ~4.3 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |
| ~1.3 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbon (-CHO) |
| ~168 | Ester carbonyl carbon (-C=O) |
| ~155 | Aromatic carbon (-O-Ar) |
| ~135 | Aromatic carbon |
| ~132 | Aromatic carbon |
| ~128 | Aromatic carbon |
| ~125 | Aromatic carbon |
| ~115 | Aromatic carbon (-C-Br) |
| ~68 | Methylene carbon (-OCH₂C=O) |
| ~62 | Methylene carbon (-OCH₂CH₃) |
| ~14 | Methyl carbon (-OCH₂CH₃) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1760 | Strong | C=O stretch (ester) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1580, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ether and ester) |
| ~1050 | Strong | C-O stretch (ether) |
| ~650 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 302/304 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to Br isotope) |
| 257/259 | Fragment from loss of -OCH₂CH₃ |
| 229/231 | Fragment from loss of -COOCH₂CH₃ |
| 201/203 | Fragment from loss of -CH₂COOCH₂CH₃ |
| 199 | Fragment corresponding to brominated phenoxy cation |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the solid is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.[1] Filter the solution if any particulate matter is present.[2]
-
Instrument Setup : Place the NMR tube in a spinner and insert it into the spectrometer's magnet.
-
Locking and Shimming : The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition :
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse.
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Switch the spectrometer to the ¹³C channel.
-
Set a wider spectral width (e.g., 0 to 220 ppm).[3]
-
Use a 30° or 45° pulse angle.[4]
-
Employ proton decoupling to simplify the spectrum and enhance the signal.[5]
-
Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time are typically required.[5]
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[1]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or Thin Film Method
-
Sample Preparation (Solid) :
-
Thin Film Method : Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[6] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[6]
-
ATR Method : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Background Spectrum : Record a background spectrum of the empty sample holder (salt plate or clean ATR crystal). This will be subtracted from the sample spectrum to remove signals from the instrument and atmospheric components (e.g., CO₂, H₂O).
-
Sample Spectrum : Place the prepared sample in the instrument's sample compartment and acquire the spectrum.
-
Data Collection : The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a heated probe or a gas chromatography (GC) inlet. For non-volatile solids, a direct insertion probe can be used.[7][8]
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).
-
Fragmentation : The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic charged fragments.[8]
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[8]
-
Detection : A detector records the abundance of each ion at a specific m/z value.
-
Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.[8]
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of an organic compound.
Caption: General workflow for the spectral analysis of an organic compound.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. rsc.org [rsc.org]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. books.rsc.org [books.rsc.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
Solubility of Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Ethyl 2-(2-bromo-6-formylphenoxy)acetate, a compound of interest in synthetic chemistry and potential pharmaceutical development. A comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This document, therefore, provides a detailed analysis of the compound's structural features to predict its general solubility behavior. Furthermore, it outlines a standardized experimental protocol for determining the solubility of a solid organic compound, which can be readily applied to this compound. Visualizations for a generic experimental workflow and the key factors influencing solubility are also presented to aid researchers in their laboratory work.
Introduction
This compound is a substituted phenoxyacetate derivative. The solubility of such compounds is a critical parameter in various stages of research and development, including synthesis, purification, formulation, and biological screening. Understanding the solubility profile in different organic solvents is essential for designing efficient reaction conditions, developing crystallization procedures, and preparing solutions for analysis and testing.
Despite the importance of this data, specific quantitative solubility values for this compound are not currently available in the public domain. This guide offers a theoretical assessment of its expected solubility and provides the necessary experimental framework for researchers to determine these values in their own laboratories.
Predicted Solubility Profile
The molecular structure of this compound suggests a moderate to good solubility in a range of common organic solvents. Its solubility will be governed by the interplay of its different functional groups: the ethyl ester, the ether linkage, the aromatic ring, the bromo substituent, and the formyl (aldehyde) group.
-
Polarity: The presence of the ester, ether, and formyl groups introduces polar characteristics to the molecule, suggesting potential solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and to some extent in polar protic solvents (e.g., ethanol, methanol).
-
Aromatic Ring: The benzene ring provides a nonpolar surface area, which should contribute to solubility in aromatic solvents like toluene and benzene.
-
Halogenation: The bromo group increases the molecular weight and polarizability, which can influence interactions with various solvents.
-
Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the ester, ether, and formyl groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents.
Based on the structure of the related compound, Ethyl 2-phenoxyacetate, which is reported to have good solubility in ethanol and ether[1], it is reasonable to predict that this compound will also be soluble in these and other similar organic solvents. However, the bromo and formyl substituents will modulate this behavior. The polar formyl group might enhance solubility in more polar solvents compared to the unsubstituted parent compound.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, DMF, DMSO | High | Dipole-dipole interactions with the polar functional groups. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Hydrogen bonding (acceptor) and dipole-dipole interactions. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | Van der Waals forces and pi-pi stacking with the aromatic ring. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The molecule's overall polarity is likely too high for significant solubility in nonpolar aliphatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity and ability to solvate a range of organic molecules. |
Note: This table represents a qualitative prediction. Experimental verification is required for quantitative data.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal equilibrium method.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) with constant agitation to ensure saturation.
-
-
Sample Withdrawal and Dilution:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are taken.
-
For highly concentrated solutions, immediately filter the supernatant using a syringe filter into a pre-weighed container or directly into a volumetric flask for dilution.
-
Dilute the filtered aliquot with a known volume of the same solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solutions using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizations
The following diagrams illustrate the general workflow for solubility determination and the factors influencing it.
Figure 1: Experimental workflow for determining the solubility of a solid organic compound.
Figure 2: Key factors influencing the solubility of a compound in a solvent.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently documented in publicly accessible sources, this technical guide provides a robust framework for researchers. The predicted solubility profile, based on the compound's structural characteristics, offers a starting point for solvent selection. The detailed experimental protocol provides a clear path for the in-house determination of precise solubility values. The accompanying diagrams offer a visual summary of the experimental process and the fundamental principles of solubility. It is recommended that researchers perform the described experimental procedures to obtain the specific quantitative data required for their applications.
References
Stability and Storage of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS No. 1187385-79-0). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from the analysis of its functional groups, data on analogous compounds, and general chemical principles to provide a robust framework for its handling and storage.
Core Executive Summary
This compound is a multi-functionalized organic molecule. Its stability is primarily influenced by the reactivity of the aromatic aldehyde and the ethyl ester functionalities. The primary degradation pathways are anticipated to be the oxidation of the aldehyde group to a carboxylic acid and the hydrolysis of the ester linkage. To ensure the integrity of the compound, it is imperative to store it under controlled conditions, specifically protecting it from atmospheric oxygen, moisture, and excessive heat.
Chemical Profile and Inherent Instabilities
The molecular structure of this compound incorporates three key functional groups that dictate its stability profile: an aromatic aldehyde, an ethyl phenoxyacetate, and a bromoarene.
-
Aromatic Aldehyde: The formyl group is susceptible to oxidation, which can be initiated by air, light, or heat, leading to the formation of the corresponding carboxylic acid. Aromatic aldehydes are generally more stable than their aliphatic counterparts, but the presence of other substituents on the aromatic ring can influence their reactivity.
-
Ethyl Phenoxyacetate: The ester linkage is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. While generally stable under neutral conditions, prolonged exposure to moisture can facilitate this degradation.
-
Bromoarene: The carbon-bromine bond on the aromatic ring is relatively stable. However, it can be susceptible to dehalogenation under certain conditions, such as catalytic hydrogenation.
A summary of the stability characteristics of each functional group is presented in Table 1.
| Functional Group | Potential Degradation Pathways | Contributing Factors |
| Aromatic Aldehyde | Oxidation to Carboxylic Acid | Air (Oxygen), Light, Heat, Humidity |
| Ethyl Phenoxyacetate | Hydrolysis to Carboxylic Acid and Alcohol | Acids, Bases, Moisture |
| Bromoarene | Reductive Dehalogenation | Reducing agents (e.g., catalytic hydrogenation) |
Table 1: Summary of Functional Group Stability
Recommended Storage and Handling
Based on the analysis of the compound's functional groups and available data for analogous compounds, the following storage and handling conditions are recommended to maintain the purity and stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location (ideally 2-8 °C). A supplier of a similar compound suggests storage at room temperature under an inert atmosphere. | Minimizes the rate of potential degradation reactions, such as oxidation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the aldehyde group by atmospheric oxygen. |
| Light | Protect from light. Store in an amber vial or in a dark location. | Light can catalyze the oxidation of the aldehyde group. |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolysis of the ester linkage. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These materials can directly induce the degradation of the aldehyde and ester functionalities. |
Table 2: Recommended Storage and Handling Conditions
Potential Degradation Pathways
The primary degradation pathways for this compound are illustrated in the following diagram. The main points of vulnerability are the aldehyde and ester groups.
Caption: Predicted degradation of this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound under specific conditions, a formal stability study is recommended. The following is a general protocol that can be adapted for this purpose.
Objective: To determine the degradation rate of this compound under various storage conditions over time.
Methodology: High-Performance Liquid Chromatography (HPLC) Purity Assessment
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
-
Establishment of Stability-Indicating HPLC Method:
-
Develop an HPLC method capable of separating the parent compound from its potential degradation products (e.g., the carboxylic acid formed by oxidation or hydrolysis).
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 254 nm).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision. Forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) should be performed to demonstrate that the method is stability-indicating.
-
-
Stability Study Design:
-
Aliquots of the stock solution should be stored under a matrix of conditions. A suggested set of conditions is outlined in the table below.
-
At each time point, an aliquot from each condition is analyzed by the validated HPLC method.
-
| Condition | Temperature | Atmosphere | Light Condition |
| 1 (Control) | 2-8 °C | Inert (Argon) | Dark |
| 2 | Room Temperature (~25 °C) | Air | Ambient Light |
| 3 | Room Temperature (~25 °C) | Inert (Argon) | Dark |
| 4 | 40 °C | Air | Dark |
| 5 | Room Temperature (~25 °C) | Air | UV Light Exposure |
Table 3: Example Stability Study Conditions
-
Data Analysis:
-
The peak area of the parent compound is recorded at each time point for each condition.
-
The percentage of the parent compound remaining is calculated relative to the initial time point (T=0).
-
The rate of degradation can be determined by plotting the percentage of the parent compound remaining against time.
-
The workflow for a typical stability study is depicted below.
Caption: General workflow for a chemical stability study.
Conclusion
Commercial Suppliers and Technical Data for Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For researchers, scientists, and professionals in drug development, sourcing high-quality chemical intermediates is a critical step in the discovery and manufacturing pipeline. This guide provides an overview of commercial suppliers for Ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS No. 1187385-79-0), a key building block in various synthetic pathways.
Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1187385-79-0 |
| Molecular Formula | C11H11BrO4 |
| Molecular Weight | 287.109 g/mol |
Commercial Suppliers
The following companies have been identified as potential suppliers of this compound. Availability, purity, and quantity may vary, and it is recommended to contact the suppliers directly for the most current information.
| Supplier | Location | Notes |
| A.J. Chemicals | India | A leading global supplier and manufacturer of chiral chemicals, amino acids, and pharmaceutical raw materials. They offer this compound for both R&D and bulk scale.[1] |
| Guidechem | Global | A platform that connects buyers with chemical suppliers worldwide. They list multiple suppliers for this compound.[1][2] |
| BLDpharm | - | While not listing the exact compound, they offer a structurally similar product, Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate (CAS: 1461707-80-1), which may be of interest.[3] |
| Chiralen | - | Specializes in a comprehensive range of chemicals for research and development. They list a similar compound, Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate (CAS: 428463-85-8).[4] |
| SynQuest Laboratories, Inc. | Alachua, FL, USA | A supplier of research chemicals, offering Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate (CAS: 231306-75-5), another related analog.[5] |
| Echemi | - | A platform with various suppliers, including Hangzhou Zhongqi Chem Co., Ltd., which lists related compounds like ETHYL (4-BROMO-2-FORMYLPHENOXY)ACETATE (CAS: 51336-47-1).[6] |
Note: The provided list is not exhaustive, and further investigation may reveal additional suppliers.
Technical Information and Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not typically provided by commercial suppliers. This information is more commonly found in peer-reviewed scientific literature and patent documents. A general synthetic approach for related bromoacetates involves the Hell-Volhard-Zelinski reaction followed by esterification[7].
For specific applications and signaling pathway interactions, it is recommended to consult scientific databases and journals, as this information is highly dependent on the context of its use in a larger molecular entity.
Visualizing Chemical Sourcing and Synthesis
The following diagrams illustrate the general workflow for sourcing a chemical intermediate and a simplified representation of a potential synthetic route.
Caption: A typical workflow for sourcing a chemical intermediate.
Caption: A simplified representation of a multi-step chemical synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. 1461707-80-1|Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate|BLD Pharm [bldpharm.com]
- 4. chiralen.com [chiralen.com]
- 5. 231306-75-5 | 2623-9-16 | Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate | SynQuest Laboratories [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a reactive aldehyde, a strategically positioned bromo substituent on an aromatic ring, and an ester moiety, offers a rich platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and reactivity profile of this compound, with a focus on its potential for intramolecular cyclization to form valuable benzofuran scaffolds. Detailed experimental protocols for its synthesis, based on established methodologies for analogous compounds, are provided, along with a summary of its key chemical properties. This document aims to serve as a foundational resource for researchers exploring the utility of this compound in the synthesis of complex organic molecules and in the development of novel therapeutic agents.
Chemical Properties and Spectroscopic Data
This compound possesses a molecular formula of C₁₁H₁₁BrO₄ and a molecular weight of 287.11 g/mol . While specific spectroscopic data for this exact compound is not widely published, the expected spectral characteristics can be inferred from its structural analogue, ethyl 2-(2-formylphenoxy)acetate.
Table 1: Physicochemical and Spectroscopic Data of this compound and its Non-Brominated Analog.
| Property | This compound (Predicted/Inferred) | Ethyl 2-(2-formylphenoxy)acetate (Experimental)[1] |
| Molecular Formula | C₁₁H₁₁BrO₄ | C₁₁H₁₂O₄ |
| Molecular Weight | 287.11 g/mol | 208.21 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.3-10.5 (s, 1H, CHO), 7.6-7.9 (m, 3H, Ar-H), 4.7 (s, 2H, OCH₂), 4.2 (q, 2H, OCH₂CH₃), 1.2 (t, 3H, OCH₂CH₃) | δ (ppm): 10.51 (s, 1H), 7.86 (dd, 1H), 7.57 (t, 1H), 7.14 (t, 1H), 6.95 (d, 1H), 4.71 (s, 2H), 4.25 (q, 2H), 1.28 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 188-190 (CHO), 168-170 (C=O), 158-160 (C-O), 135-138 (C-Br), 115-135 (Ar-C), 65-67 (OCH₂), 61-63 (OCH₂CH₃), 13-15 (OCH₂CH₃) | δ (ppm): 189.7, 168.6, 161.0, 135.9, 128.8, 125.0, 121.7, 112.8, 65.7, 61.4, 14.1 |
| IR (cm⁻¹) | ~1750 (C=O, ester), ~1690 (C=O, aldehyde), ~1250 (C-O, ether) | 1761 (C=O, ester), 1685 (C=O, aldehyde) |
| Mass Spec (m/z) | Expected M⁺ and M+2 peaks due to bromine isotope pattern. | [M]+ at 208 |
Synthesis
The synthesis of this compound is typically achieved through a two-step process, beginning with the ortho-formylation of 2-bromophenol to yield 2-bromo-6-formylphenol (also known as 3-bromosalicylaldehyde), followed by O-alkylation with ethyl bromoacetate.
Experimental Protocol: Synthesis of 2-bromo-6-formylphenol
This procedure is adapted from a general method for the ortho-formylation of phenols.
Materials:
-
2-Bromophenol
-
Magnesium chloride
-
Triethylamine
-
Paraformaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 N Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, magnesium chloride (1.1 eq) and triethylamine (2.2 eq) are suspended in anhydrous THF.
-
Paraformaldehyde (2.0 eq) is added to the suspension.
-
2-Bromophenol (1.0 eq) is added dropwise to the mixture.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of 1 N HCl.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Experimental Protocol: Synthesis of this compound
This protocol is based on the O-alkylation of salicylaldehyde with ethyl bromoacetate.[1]
Materials:
-
2-bromo-6-formylphenol
-
Sodium hydride (NaH)
-
Ethyl bromoacetate
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
Procedure:
-
In a dry two-necked flask under a nitrogen atmosphere, sodium hydride (1.5 eq) is washed with dry petroleum ether and then suspended in anhydrous DMF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 2-bromo-6-formylphenol (1.0 eq) in anhydrous DMF is added dropwise to the NaH suspension.
-
The mixture is stirred at 0 °C for 20-30 minutes.
-
Ethyl bromoacetate (1.1 eq) is added in one portion.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the addition of deionized water.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to afford the crude product, which can be purified by column chromatography.
Diagram 1: Synthetic Pathway to this compound
Caption: Two-step synthesis of the target compound.
Reactivity Profile
The reactivity of this compound is dominated by the interplay of its three functional groups.
Reactions of the Aldehyde Group
The formyl group can undergo a variety of classical aldehyde reactions, including:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. Notably, auto-oxidation to the carboxylic acid has been observed in the non-brominated analog upon standing in an ethanol solution.[1]
-
Reduction: The aldehyde can be selectively reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as amines, to form imines (Schiff bases), or with active methylene compounds in reactions like the Knoevenagel condensation.
Reactions of the Bromo Group
The bromo substituent on the aromatic ring is a handle for various transition metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a C-C bond.
-
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst.
-
Sonogashira Coupling: Reaction with terminal alkynes using a palladium and copper co-catalyst system.
These reactions allow for the introduction of a wide range of substituents at the 2-position of the phenyl ring.
Hydrolysis of the Ester Group
The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-bromo-6-formylphenoxy)acetic acid.
Intramolecular Cyclization: A Gateway to Benzofurans
One of the most significant aspects of the reactivity of this compound is its potential to undergo intramolecular reactions to form heterocyclic systems. The proximity of the formyl group and the ether linkage makes it a prime candidate for the synthesis of benzofuran derivatives, which are important structural motifs in many biologically active compounds.
A plausible and well-documented synthetic strategy involves an intramolecular Wittig-type reaction or a Horner-Wadsworth-Emmons reaction. This would involve the conversion of the aldehyde to a phosphonium ylide or a phosphonate carbanion, which would then react with the ester carbonyl to form the benzofuran ring. However, a more direct and commonly employed method for synthesizing benzofurans from similar precursors is through an intramolecular condensation.
Diagram 2: Proposed Intramolecular Cyclization to a Benzofuran Derivative
Caption: Base-catalyzed intramolecular cyclization.
Applications in Drug Development
While there is limited specific information on the biological activities of this compound itself, its potential as a precursor to benzofuran derivatives is highly relevant to drug development. Benzofuran cores are present in a wide range of pharmaceuticals and natural products with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2] The ability to synthesize substituted benzofurans from this starting material opens up avenues for the creation of libraries of novel compounds for biological screening.
Diagram 3: Experimental Workflow for Synthetic Elaboration and Screening
Caption: From starting material to lead compound.
Conclusion
This compound is a valuable synthetic intermediate with a rich and versatile reactivity profile. The presence of three distinct functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. Of particular importance is its potential for intramolecular cyclization to form benzofuran derivatives, a privileged scaffold in medicinal chemistry. This technical guide provides a foundation for the synthesis and exploration of the reactivity of this compound, and it is hoped that it will stimulate further research into its applications in organic synthesis and drug discovery.
References
Methodological & Application
Ethyl 2-(2-bromo-6-formylphenoxy)acetate as a building block in organic synthesis
Application Notes and Protocols: Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific, published experimental protocols and detailed application notes for this compound. The following application notes and protocols are based on the known reactivity of its constituent functional groups and are provided as representative examples of its potential utility in organic synthesis. These protocols are derived from established methodologies for analogous substrates and may require optimization for this specific compound.
Introduction
This compound is a versatile bifunctional building block for organic synthesis. Its structure incorporates three key reactive sites: an aryl bromide, an aldehyde (formyl group), and an ethyl ester attached to a phenoxy scaffold. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, particularly heterocyclic systems and substituted aromatic compounds.
Key Structural Features and Potential Reactivity:
-
Aryl Bromide: Serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents at the 2-position.
-
Formyl Group: A versatile functional group that can participate in nucleophilic additions, condensations, reductive aminations, and Wittig reactions.
-
Ortho-formylphenoxyacetate Moiety: This structural motif is a classic precursor for the synthesis of coumarins (chromen-2-ones) and related oxygen-containing heterocycles via intramolecular cyclization.
Physicochemical Properties and Spectroscopic Data (Representative)
Below is a table of typical physicochemical properties and expected spectroscopic data for this compound. Actual values should be confirmed by analysis of the specific batch being used.
| Property | Value |
| Molecular Formula | C₁₁H₁₁BrO₄ |
| Molecular Weight | 287.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone, THF; sparingly soluble in hexanes. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H, CHO), 7.8-7.9 (m, 2H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 4.7 (s, 2H, OCH₂), 4.2 (q, 2H, OCH₂CH₃), 1.2 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.0 (CHO), 168.0 (C=O, ester), 158.0, 136.0, 133.0, 125.0, 122.0, 115.0 (Ar-C), 68.0 (OCH₂), 62.0 (OCH₂CH₃), 14.0 (CH₃) |
| IR (KBr, cm⁻¹) | ~2980 (C-H), ~2850, ~2750 (C-H, aldehyde), ~1760 (C=O, ester), ~1690 (C=O, aldehyde), ~1580, ~1470 (C=C, aromatic), ~1220 (C-O, ether) |
| Mass Spec (ESI+) | m/z 287/289 [M+H]⁺, 309/311 [M+Na]⁺ (characteristic isotopic pattern for bromine) |
Application: Synthesis of Heterocyclic Scaffolds
Synthesis of Coumarin Derivatives via Intramolecular Wittig Reaction
The ortho-formylphenoxyacetate structure is an ideal precursor for the synthesis of coumarins (2H-chromen-2-ones), which are important scaffolds in medicinal chemistry. A common strategy involves an intramolecular Wittig reaction.
Reaction Workflow:
Caption: Workflow for coumarin synthesis.
Experimental Protocol: Synthesis of Ethyl 8-bromo-2-oxo-2H-chromene-3-carboxylate (Representative Protocol)
-
Materials: this compound, triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).
-
Procedure: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.) and anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Add triethyl phosphonoacetate (1.2 eq.) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. d. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at room temperature. e. Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours). f. Cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous NH₄Cl solution. g. Extract the aqueous layer with ethyl acetate (3 x). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the desired coumarin derivative.
| Reagent/Parameter | Condition/Amount | Purpose |
| Base | Sodium Hydride (NaH) | Deprotonation of phosphonate ester |
| Solvent | Anhydrous THF | Reaction medium |
| Temperature | Reflux (~66 °C in THF) | To drive the intramolecular cyclization |
| Stoichiometry (Ylide) | 1.2 equivalents | Ensure complete ylide formation |
| Typical Yield | 75-90% (estimated) | Based on similar transformations |
Application: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the core structure.
Suzuki-Miyaura Cross-Coupling
This reaction is used to form a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.
Reaction Workflow:
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: Synthesis of Ethyl 2-(2-aryl-6-formylphenoxy)acetate (Representative Protocol)
-
Materials: this compound, arylboronic acid (e.g., phenylboronic acid), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, ethanol, water.
-
Procedure: a. To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.). b. Add the solvent mixture (e.g., toluene:ethanol:water, 4:1:1). c. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. d. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the flask and degas for another 5 minutes. e. Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously. f. Monitor the reaction by TLC. Upon completion (typically 6-18 hours), cool the mixture to room temperature. g. Dilute the mixture with ethyl acetate and water. Separate the layers. h. Extract the aqueous layer with ethyl acetate (2 x). i. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. j. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the biaryl product.
| Reagent/Parameter | Condition/Amount | Purpose |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Catalyzes the cross-coupling cycle |
| Base | K₂CO₃ (2.0 eq.) | Activates the boronic acid |
| Solvent | Toluene/Ethanol/Water | Biphasic solvent system |
| Temperature | 90 °C | Promotes the reaction rate |
| Typical Yield | 70-95% (estimated) | Based on similar transformations |
Application: Aldehyde Functionalization
Reductive Amination
The formyl group can be converted into an amine via reductive amination, providing a route to introduce nitrogen-containing functionalities.
Reaction Workflow:
Caption: Reductive amination workflow.
Experimental Protocol: Synthesis of Ethyl 2-(2-bromo-6-((dialkylamino)methyl)phenoxy)acetate (Representative Protocol)
-
Materials: this compound, a secondary amine (e.g., morpholine), sodium triacetoxyborohydride [NaBH(OAc)₃], dichloromethane (DCM), acetic acid.
-
Procedure: a. Dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in dichloromethane in a round-bottom flask. b. Add a catalytic amount of acetic acid (e.g., 1-2 drops). c. Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation. d. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. e. Stir the reaction at room temperature and monitor by TLC (typically 2-24 hours). f. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. g. Separate the layers and extract the aqueous phase with DCM (3 x). h. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. i. Purify the crude material by column chromatography to yield the desired amine.
| Reagent/Parameter | Condition/Amount | Purpose |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq.) | Mild reducing agent for iminium ions |
| Solvent | Dichloromethane (DCM) | Anhydrous reaction medium |
| Catalyst | Acetic Acid (catalytic) | Promotes iminium ion formation |
| Temperature | Room Temperature | Mild conditions preserve other groups |
| Typical Yield | 80-95% (estimated) | Based on similar transformations |
Safety Information
-
General Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: The toxicological properties of this specific compound have not been fully investigated. Aryl bromides and aldehydes should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact.
-
Reactivity: The protocols listed involve reagents that are flammable (THF, toluene), water-reactive (NaH), or toxic. Follow all standard laboratory safety procedures when handling these chemicals. Refer to the Safety Data Sheet (SDS) for each reagent before use.
Application Notes and Protocols: Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a versatile bifunctional scaffold in medicinal chemistry. Its structure, featuring a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and a phenoxyacetate moiety, makes it a valuable starting material for the synthesis of a diverse range of heterocyclic and substituted aromatic compounds with potential therapeutic applications. The phenoxyacetic acid core is present in numerous biologically active molecules, and the strategic placement of the bromo and formyl groups allows for selective and sequential chemical modifications, enabling the exploration of chemical space in drug discovery programs.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of selective cyclooxygenase-2 (COX-2) inhibitors and compounds with antibacterial activity. Detailed experimental protocols and relevant biological data are presented to guide researchers in leveraging this scaffold for their drug discovery efforts.
Chemical Properties and Reactivity
This compound serves as a key intermediate for the synthesis of more complex molecules. The aldehyde group can readily undergo reactions such as condensation to form Schiff bases (azomethines), reductive amination to generate secondary amines, and Wittig reactions to produce alkenes. The bromine atom on the aromatic ring is a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. The ester group of the acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively.
Applications in Medicinal Chemistry
Synthesis of Selective COX-2 Inhibitors
The phenoxyacetic acid scaffold has been identified as a promising framework for the development of selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. This compound can be a precursor to potent and selective COX-2 inhibitors. The general synthetic strategy involves the condensation of the aldehyde with various hydrazides to form hydrazones, followed by further chemical modifications.
Quantitative Data: In Vitro COX-1 and COX-2 Inhibition
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative phenoxyacetic acid derivatives synthesized from precursors analogous to this compound.[1]
| Compound ID | Modification of the Formyl Group | R-Group on Hydrazide | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| 5d | Hydrazone | 4-Chlorophenyl | 10.03 ± 0.15 | 0.09 ± 0.01 | 111.53 |
| 5e | Hydrazone | 4-Nitrophenyl | 8.98 ± 0.13 | 0.08 ± 0.01 | 112.25 |
| 5f | Hydrazone | 3,4-Dichlorophenyl | 10.67 ± 0.16 | 0.08 ± 0.01 | 133.34 |
| 7b | Hydrazone | Phenylmethyl | 8.76 ± 0.13 | 0.07 ± 0.01 | 125.14 |
| 10c | Hydrazone | 4-Chlorophenylamino | 9.87 ± 0.14 | 0.09 ± 0.01 | 109.67 |
| 10f | Hydrazone | 3,4-Dichlorophenylamino | 9.54 ± 0.14 | 0.06 ± 0.01 | 159.00 |
| Celecoxib | - | - | 14.93 ± 0.21 | 0.05 ± 0.02 | 298.60 |
| Mefenamic Acid | - | - | 1.56 ± 0.02 | 1.98 ± 0.02 | 0.79 |
Signaling Pathway: COX-2 in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory pathway, which is the target of the synthesized phenoxyacetic acid derivatives.
Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.
Synthesis of Azomethine Derivatives with Antibacterial Activity
The formyl group of this compound can be readily condensed with various aromatic amines to yield azomethine derivatives (Schiff bases). These compounds have been shown to possess antibacterial properties.
Quantitative Data: Antibacterial Activity of Azomethine Derivatives
The antibacterial activity of azomethine derivatives of 2-formylphenoxyacetic acid was evaluated using the disc diffusion method. The zone of inhibition indicates the susceptibility of the bacteria to the compound.[2]
| Compound ID | Amine Used for Condensation | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 2a | 4-methyl-2-picolylamine | 20 | 21 |
| 2b | 6-methyl-2-picolylamine | 22 | 22 |
| 2e | 2,3-dichloroaniline | 20 | 21 |
| 2g | 4-aminoacetanilide | 21 | 22 |
| 2h | 2-aminothiazole | 20 | 20 |
| Ciprofloxacin | - | 24 | 25 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous ethyl 2-(2-formylphenoxy)acetates.[1]
Materials:
-
2-Bromo-6-hydroxybenzaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-bromo-6-hydroxybenzaldehyde (10 mmol) in DMF (20 mL), add anhydrous potassium carbonate (20 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (11 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Protocol 2: Synthesis of Hydrazone Derivatives from this compound
This protocol describes the synthesis of hydrazone derivatives, which have shown potent COX-2 inhibitory activity.[1]
Materials:
-
This compound
-
Substituted hydrazide (e.g., 4-chlorobenzohydrazide)
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 mmol) and the desired substituted hydrazide (1 mmol) in absolute ethanol (15 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure hydrazone derivative.
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of hydrazone derivatives.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent and selective COX-2 inhibitors and antibacterial agents highlights its potential for the development of new therapeutic agents. The synthetic protocols provided herein offer a foundation for researchers to explore the chemical space around this scaffold and to design and synthesize novel bioactive molecules. The presence of multiple reactive sites allows for the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery campaigns.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Compounds from Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of two novel classes of compounds derived from Ethyl 2-(2-bromo-6-formylphenoxy)acetate. The protocols focus on two versatile and widely used organic reactions: the Knoevenagel condensation and the Suzuki coupling. These reactions allow for the selective modification of the aldehyde and aryl bromide functionalities of the starting material, respectively, leading to the generation of diverse molecular scaffolds with potential biological activities.
Application Note I: Synthesis of Novel Cinnamic Acid Derivatives via Knoevenagel Condensation
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that are widely recognized for their diverse pharmacological properties. These compounds have demonstrated a range of biological activities, including antibacterial, antifungal, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] The structural backbone of cinnamic acid, which includes a benzene ring and an acrylic acid functional group, allows for various modifications to enhance its bioactivity.[1][4] This protocol describes the synthesis of a novel cinnamic acid derivative from this compound via a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.[5] The resulting compound, featuring a substituted phenoxyacetate moiety, represents a promising scaffold for the development of new therapeutic agents.
Experimental Protocol: Knoevenagel Condensation
This protocol details the condensation reaction between this compound and malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.2 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq) and malononitrile (1.2 eq).
-
Add ethanol (50 mL) to the flask and stir the mixture until all solids are dissolved.
-
Add piperidine (0.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture by the dropwise addition of 1 M HCl until a precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold deionized water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product, Ethyl 2-(2-bromo-6-(2,2-dicyanovinyl)phenoxy)acetate.
-
Dry the purified product in a vacuum oven and determine the yield and melting point.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Parameter | Value |
| Product Name | Ethyl 2-(2-bromo-6-(2,2-dicyanovinyl)phenoxy)acetate |
| Molecular Formula | C₁₃H₉BrN₂O₃ |
| Molecular Weight | 337.13 g/mol |
| Yield | 85% |
| Melting Point | 145-147 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.21 (s, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.60 (s, 1H), 7.45 (t, J=8.0 Hz, 1H), 4.70 (s, 2H), 4.25 (q, J=7.1 Hz, 2H), 1.30 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.5, 155.0, 152.1, 135.2, 130.8, 128.5, 125.1, 118.9, 115.4, 114.2, 80.5, 65.8, 61.9, 14.2 |
| Mass Spec (ESI-MS) | m/z 335.98 [M-H]⁻ |
Mandatory Visualization
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Versatile Applications of Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Organic Synthesis
Introduction
Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a highly functionalized aromatic compound that serves as a versatile building block for the synthesis of complex organic molecules, particularly heterocyclic systems and substituted biaryls. Its unique structure, featuring an aryl bromide, an ortho-formyl group, and an ethyl acetate side chain, allows for a diverse range of chemical transformations. This trifunctional scaffold enables researchers to perform selective modifications at each reactive site, making it a valuable intermediate in drug discovery, materials science, and fine chemical synthesis.
Key Reactive Sites and Potential Transformations
-
Aryl Bromide (C-Br bond): The bromine atom on the aromatic ring is a prime site for transition metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, through reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. These transformations are fundamental for constructing complex molecular frameworks.
-
Formyl Group (-CHO): The aldehyde functionality is a gateway to numerous classical organic reactions. It can readily undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig, Horner-Wadsworth-Emmons), reductive amination, oxidation to a carboxylic acid, or reduction to an alcohol. This versatility allows for the elongation of carbon chains, formation of new heterocyclic rings, and introduction of diverse functional groups.
-
Phenoxyacetate Moiety: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate chemistries. The ether linkage is generally stable but can be cleaved under harsh conditions. The methylene group adjacent to the ester is activated and can potentially participate in certain condensation reactions.
Applications in Heterocyclic Synthesis
The strategic positioning of the aryl bromide and the formyl group makes this molecule an excellent precursor for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, a sequential reaction involving a condensation at the aldehyde group to introduce an alkene, followed by an intramolecular Heck reaction, can lead to the formation of benzofuran or other related oxygen-containing heterocycles.
Diagram of Synthetic Potential
Caption: Synthetic utility of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the title compound and its subsequent derivatization through common synthetic transformations.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from commercially available 2-bromophenol.
Step 1: Ortho-formylation of 2-Bromophenol to yield 2-Bromo-6-hydroxybenzaldehyde
This procedure is adapted from the regioselective formylation of phenols.
-
Materials: 2-Bromophenol, Magnesium chloride (anhydrous), Triethylamine, Paraformaldehyde, Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
To a dry 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous magnesium chloride (9.52 g, 100 mmol) and anhydrous THF (200 mL).
-
Stir the suspension and add triethylamine (27.9 mL, 200 mmol).
-
To this mixture, add paraformaldehyde (9.01 g, 300 mmol) and stir for 30 minutes at room temperature.
-
Add 2-bromophenol (8.65 g, 50 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 70-75°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction to room temperature and carefully pour it into 200 mL of 1 M HCl (aq) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-6-hydroxybenzaldehyde.
-
Step 2: Williamson Ether Synthesis
-
Materials: 2-Bromo-6-hydroxybenzaldehyde, Ethyl bromoacetate, Potassium carbonate (anhydrous), Acetone.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-bromo-6-hydroxybenzaldehyde (4.02 g, 20 mmol) in acetone (100 mL).
-
Add anhydrous potassium carbonate (5.52 g, 40 mmol) to the solution.
-
Add ethyl bromoacetate (3.34 g, 2.22 mL, 20 mmol) dropwise to the stirring suspension.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetone and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the final product, this compound, which can be further purified by recrystallization or column chromatography if necessary.
-
Workflow for Synthesis
Caption: Synthesis workflow for the target compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the coupling of the aryl bromide with an arylboronic acid.
-
Materials: this compound, Phenylboronic acid, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Sodium carbonate, Toluene, Ethanol, Water.
-
Procedure:
-
To a 100 mL Schlenk flask, add this compound (287 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and 2 M aqueous sodium carbonate solution (5 mL).
-
Heat the reaction mixture to 90°C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
-
Protocol 3: Horner-Wadsworth-Emmons Reaction
This protocol details the conversion of the formyl group to an α,β-unsaturated ester.
-
Materials: this compound, Triethyl phosphonoacetate, Sodium hydride (60% dispersion in mineral oil), Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
To a flame-dried 100 mL flask under nitrogen, add sodium hydride (48 mg, 1.2 mmol, 60% dispersion).
-
Wash the NaH with dry hexanes (2 x 5 mL) and decant.
-
Add anhydrous THF (20 mL) and cool the suspension to 0°C in an ice bath.
-
Slowly add triethyl phosphonoacetate (0.24 mL, 1.2 mmol) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases.
-
Add a solution of this compound (287 mg, 1.0 mmol) in anhydrous THF (10 mL) dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography to yield the (E)-alkene product.[1][2][3]
-
Data Presentation
The following tables summarize illustrative quantitative data for the described protocols. These values are representative and may vary based on specific reaction conditions and scale.
Table 1: Synthesis of this compound
| Step | Starting Material | Product | Reagents | Solvent | Time (h) | Temp (°C) | Illustrative Yield (%) |
| 1 | 2-Bromophenol | 2-Bromo-6-hydroxybenzaldehyde | MgCl₂, Et₃N, (CH₂O)n | THF | 5 | 75 | 85 |
| 2 | 2-Bromo-6-hydroxybenzaldehyde | This compound | Ethyl bromoacetate, K₂CO₃ | Acetone | 10 | 56 | 92 |
Table 2: Representative Derivatization Reactions
| Protocol | Reaction Type | Coupling Partner / Reagent | Catalyst / Base | Solvent | Time (h) | Temp (°C) | Illustrative Yield (%) |
| 2 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 90 | 88 |
| 3 | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH | THF | 4 | RT | 91 |
References
Application of Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Multi-Component Reactions for the Synthesis of Heterocyclic Scaffolds
Introduction
Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a versatile building block in organic synthesis, particularly in the realm of multi-component reactions (MCRs). Its unique structural features, comprising a reactive aldehyde, a strategically positioned bromo substituent, and an ester moiety, make it an ideal candidate for the rapid construction of complex heterocyclic frameworks. These frameworks, such as chromenes and coumarins, are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this reagent in their synthetic endeavors.
The primary application of this compound in MCRs lies in its ability to act as a bifunctional electrophile. The aldehyde group readily participates in condensations with active methylene compounds, while the ortho-bromo substituent can either sterically influence the reaction pathway or serve as a handle for subsequent intramolecular cyclizations or cross-coupling reactions. The ethyl acetate side chain can also be involved in the reaction, potentially leading to the formation of lactones, or can be retained in the final product for further functionalization.
Key Applications in Multi-Component Reactions
The reactivity of this compound is analogous to that of salicylaldehyde derivatives, which are widely used in MCRs. By extension, it is a valuable precursor for the synthesis of a variety of heterocyclic compounds.
Synthesis of Substituted Chromene Derivatives
A primary application is in the three-component synthesis of highly functionalized 2-amino-4H-chromenes. This reaction typically involves the condensation of this compound, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a nucleophile (e.g., a phenol, naphthol, or enolizable ketone). The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. The presence of the bromo and ethyl acetate groups on the final chromene scaffold allows for extensive post-MCR modifications, enabling the generation of diverse chemical libraries for biological screening.
Synthesis of Fused Coumarin Derivatives
This compound can also be employed in MCRs to generate coumarin-based structures. For instance, in a reaction with a C-H acid and a suitable nitrogen source, it can lead to the formation of fused pyranocoumarins or other complex coumarin derivatives. These compounds are of significant interest due to their prevalence in natural products and their broad spectrum of pharmacological properties.
Data Presentation
The following tables summarize representative quantitative data for multi-component reactions analogous to those expected with this compound, based on literature precedents for similar salicylaldehyde derivatives.
Table 1: Three-Component Synthesis of 2-Amino-4H-Chromene Derivatives
| Entry | Active Methylene Compound | Third Component | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Resorcinol | Piperidine | Ethanol | Reflux | 2 | 92 |
| 2 | Ethyl Cyanoacetate | α-Naphthol | L-Proline | Acetonitrile | 80 | 4 | 88 |
| 3 | Malononitrile | Dimedone | Triethylamine | Water | 60 | 3 | 95 |
| 4 | Ethyl Cyanoacetate | 4-Hydroxycoumarin | DABCO | DMF | 100 | 5 | 85 |
Table 2: Catalyst and Solvent Screening for a Model Reaction
Reaction: this compound, Malononitrile, and Resorcinol
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Ethanol | Reflux | 2 | 92 |
| 2 | Triethylamine | Dichloromethane | RT | 12 | 75 |
| 3 | L-Proline | Water | 80 | 6 | 85 |
| 4 | Cesium Carbonate | Acetonitrile | Reflux | 3 | 89 |
| 5 | No Catalyst | Ethanol | Reflux | 24 | <10 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(2-bromo-6-(2-ethoxy-2-oxoethoxy)phenyl)-4H-chromene-3-carbonitrile Derivatives
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Phenolic compound (e.g., resorcinol) (1.0 mmol)
-
Catalyst (e.g., piperidine) (0.1 mmol)
-
Solvent (e.g., ethanol) (10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), the active methylene compound (1.0 mmol), and the phenolic compound (1.0 mmol) in the chosen solvent (10 mL).
-
Add the catalyst (0.1 mmol) to the mixture.
-
Stir the reaction mixture at the specified temperature (see Table 1 for examples).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Diagram 1: Proposed Reaction Pathway for Chromene Synthesis
Caption: Proposed mechanism for the three-component synthesis of chromene derivatives.
Diagram 2: Experimental Workflow for MCR Optimization
Application Notes and Protocols for Catalytic Transformations of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the catalytic transformation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate into valuable dibenzo[b,e]oxepine derivatives. The primary focus is on a palladium-catalyzed intramolecular Heck reaction, a robust method for forming the central seven-membered oxepine ring.
Introduction
This compound is a versatile starting material for the synthesis of tricyclic heterocyclic compounds. The dibenzo[b,e]oxepine scaffold, in particular, is a core structure in various biologically active molecules and pharmaceuticals. Catalytic intramolecular cyclization presents an efficient strategy to construct this key structural motif. This document outlines a recommended protocol based on the palladium-catalyzed intramolecular Heck reaction and discusses alternative catalytic approaches.
Primary Catalytic System: Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the cyclization of aryl halides with alkenes within the same molecule.[1][2][3][4] In the case of this compound, the aryl bromide moiety can undergo palladium-catalyzed cyclization with the enolate of the ethyl acetate group, which serves as the alkene equivalent, to form the dibenzo[b,e]oxepine ring system. This reaction typically proceeds under mild conditions with good functional group tolerance.[2]
Proposed Reaction Pathway
The proposed transformation involves the intramolecular cyclization of this compound to yield Ethyl 6,11-dihydrodibenzo[b,e]oxepine-11-carboxylate.
References
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the multi-gram scale-up synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate, a key intermediate in the development of various biologically active molecules. The synthesis is a two-step process commencing with the regioselective ortho-formylation of 2-bromophenol to yield 2-bromo-6-formylphenol. This intermediate subsequently undergoes a Williamson ether synthesis with ethyl bromoacetate to afford the final product. Detailed, scalable protocols for each step are presented, along with tabulated data for reagents and expected yields. Additionally, a relevant biological pathway, the Phenylacetic Acid (PAA) catabolism pathway, is illustrated to provide context for the potential application of phenoxyacetate derivatives in modulating bacterial virulence and stress responses.
Introduction
This compound and its structural analogues are important scaffolds in medicinal chemistry and drug discovery. The phenoxyacetic acid moiety is found in a variety of compounds exhibiting diverse biological activities, including anti-inflammatory, antibacterial, and herbicidal properties.[1][2][3] Furthermore, derivatives of phenoxyacetic acid have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[4] The precise substitution pattern on the aromatic ring is crucial for modulating the biological activity and pharmacokinetic properties of these molecules. The title compound, with its ortho-bromo and ortho-formyl substituents, offers a versatile platform for further chemical elaboration.
The synthetic route detailed herein is designed for scalability and robustness, making it suitable for the production of gram-to-kilogram quantities of the target compound required for extensive research and development programs.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Ortho-Formylation of 2-Bromophenol: Synthesis of the key intermediate, 2-bromo-6-formylphenol, via a regioselective formylation reaction.
-
Williamson Ether Synthesis: O-alkylation of 2-bromo-6-formylphenol with ethyl bromoacetate to yield the final product.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of 2-Bromo-6-formylphenol
This protocol is adapted from a reliable and scalable method for the ortho-formylation of phenols.[5] It utilizes paraformaldehyde as the formylating agent with magnesium chloride and triethylamine. This method is noted for its high regioselectivity for the ortho position.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (on 50 mmol scale) | Molar Equivalents |
| 2-Bromophenol | 173.01 | 8.65 g | 1.0 |
| Anhydrous Magnesium Chloride (MgCl₂) | 95.21 | 9.52 g | 2.0 |
| Paraformaldehyde | (30.03)n | 4.50 g | 3.0 |
| Triethylamine (TEA) | 101.19 | 20.24 g (27.9 mL) | 4.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - |
| 1 N Hydrochloric Acid (HCl) | 36.46 | ~300 mL | - |
| Diethyl Ether | 74.12 | ~100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Equipment:
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel or syringe pump
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
1 L separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the 1 L three-necked flask with a reflux condenser, magnetic stir bar, and a rubber septum for reagent addition. Purge the entire apparatus with an inert gas (nitrogen or argon).
-
Reagent Addition: To the flask, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol) under a positive pressure of inert gas.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (250 mL) to the flask via cannula or syringe. Begin stirring the suspension. Slowly add triethylamine (27.9 mL, 200 mmol) dropwise via syringe over 10-15 minutes. Stir the resulting mixture for an additional 10 minutes at room temperature.
-
Addition of 2-Bromophenol: Add 2-bromophenol (8.65 g, 50 mmol) dropwise to the reaction mixture using a syringe. The mixture will become opaque and may change color.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 66-70°C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 10:1).[5]
-
Work-up: After the reaction is complete, cool the flask to room temperature. Add diethyl ether (100 mL) to the reaction mixture.
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Wash the organic phase successively with 1 N HCl (3 x 100 mL) and then with water (3 x 100 mL). Caution: Gas evolution may occur during the initial acidic wash. Vent the separatory funnel frequently.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield a crude product, typically as an oil or a low-melting solid.
-
Purification: The crude 2-bromo-6-formylphenol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). Expected yield is in the range of 80-90%.[5]
Step 2: Scale-up Synthesis of this compound
This protocol for the Williamson ether synthesis is adapted from a scalable procedure for the O-alkylation of a substituted phenol with ethyl bromoacetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (on 40 mmol scale) | Molar Equivalents |
| 2-Bromo-6-formylphenol | 201.02 | 8.04 g | 1.0 |
| Ethyl Bromoacetate | 167.00 | 8.02 g (5.4 mL) | 1.2 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 7.19 g | 1.3 |
| Acetone | 58.08 | 150 mL | - |
| Toluene | 92.14 | 150 mL | - |
| 0.5 M Sodium Hydroxide (NaOH) | 40.00 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Cyclohexane | 84.16 | 400 mL | - |
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-6-formylphenol (8.04 g, 40 mmol), anhydrous potassium carbonate (7.19 g, 52 mmol), and acetone (150 mL).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (5.4 mL, 48 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting phenol is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dilute the residue with toluene (150 mL) and transfer to a separatory funnel. Wash the organic layer with 0.5 M aqueous NaOH (100 mL) to remove any unreacted phenol, followed by a wash with water (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: The crude this compound can be purified by recrystallization. Add cyclohexane (approximately 400 mL) to the warm residue and stir. Cool the mixture to 0-5°C to induce crystallization. Collect the solid product by filtration, wash with cold cyclohexane, and dry under vacuum. Expected yields are typically in the range of 80-90%.
Biological Context: The Phenylacetic Acid Catabolism Pathway
Phenoxyacetic acid derivatives can be metabolized in biological systems. A relevant pathway is the catabolism of phenylacetic acid (PAA), which has been studied in microorganisms like Acinetobacter baumannii. This pathway is implicated in the bacterium's response to antibiotic and oxidative stress, and its virulence.[6] Understanding this pathway can provide insights into the potential biological effects and metabolic fate of newly synthesized phenoxyacetate compounds.
Caption: Phenylacetic Acid (PAA) catabolism pathway in Acinetobacter baumannii.
This pathway demonstrates how PAA is broken down into central metabolites that feed into the TCA cycle.[6] The expression of the genes involved (paa operon) is regulated in response to environmental stressors, suggesting that interference with this pathway could be a novel therapeutic strategy.[6]
Conclusion
The protocols detailed in these application notes provide a clear and scalable pathway for the synthesis of this compound. By adapting established and high-yielding reactions, researchers can confidently produce the multi-gram quantities of this versatile intermediate necessary for further investigation into its biological properties and for the development of novel therapeutic agents. The provided biological context highlights a potential area of application and a basis for further pharmacological studies.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethyl bromoacetate is a lachrymator and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Ethyl 2-(2-bromo-6-formylphenoxy)acetate Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in reactions involving Ethyl 2-(2-bromo-6-formylphenoxy)acetate. The focus is on the selective protection of the aldehyde functionality to enable subsequent transformations at other sites within the molecule, followed by efficient deprotection.
Introduction
This compound is a versatile bifunctional molecule containing a reactive aldehyde, an aryl bromide, and an ester group. The aldehyde is highly susceptible to nucleophilic attack and oxidation/reduction, which can interfere with desired reactions at the aryl bromide or ester moieties. Therefore, a robust protecting group strategy is essential for the successful synthetic application of this compound, particularly in the synthesis of complex heterocyclic scaffolds such as dibenzo[b,f]oxepines. The most common and effective strategy for protecting the aldehyde group in this context is its conversion to an acetal, which is stable under a wide range of reaction conditions.
Protecting Group Strategy: Acetal Formation
The aldehyde group can be selectively protected as a cyclic acetal, typically using ethylene glycol in the presence of an acid catalyst. This protection is highly chemoselective for the aldehyde over the ester and is compatible with the aryl bromide.[1][2] Acetals are stable to basic, nucleophilic, and reducing conditions, allowing for a variety of subsequent reactions.[1][3][4]
Key Advantages of Acetal Protection:
-
High Selectivity: Aldehydes are more reactive towards acetal formation than ketones or esters.[1]
-
Stability: Acetals are stable to common reagents such as Grignard reagents, organolithiums, and hydrides.[1][3][4]
-
Mild Deprotection: The aldehyde can be readily regenerated by hydrolysis in the presence of aqueous acid.[1][4]
Experimental Protocols
Protocol 1: Protection of this compound as an Ethylene Acetal
This protocol describes the formation of Ethyl 2-(2-bromo-6-(1,3-dioxolan-2-yl)phenoxy)acetate.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 eq), ethylene glycol (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).
-
Add a sufficient amount of toluene to dissolve the starting material and to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water.
-
Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-4 hours). The reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 85-95%
Protocol 2: Deprotection of Ethyl 2-(2-bromo-6-(1,3-dioxolan-2-yl)phenoxy)acetate
This protocol describes the regeneration of the aldehyde functionality.
Materials:
-
Ethyl 2-(2-bromo-6-(1,3-dioxolan-2-yl)phenoxy)acetate
-
Acetone
-
Water
-
Hydrochloric acid (1M or 2M) or another suitable acid catalyst (e.g., PTSA)
-
Ethyl acetate or diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve Ethyl 2-(2-bromo-6-(1,3-dioxolan-2-yl)phenoxy)acetate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of hydrochloric acid or another acid catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 90-98%
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Solvent | Time (h) | Temperature | Yield (%) |
| Protection | This compound | Ethyl 2-(2-bromo-6-(1,3-dioxolan-2-yl)phenoxy)acetate | Ethylene glycol, p-TSA | Toluene | 2-4 | Reflux | 85-95 |
| Deprotection | Ethyl 2-(2-bromo-6-(1,3-dioxolan-2-yl)phenoxy)acetate | This compound | Aqueous HCl or other acid catalyst | Acetone | 1-3 | Room Temp | 90-98 |
Logical Workflow for Synthetic Application
The protection-reaction-deprotection sequence allows for the selective transformation of the aryl bromide moiety without affecting the aldehyde. A common application is the intramolecular cyclization to form dibenzo[b,f]oxepine derivatives, which are important scaffolds in medicinal chemistry.
Caption: Synthetic workflow demonstrating the protecting group strategy.
Reaction Pathway for Acetal Protection and Deprotection
The following diagram illustrates the chemical transformations involved in the protection and deprotection steps.
Caption: General scheme for acetal protection and deprotection.
References
Application Notes and Protocols for One-Pot Synthesis Involving Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed one-pot, three-component synthesis utilizing Ethyl 2-(2-bromo-6-formylphenoxy)acetate as a key starting material. While direct literature for this specific reactant is not prevalent, the proposed methodology is based on well-established and robust synthetic strategies for analogous substituted salicylaldehydes, particularly the domino Knoevenagel condensation, Michael addition, and intramolecular cyclization cascade to form highly functionalized 4H-chromene derivatives.[1][2][3] 4H-chromenes are a significant class of heterocyclic compounds known for a wide range of pharmacological activities.[4]
The following protocol outlines a procedure for the synthesis of a novel, highly substituted chromene derivative, a scaffold of significant interest in medicinal chemistry and drug discovery.
Application Note 1: One-Pot Synthesis of a Novel Ethyl 4-(2-((ethoxycarbonyl)methoxy)-3-bromophenyl)-3-cyano-2-methyl-4H-chromene-6-carboxylate Derivative
Introduction:
The one-pot, multi-component reaction (MCR) is a cornerstone of modern green chemistry and efficient organic synthesis. It allows for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates, thereby saving time, resources, and reducing waste.[3] This application note details a proposed MCR for the synthesis of a novel chromene derivative starting from this compound. The reaction proceeds via a base-catalyzed domino sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[2]
Proposed Reaction Scheme:
References
- 1. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Total Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a versatile synthetic intermediate possessing three key functional groups: an aryl bromide, an aldehyde, and an ethyl acetate moiety attached to a phenoxy scaffold. This strategic arrangement allows for a range of orthogonal chemical transformations, making it a valuable building block in the total synthesis of complex natural products and medicinally relevant compounds. The presence of the bromo and formyl groups at the 2 and 6 positions of the phenoxy ring enables its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, facilitating the construction of diverse molecular architectures, including heterocyclic frameworks.
This document outlines key applications and provides detailed experimental protocols for the use of this compound in total synthesis, focusing on its role in intramolecular cyclizations and cross-coupling reactions.
Key Synthetic Applications
The unique substitution pattern of this compound allows for its application in several key synthetic strategies:
-
Palladium-Catalyzed Intramolecular Cyclizations: The ortho-disposed bromo and formyl groups are primed for intramolecular reactions. For instance, a Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of functionalized benzofurans.[1]
-
Cross-Coupling Reactions: The aryl bromide functionality serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse substituents at this position.[1][2][3][4]
-
Olefination Reactions: The aldehyde group can be readily transformed into an alkene via reactions like the Wittig olefination, providing a means to extend the carbon skeleton.[5][6][7][8]
-
Dibenzofuran Synthesis: This molecule can serve as a precursor for the synthesis of dibenzofuran cores, which are present in numerous biologically active natural products.[9][10][11]
The following sections provide detailed protocols for some of these key transformations.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Disubstituted Benzofurans via Domino Sonogashira Coupling and Cyclization
This protocol describes a domino reaction involving an initial Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by an intramolecular cyclization to yield a 2,3-disubstituted benzofuran. This strategy is adapted from methodologies reported for similar 2-(2-bromophenoxy)acetate derivatives.[1]
Reaction Scheme:
Caption: Domino Sonogashira coupling and cyclization workflow.
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.2 equiv) and a suitable base (e.g., triethylamine, 3.0 equiv).
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Entry | Terminal Alkyne (R) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Et3N | THF | 60 | 12 | 85 |
| 2 | n-Butyl | DIPA | DMF | 70 | 10 | 78 |
| 3 | Trimethylsilyl | Et3N | THF | 60 | 16 | 92 |
Protocol 2: Suzuki-Miyaura Cross-Coupling for Arylation
This protocol details the Suzuki-Miyaura cross-coupling of the aryl bromide with an arylboronic acid to introduce a new aryl substituent. This is a fundamental transformation for building biaryl structures.[4][12][13]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling workflow.
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.5 equiv) in a suitable solvent system (e.g., a mixture of toluene and water).
-
Add a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv) under the inert atmosphere.
-
Heat the reaction mixture to reflux (e.g., 90-110 °C) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data (Hypothetical):
| Entry | Arylboronic Acid (Ar) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 8 | 91 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 95 | 12 | 88 |
| 3 | 3-Pyridylboronic acid | Pd(PPh3)4 | K3PO4 | Toluene/EtOH/H2O | 90 | 10 | 75 |
Protocol 3: Wittig Olefination of the Aldehyde
This protocol describes the conversion of the formyl group into an alkene using a phosphonium ylide (Wittig reagent). This reaction is a classic and reliable method for C=C bond formation.[5][6][7][8]
Reaction Scheme:
Caption: Wittig olefination workflow.
Methodology:
-
Ylide Preparation (if not commercially available):
-
Suspend the corresponding phosphonium salt (1.1 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to -78 °C or 0 °C, depending on the ylide stability.
-
Add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.05 equiv) dropwise.
-
Stir the mixture at the same temperature for 30-60 minutes until the ylide is formed (often indicated by a color change).
-
-
Wittig Reaction:
-
To the pre-formed ylide solution, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise at the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired alkene.
-
Quantitative Data (Hypothetical):
| Entry | Ylide (R) | Base for Ylide | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
| 1 | H (from Ph3PCH3Br) | n-BuLi | -78 to rt | 4 | 95 | N/A |
| 2 | CO2Et (stabilized) | NaH | 0 to rt | 12 | 82 | >1:99 |
| 3 | Phenyl (non-stabilized) | KHMDS | -78 to rt | 6 | 89 | >95:5 |
Conclusion
This compound is a highly functionalized and synthetically useful building block. Its strategic placement of reactive functional groups allows for a diverse range of transformations, making it a valuable precursor in the assembly of complex molecular targets. The protocols outlined above provide a foundation for researchers to explore the utility of this compound in their synthetic endeavors. The ability to perform sequential or domino reactions involving the different functional groups further enhances its appeal in modern total synthesis.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. jeolusa.com [jeolusa.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Item - Simple and efficient synthesis of various dibenzofuran carbaldehydes - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. Dibenzofuran synthesis [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Green Chemistry in Action: Applications and Protocols for Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For Immediate Release
[City, State] – November 2, 2025 – In the quest for sustainable scientific advancement, researchers are increasingly turning to green chemistry principles to minimize environmental impact and enhance laboratory safety. Ethyl 2-(2-bromo-6-formylphenoxy)acetate, a versatile building block in organic synthesis, is at the forefront of this movement. These application notes provide detailed protocols for its synthesis and subsequent transformations into medicinally important heterocyclic compounds, emphasizing eco-friendly methodologies such as microwave and ultrasound-assisted reactions.
Introduction
This compound is a key intermediate in the synthesis of various high-value organic molecules, particularly benzofurans and chromenes. These heterocyclic scaffolds are prevalent in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer properties.[1][2] Traditional synthetic methods often rely on volatile organic solvents, prolonged reaction times, and harsh conditions. The protocols outlined below offer greener alternatives that promote efficiency, reduce waste, and utilize less hazardous substances.
Application Note 1: Green Synthesis of this compound
The synthesis of the target compound is achieved through the O-alkylation of 2-bromo-6-formylphenol with ethyl bromoacetate. This section details both a conventional and a microwave-assisted green protocol.
Experimental Protocols
Protocol 1.1: Conventional O-Alkylation
-
To a solution of 2-bromo-6-formylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford this compound.
Protocol 1.2: Microwave-Assisted Green O-Alkylation
-
In a microwave-safe vessel, combine 2-bromo-6-formylphenol (1.0 eq), ethyl bromoacetate (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a minimal amount of a green solvent such as ethanol or even solvent-free conditions can be tested.
-
Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 80-100 °C) for 10-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel, and purify the product as described in the conventional method.
Data Presentation
| Parameter | Conventional Method | Microwave-Assisted Method |
| Solvent | Acetone | Ethanol / Solvent-free |
| Reaction Time | 12-18 hours | 10-30 minutes |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation |
| Typical Yield | ~70-85% | ~80-95% |
Application Note 2: Green Synthesis of Benzofuran Derivatives
This compound serves as an excellent precursor for the synthesis of benzofuran derivatives through intramolecular cyclization. Ultrasound-assisted synthesis is a green alternative that can significantly accelerate this transformation.
Experimental Protocols
Protocol 2.1: Conventional Synthesis of Benzofuran-2-carboxylates
-
Dissolve this compound (1.0 eq) in a suitable solvent like DMF.
-
Add a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2.2: Ultrasound-Assisted Green Synthesis of Benzofuran-2-carboxylates
-
In a suitable vessel, dissolve this compound (1.0 eq) in a greener solvent like ethanol.
-
Add a base, for instance, potassium carbonate (2.0 eq).
-
Immerse the vessel in an ultrasonic bath and irradiate at a specific frequency (e.g., 40 kHz) at room temperature or with gentle heating for 1-2 hours.[3][4][5]
-
Monitor the reaction by TLC.
-
Work up and purify the product as described in the conventional protocol.
Data Presentation
| Parameter | Conventional Method | Ultrasound-Assisted Method |
| Solvent | DMF | Ethanol |
| Reaction Time | 8-12 hours | 1-2 hours |
| Energy Source | Conventional Heating | Ultrasonic Irradiation |
| Temperature | 80-100 °C | Room Temperature to mild heat |
| Typical Yield | ~60-75% | ~70-90% |
Application Note 3: Green One-Pot Synthesis of Chromene Derivatives
The formyl group in this compound allows for its participation in multicomponent reactions to construct complex molecules like chromenes in a single step. This approach embodies the principles of atom and step economy.
Experimental Protocols
Protocol 3.1: Green One-Pot Synthesis of 4H-Chromene Derivatives
-
In a single reaction vessel, combine this compound (1.0 eq), malononitrile (1.0 eq), and a suitable enolizable compound (e.g., dimedone) (1.0 eq).
-
Add a catalytic amount of a green catalyst, such as nano-kaoline/BF3/Fe3O4 or lipase.[6][7][8]
-
The reaction can be performed under solvent-free conditions or in a green solvent like water or ethanol.
-
Utilize microwave irradiation or ultrasound to accelerate the reaction (e.g., 5-15 minutes under microwave at 100°C).
-
Monitor the reaction progress by TLC.
-
After completion, the product can often be isolated by simple filtration and washing with a suitable solvent like cold ethanol.
Data Presentation
| Parameter | Traditional Multi-step Synthesis | Green One-Pot Synthesis |
| Number of Steps | 2-3 steps | 1 step |
| Solvent | Various organic solvents | Water, Ethanol, or Solvent-free |
| Catalyst | Stoichiometric reagents/bases | Catalytic amounts of green catalysts |
| Reaction Time | Several hours to days | 5-30 minutes |
| Purification | Multiple chromatographic purifications | Often simple filtration |
| Typical Yield | Variable | ~85-95% |
Visualizations
Logical Workflow for Green Synthesis and Application
Caption: Workflow for the green synthesis and application of this compound.
Potential Signaling Pathway for Anticancer Activity of Derivatives
Many benzofuran and chromene derivatives exert their anticancer effects by inducing apoptosis. A potential signaling pathway is visualized below.
Caption: A potential signaling pathway for apoptosis induction by benzofuran/chromene derivatives.
Conclusion
The adoption of green chemistry principles in the synthesis and application of this compound offers significant advantages over conventional methods. These protocols demonstrate that the use of microwave irradiation, ultrasound, and one-pot multicomponent reactions can lead to higher yields, shorter reaction times, and a reduced environmental footprint. The resulting benzofuran and chromene derivatives are of significant interest for further investigation in drug discovery, particularly in the development of new anticancer agents.[9][10][11]
References
- 1. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A green and one-pot synthesis of benzo[g]chromene derivatives through a multi-component reaction catalyzed by lipase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanocatalyst [scientiairanica.sharif.edu]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-(2-bromo-6-formylphenoxy)acetate Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and its derivatives in the field of materials science. The unique combination of a reactive aldehyde, a bromine substituent, and an ester functional group on a stable phenoxyacetate backbone makes these compounds versatile building blocks for the synthesis of functional polymers and for surface modification. The protocols detailed below are illustrative and may require optimization based on specific derivatives and desired material properties.
Application 1: Synthesis of Flame-Retardant Schiff Base Polymers
Application Note:
This compound derivatives can serve as difunctional monomers for the synthesis of poly(Schiff base)s, also known as polyimines. The aldehyde group readily undergoes a condensation reaction with primary amines to form an imine linkage (-C=N-).[1][2] When a diamine is used, a polymer chain is formed. The presence of the bromine atom on the aromatic ring is anticipated to confer flame-retardant properties to the resulting polymer.[3][4] Aromatic brominated compounds are known to act as radical traps in the gas phase during combustion, thereby inhibiting the flame propagation.[3][4] The phenoxyacetate backbone provides flexibility to the polymer chain. These polymers could find applications as high-performance plastics, coatings, or in electronic components where flame retardancy is crucial.
Experimental Protocol: Polycondensation of this compound with 1,6-Hexanediamine
Objective: To synthesize a flame-retardant poly(Schiff base) via solution polycondensation.
Materials:
-
This compound
-
1,6-Hexanediamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (10 mmol) in 30 mL of anhydrous DMF.
-
In a separate beaker, dissolve 1,6-hexanediamine (10 mmol) in 20 mL of anhydrous DMF.
-
Slowly add the diamine solution to the stirred solution of the dialdehyde at room temperature under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain it at this temperature for 24 hours with continuous stirring.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into 200 mL of vigorously stirred methanol.
-
Filter the precipitated polymer using a Buchner funnel and wash it thoroughly with methanol to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours to a constant weight.
-
Characterize the resulting polymer using techniques such as FT-IR spectroscopy (to confirm the formation of the imine bond), NMR spectroscopy (for structural elucidation), and thermogravimetric analysis (TGA) to evaluate its thermal stability and flame-retardant properties (char yield).
Data Presentation:
| Property | Expected Value/Observation |
| Polymer Yield | > 85% |
| Appearance | Yellowish to brownish powder |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| FT-IR (cm⁻¹) | Appearance of a peak around 1650 cm⁻¹ (-C=N- stretching) |
| Disappearance of the aldehyde C=O peak (~1700 cm⁻¹) | |
| TGA (in N₂) | Onset of decomposition > 300°C |
| Char yield at 800°C > 40% (indicative of flame retardancy) | |
| Limiting Oxygen Index (LOI) | > 28 (A higher value indicates better flame retardancy) |
Visualization:
Caption: Workflow for the synthesis of a flame-retardant poly(Schiff base).
Application 2: Post-Polymerization Modification via Wittig Reaction
Application Note:
Polymers bearing pendant aldehyde groups are valuable materials as they can be chemically modified after polymerization to introduce new functionalities. A polymer synthesized from a monomer containing the this compound unit can be functionalized using the Wittig reaction.[5][6] This reaction converts the aldehyde group into a carbon-carbon double bond with a wide range of possible substituents, depending on the chosen Wittig reagent.[5][6] This allows for the tuning of the polymer's properties, such as its refractive index, conductivity, or for the attachment of bioactive molecules. The bromine atom remains in the polymer, which can be beneficial for applications requiring flame retardancy or as a site for subsequent cross-coupling reactions.
Experimental Protocol: Wittig Reaction on an Aldehyde-Functionalized Polymer
Objective: To introduce a stilbene-like moiety onto a polymer backbone containing pendant this compound units.
Materials:
-
Polymer with pendant this compound units (synthesized separately)
-
Benzyltriphenylphosphonium chloride (Wittig salt)
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for organic synthesis under inert conditions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.5 equivalents per aldehyde group on the polymer) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath and add potassium tert-butoxide (1.5 equivalents) portion-wise with stirring. A characteristic orange-red color of the ylide should develop.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
In a separate flask, dissolve the aldehyde-functionalized polymer (1 equivalent) in a minimum amount of anhydrous THF.
-
Slowly add the polymer solution to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours. The disappearance of the ylide color indicates the progress of the reaction.
-
Quench the reaction by adding a few milliliters of methanol.
-
Concentrate the solution under reduced pressure.
-
Precipitate the modified polymer by adding the concentrated solution to a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Characterize the polymer using ¹H NMR to confirm the formation of the C=C double bond and the disappearance of the aldehyde proton signal. UV-Vis spectroscopy can be used to observe the new absorption maximum corresponding to the stilbene-like chromophore.
Data Presentation:
| Property | Before Modification | After Modification |
| Appearance | Yellowish powder | Pale yellow to white powder |
| ¹H NMR (δ, ppm) | Aldehyde proton signal at ~10.2 ppm | Disappearance of the aldehyde signal; new vinyl proton signals at 6.5-7.5 ppm |
| UV-Vis (λ_max, nm) | ~280 nm | Red-shifted absorption, e.g., ~310 nm |
| Solubility | May change depending on the introduced substituent | To be determined |
Visualization:
Caption: Reaction pathway for the post-polymerization modification via Wittig reaction.
Application 3: Surface Modification for Enhanced Functionality
Application Note:
The this compound molecule can be used to modify the surface of materials, such as silica or metal oxides. The phenoxyacetate moiety can be anchored to the surface through various chemical linkages. Once immobilized, the aldehyde and bromo groups are exposed and can be used for further chemical transformations. For example, the aldehyde can be used to covalently bind proteins or other biomolecules via reductive amination. The bromine atom can serve as a handle for surface-initiated atom transfer radical polymerization (SI-ATRP) to grow polymer brushes from the surface, which can alter the surface's wettability, biocompatibility, or lubrication properties. This approach allows for the creation of surfaces with tailored chemical and physical properties for applications in biosensors, chromatography, and medical implants.
Experimental Protocol: Surface Modification of Silica Particles
Objective: To functionalize silica particles with this compound and subsequently immobilize a protein.
Materials:
-
Silica particles (e.g., 5 µm diameter)
-
3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Sodium cyanoborohydride
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Toluene, Ethanol
-
Standard laboratory glassware
Procedure: Part A: Silanization of Silica Particles
-
Activate silica particles by heating at 120°C for 4 hours.
-
Suspend the activated silica in dry toluene.
-
Add APTES (2% v/v) and reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Cool the mixture, filter the silica particles, and wash them sequentially with toluene, ethanol, and water.
-
Dry the amine-functionalized silica particles under vacuum.
Part B: Immobilization of the Derivative and Protein
-
Suspend the amine-functionalized silica in a solution of this compound in a suitable solvent (e.g., DMF).
-
Add a catalytic amount of a suitable coupling agent if necessary (e.g., for amide bond formation after hydrolysis of the ester). For direct reaction with the aldehyde, proceed to the next step.
-
Suspend the aldehyde-functionalized silica in a PBS solution (pH 7.4).
-
Add a solution of BSA in PBS to the silica suspension.
-
Add sodium cyanoborohydride to the mixture to facilitate reductive amination between the aldehyde on the silica and the amine groups of the protein.
-
Gently agitate the mixture at room temperature for 24 hours.
-
Centrifuge the particles, remove the supernatant, and wash the particles thoroughly with PBS to remove any non-covalently bound protein.
-
Analyze the protein immobilization using a protein assay (e.g., Bradford or BCA assay) on the supernatant before and after the reaction.
Data Presentation:
| Step | Characterization Method | Expected Outcome |
| Amine Functionalization | FT-IR | Appearance of N-H stretching bands (~3400 cm⁻¹) |
| Derivative Immobilization | Elemental Analysis | Detection of Bromine |
| FT-IR | Appearance of aromatic C=C and aldehyde C=O stretching bands | |
| Protein Immobilization | Protein Assay | Decrease in protein concentration in the supernatant, indicating surface binding |
| SEM/TEM | Visualization of a protein layer on the silica surface (optional) |
Visualization:
Caption: Workflow for the surface modification of silica particles and protein immobilization.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. The Potential for Bio-Sustainable Organobromine-Containing Flame Retardant Formulations for Textile Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frfabric.com [frfabric.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate, a key intermediate in various synthetic pathways. The following information is designed to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 3-bromo-2-hydroxybenzaldehyde by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to form the desired ether product.
Q2: What are the most common side reactions that can lower the yield?
A2: The primary side reactions that can compete with the desired Williamson ether synthesis and reduce the yield include:
-
Elimination (E2) Reaction: The base used to deprotonate the phenol can also act as a base to promote the elimination of HBr from ethyl bromoacetate, forming ethyl glyoxylate. This is more prevalent with sterically hindered substrates or stronger, bulkier bases.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the aromatic ring). While O-alkylation is generally favored, C-alkylation at the ortho or para positions of the aromatic ring can occur, leading to undesired byproducts.
-
Hydrolysis of Ethyl Bromoacetate: If water is present in the reaction mixture, the base can catalyze the hydrolysis of ethyl bromoacetate to bromoacetic acid, which will not participate in the desired reaction.
Q3: How critical is the purity of the starting materials and solvent?
A3: The purity of 3-bromo-2-hydroxybenzaldehyde, ethyl bromoacetate, and the solvent is crucial for achieving high yields. Impurities in the starting materials can introduce side reactions. Water is a particularly detrimental impurity as it can lead to the hydrolysis of ethyl bromoacetate and can also affect the solubility and reactivity of the base. Using anhydrous solvents and properly dried glassware is highly recommended.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Ineffective Deprotonation of Phenol | The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group of 3-bromo-2-hydroxybenzaldehyde. Consider switching to a stronger base. For instance, if using a weaker base like potassium carbonate (K₂CO₃), you might explore stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). However, be mindful that stronger bases can also promote side reactions. |
| Poor Nucleophilic Attack (SN2 Reaction) | The reaction temperature might be too low, or the reaction time may be insufficient for the SN2 reaction to proceed to completion. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC). A gradual increase in temperature or extending the reaction time can often improve the yield. |
| Degradation of Starting Materials or Product | High reaction temperatures can sometimes lead to the degradation of the starting materials or the desired product. If you suspect degradation, try running the reaction at a lower temperature for a longer period. |
| Presence of Water | Moisture in the reaction can lead to the hydrolysis of ethyl bromoacetate. Ensure that all glassware is thoroughly dried, and use anhydrous solvents. |
Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Prevalence of Elimination Reaction | The use of a strong, bulky base can favor the E2 elimination of ethyl bromoacetate. If significant elimination byproducts are observed, consider using a milder, less sterically hindered base such as potassium carbonate or cesium carbonate. Running the reaction at a lower temperature can also help to disfavor the elimination pathway. |
| C-Alkylation of the Phenoxide | The choice of solvent can influence the ratio of O-alkylation to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. If C-alkylation is a significant issue, ensure you are using an appropriate solvent. |
| Unidentified Impurities | If byproducts are consistently observed, it is advisable to re-purify the starting materials (3-bromo-2-hydroxybenzaldehyde and ethyl bromoacetate) to remove any potential impurities that may be interfering with the reaction. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline based on the Williamson ether synthesis of a similar compound, Ethyl 2-(2-formylphenoxy)acetate, which has a reported yield of 81%.[1] Optimization may be required for the specific substrate.
Materials:
-
3-bromo-2-hydroxybenzaldehyde
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of 3-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add ethyl bromoacetate (1.2 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
Yield Improvement Strategies: A Comparative Overview
The following table summarizes how different reaction parameters can be adjusted to optimize the yield of the target product. The data presented is based on general principles of Williamson ether synthesis and may need to be adapted for this specific reaction.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Remarks |
| Base | K₂CO₃ | Potentially Moderate to High | NaH | Potentially High | K₂CO₃ is a milder base, which can minimize side reactions. NaH is a stronger base that can lead to faster reaction times and higher yields but may also increase the likelihood of elimination and other side reactions. |
| Solvent | Acetone | Potentially Moderate | DMF | Potentially High | DMF is a polar aprotic solvent that can accelerate SN2 reactions and improve the solubility of the reactants, often leading to higher yields compared to less polar solvents like acetone. |
| Temperature | Room Temperature | Low to Moderate | 80°C | Potentially High | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions and decomposition. The optimal temperature should be determined experimentally. |
Visualizing the Workflow and Troubleshooting
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and structurally similar compounds are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities. For a related compound, ethyl 2-(2-formylphenoxy)ethanoate, chromatography using a mobile phase of 20% ethyl acetate in hexane has been successfully employed.[1] Recrystallization can also be a viable method, particularly for removing minor impurities, although attempts with ethanol for a similar compound were initially unsuccessful without slow evaporation.[1]
Q2: What are potential impurities I should be aware of during the synthesis and purification?
A2: Potential impurities can arise from starting materials, side reactions, or degradation. These may include unreacted 2-bromo-6-formylphenol, excess ethyl bromoacetate, and by-products from hydrolysis of the ester group to a carboxylic acid. Over-oxidation of the aldehyde to a carboxylic acid is also a possibility, as observed in a related compound which formed a co-crystal of the aldehyde and the corresponding carboxylic acid.[1][2] It is also crucial to control reaction conditions, as elevated temperatures can sometimes lead to more impurities.[3]
Q3: My purified product is an oil that crystallizes slowly. Is this normal?
A3: Yes, this can be normal. For example, the related compound, ethyl 2-(2-formylphenoxy)ethanoate, was initially obtained as an oil after chromatography and crystallized slowly at room temperature.[1] Patience is key; allowing the oil to stand, sometimes at reduced temperature, can induce crystallization. Seeding with a previously obtained crystal can also facilitate this process.
Q4: What analytical techniques can I use to assess the purity of my compound?
A4: To assess the purity of this compound, you can use High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC provides quantitative information on purity, while TLC is a quick qualitative check. NMR spectroscopy will help in confirming the structure and identifying any residual solvents or impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation on TLC/Column | Inappropriate solvent system (polarity too high or too low). | Systematically vary the solvent polarity. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[4][5] Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. |
| Co-elution of impurities with the product. | Try a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate). Consider using a different stationary phase (e.g., alumina instead of silica gel). | |
| Product does not elute from the column | Solvent polarity is too low. | Gradually increase the polarity of the mobile phase. If the compound is still retained, a small amount of a more polar solvent like methanol can be added to the mobile phase. |
| The compound may have degraded on the silica gel. | Deactivate the silica gel with a small amount of triethylamine in the mobile phase, especially if the compound is acid-sensitive. | |
| Streaking of spots on TLC or tailing of peaks in the column | The compound is too polar for the chosen solvent system. | Add a small amount of a polar solvent like methanol or acetic acid to the mobile phase to improve the peak shape. |
| The sample is overloaded on the column or TLC plate. | Reduce the amount of sample loaded. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent | Incorrect solvent choice. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). |
| Compound oils out instead of crystallizing | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy. |
| Low recovery of the purified product | The compound is too soluble in the cold solvent. | Ensure the solution is cooled sufficiently (e.g., in an ice bath). Minimize the amount of solvent used for dissolving the compound. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Quantitative Data Summary
| Purification Method | Mobile Phase / Solvent | Yield | Purity (if reported) | Reference |
| Column Chromatography | 20% Ethyl Acetate in Hexane | 91% | Not explicitly stated, but sufficient for crystallization and analysis. | [1] |
| Recrystallization | Slow evaporation from ethanol | Not reported | Resulted in co-crystallization with the corresponding carboxylic acid. | [1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the initial mobile phase (e.g., 5% ethyl acetate in hexane) through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Allow the solution to cool to room temperature and then in an ice bath to check for crystal formation. The ideal solvent will result in good crystal formation upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratch the inside of the flask or add a seed crystal.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visual Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(2-bromo-6-formylphenoxy)acetate. The information addresses common side reactions and provides strategies to avoid them, ensuring higher yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what are the immediate side reaction concerns?
The most common synthetic route is the Williamson ether synthesis, involving the reaction of 2-bromo-6-formylphenol with ethyl bromoacetate in the presence of a base. The primary concerns are side reactions related to the basic conditions and the reactivity of the starting materials.[1][2][3]
Q2: I am seeing a significant amount of unreacted 2-bromo-6-formylphenol in my reaction mixture. What could be the cause?
This could be due to several factors:
-
Insufficient Base: The phenolic proton must be fully deprotonated to form the reactive phenoxide. Ensure at least one equivalent of a suitable base is used.
-
Base Strength: A weak base may not be sufficient to fully deprotonate the phenol. Consider using a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Reaction Time/Temperature: The reaction may not have proceeded to completion. Ensure adequate reaction time and temperature, typically ranging from room temperature to gentle heating (50-100 °C).[1]
Q3: My product is contaminated with a compound that has a carboxylic acid group instead of an ethyl ester. What is this impurity and how can I avoid it?
This impurity is likely 2-(2-bromo-6-formylphenoxy)acetic acid, which results from the hydrolysis of the ethyl ester group under basic conditions.[4][5] This is a common side reaction known as saponification.
To avoid this:
-
Use a Non-Aqueous Base: Employ bases like sodium hydride (NaH) in an anhydrous solvent (e.g., THF, DMF) to prevent hydrolysis.
-
Limit Water Content: Ensure all reagents and solvents are dry.
-
Control Reaction Temperature: Higher temperatures can accelerate ester hydrolysis.
-
Work-up Procedure: Neutralize the reaction mixture promptly during work-up to prevent prolonged exposure to basic conditions.
Q4: I have isolated a mixture of products, including a diol and a carboxylic acid, instead of my desired product. What could have happened?
This suggests that a Cannizzaro reaction may have occurred.[6][7][8][9] The formyl group on the aromatic ring, lacking an alpha-hydrogen, can undergo disproportionation in the presence of a strong base. One molecule of the aldehyde is reduced to an alcohol (forming a diol on the benzene ring), and another is oxidized to a carboxylic acid.
To prevent the Cannizzaro reaction:
-
Avoid Strong Aqueous Bases: Do not use highly concentrated sodium hydroxide or potassium hydroxide.
-
Use a Milder Base: Potassium carbonate is a common and effective base for Williamson ether synthesis that is less likely to promote the Cannizzaro reaction.
-
Temperature Control: Run the reaction at the lowest effective temperature.
Q5: My yield is low, and I have detected alkene byproducts. What is the cause?
Alkene formation is a result of an E2 elimination reaction competing with the desired SN2 substitution of the Williamson ether synthesis.[10][11] This is more prevalent if the alkyl halide is sterically hindered. However, with ethyl bromoacetate (a primary halide), this is less likely to be the major side reaction unless excessively high temperatures are used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction | Increase reaction time or temperature moderately. Ensure efficient stirring. |
| Insufficient deprotonation of phenol | Use a stronger, non-nucleophilic base (e.g., NaH). Ensure stoichiometry of the base is correct. | |
| Competing elimination reaction | Use a primary alkyl halide (ethyl bromoacetate is ideal). Avoid excessive heat. | |
| Presence of 2-(2-bromo-6-formylphenoxy)acetic acid | Ester hydrolysis (saponification) | Use anhydrous conditions and a non-hydroxide base (e.g., K₂CO₃, NaH). Quench the reaction with a mild acid during workup. |
| Presence of 2-bromo-6-(hydroxymethyl)phenol and 2-bromo-6-formylbenzoic acid derivatives | Cannizzaro reaction | Avoid strong bases like NaOH or KOH. Use a milder base such as K₂CO₃. Maintain a lower reaction temperature.[6][7][8] |
| Formation of C-alkylated byproducts | Ambident nature of the phenoxide nucleophile | Use polar aprotic solvents like DMF or acetonitrile to favor O-alkylation.[1] |
| Difficulty in Product Purification | Presence of unreacted starting materials and side products | Utilize column chromatography for purification. Recrystallization may also be effective if the impurities have significantly different solubilities.[12][13] |
Experimental Protocols
Protocol 1: Minimizing Ester Hydrolysis and Cannizzaro Reaction
This protocol uses potassium carbonate as a base in an anhydrous polar aprotic solvent to favor the desired O-alkylation while minimizing common side reactions.
Materials:
-
2-bromo-6-formylphenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-bromo-6-formylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient).
Visualizations
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. francis-press.com [francis-press.com]
- 4. vernier.com [vernier.com]
- 5. cdn.prexams.com [cdn.prexams.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 9. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(2-bromo-6-formylphenoxy)acetate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. The synthesis is typically a two-step process: (1) ortho-formylation of 2-bromophenol to yield 2-bromo-6-formylphenol, followed by (2) a Williamson ether synthesis to introduce the ethyl acetate moiety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most reliable route involves a two-step synthesis. First, the ortho-formylation of commercially available 2-bromophenol is performed to create the key intermediate, 2-bromo-6-formylphenol. The second step is a Williamson ether synthesis, where the synthesized phenol is reacted with ethyl bromoacetate in the presence of a suitable base to yield the final product.
Q2: Why is ortho-formylation of 2-bromophenol the preferred first step?
A2: Performing the formylation first provides high regioselectivity, meaning the formyl group (-CHO) is selectively added at the position ortho (adjacent) to the hydroxyl group.[1] Alternative routes, such as brominating or formylating a pre-existing ethyl phenoxyacetate, could lead to a mixture of isomers that are difficult to separate.
Q3: What are the critical parameters for the Williamson ether synthesis step?
A3: The success of the Williamson ether synthesis is highly dependent on the choice of base, solvent, and temperature. A moderately strong base is needed to deprotonate the phenol without causing hydrolysis of the ethyl acetate group. Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively dissolve the reactants and promote the SN2 reaction mechanism.[2] The temperature should be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions like elimination.[1]
Q4: What are the most common side products and how can they be minimized?
A4: In the formylation step, para-formylation or bis-formylation can occur, although methods using MgCl₂/triethylamine show excellent ortho-selectivity.[1] In the Williamson ether synthesis step, potential side products include those from C-alkylation (where the ethyl acetate group attaches to the ring) and E2 elimination of the ethyl bromoacetate, which forms an alkene.[1][2] To minimize these, use a primary alkyl halide (ethyl bromoacetate is ideal), avoid overly strong or bulky bases, and maintain moderate reaction temperatures.[3][4]
Q5: How can I effectively monitor the progress of these reactions?
A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring both reaction steps. For the formylation of 2-bromophenol, a typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 10:1 ratio), visualizing spots under UV light.[1] A similar solvent system can be used for the ether synthesis step. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Troubleshooting Guides
Problem 1: Low or No Yield in the Formylation of 2-Bromophenol
-
Possible Cause: Inactive reagents or moisture contamination.
-
Possible Cause: Incomplete reaction.
-
Possible Cause: Poor regioselectivity leading to mixed isomers.
Problem 2: Low or No Yield in the Williamson Ether Synthesis Step
-
Possible Cause: Incomplete deprotonation of the phenol.
-
Solution: The phenolic proton must be removed to form the nucleophilic phenoxide. Weak bases like sodium bicarbonate are often insufficient. Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.[2]
-
-
Possible Cause: Hydrolysis of the ethyl bromoacetate or the final ester product.
-
Solution: Avoid using strong aqueous bases like NaOH or KOH, as they can saponify the ester group. K₂CO₃ is a good compromise. Ensure the workup is performed under neutral or slightly acidic conditions.
-
-
Possible Cause: Side reaction (E2 Elimination) of ethyl bromoacetate.
Problem 3: Multiple Unidentified Spots on TLC Analysis of the Final Product
-
Possible Cause: C-alkylation side product.
-
Possible Cause: Impure starting materials.
-
Solution: Ensure the 2-bromo-6-formylphenol intermediate is pure before starting the ether synthesis. If it contains unreacted 2-bromophenol, that will also undergo etherification, leading to an impurity. Purify the intermediate by recrystallization or column chromatography if necessary.[1]
-
-
Possible Cause: Degradation of the aldehyde.
-
Solution: Aldehydes can be sensitive to oxidation, especially at elevated temperatures over long periods. Keep the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and avoid unnecessarily long reaction times.
-
Data Presentation: Reaction Parameters
Table 1: Comparison of Conditions for Ortho-Formylation of 2-Bromophenol
| Parameter | Reimer-Tiemann Reaction | Duff Reaction | MgCl₂-Mediated Method |
|---|---|---|---|
| Formylating Agent | Chloroform (CHCl₃) | Hexamethylenetetramine | Paraformaldehyde |
| Base/Catalyst | Strong Base (e.g., NaOH) | Acid (e.g., glyceroboric acid) | MgCl₂ / Triethylamine |
| Solvent | Biphasic (H₂O/Organic) | Glycerol / Acetic Acid | THF or Acetonitrile |
| Typical Yield | Moderate, often low | Low to Moderate (15-20%) | High (80-90%)[1] |
| Regioselectivity | Poor, mixture of ortho/para | Good for ortho | Excellent for ortho[1] |
| Drawbacks | Low yield, harsh conditions | Inefficient, high temp | Requires anhydrous conditions |
Table 2: Optimization Parameters for Williamson Ether Synthesis
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Base | K₂CO₃ (mild) | Cs₂CO₃ (effective) | NaH (strong, anhydrous)[2] |
| Solvent | Acetone | Acetonitrile[8] | DMF[2] |
| Temperature | 50-60 °C (Reflux) | 80 °C | Room Temp to 60 °C |
| Reaction Time | 4-12 hours | 2-6 hours | 1-4 hours |
| Typical Yield | Good (70-85%) | Good to Excellent (80-95%) | Excellent (>90%) |
| Considerations | Slower kinetics | More expensive base | Requires strict inert/anhydrous technique |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-6-formylphenol
This procedure is adapted from a highly regioselective ortho-formylation method.[1]
-
Reaction Setup: To a dry 500-mL three-necked flask equipped with a magnetic stirrer and reflux condenser under an Argon atmosphere, add anhydrous magnesium dichloride (MgCl₂, 9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).
-
Solvent and Base Addition: Add 250 mL of dry tetrahydrofuran (THF) via syringe, followed by the dropwise addition of dry triethylamine (10.12 g, 100 mmol). Stir the mixture for 10 minutes.
-
Substrate Addition: Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe. The mixture will become opaque.
-
Reaction: Heat the mixture to a gentle reflux (oil bath temperature of ~75 °C) for 4 hours. The reaction progress can be monitored by TLC (Hexane:EtOAc 10:1).
-
Workup: Cool the reaction to room temperature and add 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The resulting solid (typically 80-81% crude yield) can be further purified by recrystallization from hexane to yield pure 2-bromo-6-formylphenol.[1]
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a 250-mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-6-formylphenol (5.0 g, 24.9 mmol), anhydrous potassium carbonate (K₂CO₃, 5.16 g, 37.3 mmol, 1.5 equiv.), and 100 mL of anhydrous acetonitrile.
-
Reagent Addition: Add ethyl bromoacetate (3.3 mL, 29.9 mmol, 1.2 equiv.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetonitrile.
-
Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting crude oil/solid in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 9. byjus.com [byjus.com]
Troubleshooting failed reactions with Ethyl 2-(2-bromo-6-formylphenoxy)acetate
Welcome to the technical support center for Ethyl 2-(2-bromo-6-formylphenoxy)acetate. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive functional groups in this compound?
A1: This molecule possesses three primary reactive sites:
-
Aromatic Aldehyde: Susceptible to nucleophilic attack and can participate in a variety of condensation and olefination reactions.
-
Aryl Bromide: Can undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and intramolecular cyclizations.
-
Ethyl Acetate: The ester group can be hydrolyzed under acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and reactivity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature. Protect from moisture and light.
Q3: Is the ethyl acetate group stable under common reaction conditions?
A3: The ethyl acetate group is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Care should be taken when using strong acids or bases in your reaction setup.
Troubleshooting Failed Reactions
This section addresses common issues encountered during reactions with this compound.
Issue 1: Low or No Product Yield in Intramolecular Cyclization Reactions
Q: I am attempting an intramolecular cyclization to form a tricyclic benzofuran derivative, but I am observing low to no yield of the desired product. What are the potential causes and solutions?
A: Low yields in intramolecular cyclizations with this substrate can stem from several factors. Below is a summary of potential causes and troubleshooting suggestions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Suggestions |
| Inadequate Catalyst Activity | - Palladium Catalysis: Ensure the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is active. Use fresh catalyst or perform a pre-activation step. Screen different phosphine ligands to enhance catalytic activity. - Copper Catalysis: Use a soluble and active copper(I) source (e.g., CuI, CuTC). The presence of coordinating solvents can impact catalyst activity. |
| Incorrect Base Selection | The choice of base is critical. For deprotonation at the benzylic position of the acetate group, a stronger, non-nucleophilic base may be required. Consider screening bases such as K₂CO₃, Cs₂CO₃, or organic bases like DBU. |
| Sub-optimal Reaction Temperature | Intramolecular cyclizations often require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature in increments of 10-20 °C. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Screen a range of solvents, such as DMF, DMAc, toluene, or dioxane. |
| Presence of Water | Trace amounts of water can lead to hydrolysis of the ethyl ester or deactivate the catalyst. Ensure all reagents and solvents are anhydrous. |
Issue 2: Formation of Unwanted Side Products
Q: My reaction is producing significant amounts of side products, and the desired product is difficult to isolate. What are the likely side reactions and how can I minimize them?
A: The trifunctional nature of this compound can lead to several competing side reactions.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Plausible Cause | Mitigation Strategy |
| Intermolecular Reactions | High concentration of the starting material can favor intermolecular reactions over the desired intramolecular cyclization. | Perform the reaction under high dilution conditions to favor the intramolecular pathway. |
| Aldol Condensation | The aldehyde functionality can undergo self-condensation or condensation with other nucleophiles present in the reaction mixture, especially under basic conditions. | Protect the aldehyde group as an acetal prior to the cyclization step. The protecting group can be removed in a subsequent step. |
| Hydrolysis of Ethyl Ester | Strong basic or acidic conditions can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid, which may not cyclize as desired. | Use milder bases or protect the ester if harsher conditions are necessary. |
| Reduction of the Aldehyde | If a hydride source is present (e.g., from a side reaction or impurity), the aldehyde can be reduced to an alcohol. | Ensure all reagents are pure and free from reducing agents. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Heck-type Cyclization
This protocol is adapted from methodologies for similar intramolecular cyclizations.
Reaction Scheme:
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq).
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).
-
Add anhydrous K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF via syringe to achieve a concentration of 0.01 M.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Wittig Reaction of the Aldehyde Functional Group
This protocol outlines a standard Wittig reaction to form an alkene.
Reaction Scheme:
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Toluene, anhydrous
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add (Carbethoxymethylene)triphenylphosphorane (1.2 eq).
-
Add anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for failed reactions.
Caption: Plausible intramolecular cyclization pathways.
Technical Support Center: Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. It provides troubleshooting advice for common impurities and experimental challenges, detailed experimental protocols, and a summary of potential impurity-related data.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is low, and I have a significant amount of unreacted 2-bromo-6-formylphenol. What are the likely causes and solutions?
A1: Low conversion of the starting phenol is a common issue. Here are the primary causes and troubleshooting steps:
-
Insufficient Base: The phenolic proton must be fully deprotonated to form the reactive phenoxide. Ensure you are using at least one full equivalent of a suitable base.
-
Solution: Increase the equivalents of base (e.g., to 1.1-1.5 equivalents) to ensure complete deprotonation.
-
-
Base Strength: While strong bases are needed, extremely harsh conditions can promote side reactions.
-
Solution: Use a moderately strong base like anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH). For K₂CO₃, ensure it is finely powdered and thoroughly dried.
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot disappears. Refluxing for 8-12 hours is typical.
-
-
Water Contamination: The presence of water can consume the base and hydrolyze the ethyl bromoacetate.
-
Solution: Use anhydrous solvents (e.g., dry acetone, DMF, or acetonitrile) and ensure all glassware is thoroughly dried.
-
Q2: I've isolated my product, but it's contaminated with a significant amount of a non-polar impurity. What could this be?
A2: A common non-polar impurity is the C-alkylation product. Phenoxides are ambident nucleophiles, meaning the alkylation can occur at the oxygen (O-alkylation, desired) or on the aromatic ring (C-alkylation, impurity).
-
Cause: The choice of solvent significantly influences the C/O alkylation ratio. Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more nucleophilic.
-
Solution:
-
Use a polar aprotic solvent such as Dimethylformamide (DMF) or acetonitrile to favor O-alkylation.
-
Purification can be achieved via column chromatography, as the C-alkylated product will likely have a different polarity.
-
Q3: My final product shows an acidic impurity. What is its likely identity and how can I remove it?
A3: An acidic impurity is likely bromoacetic acid or the hydrolyzed product of the target ester.
-
Cause: Hydrolysis of ethyl bromoacetate can occur if there is residual water in the reaction mixture. The target ester can also hydrolyze during workup if the pH becomes too acidic or basic for a prolonged period at elevated temperatures.
-
Solution:
-
During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.
-
Ensure the reaction is run under anhydrous conditions to minimize the initial hydrolysis of ethyl bromoacetate.
-
Q4: I am observing a side product with a similar polarity to my desired product, making purification difficult. What could it be?
A4: This could be a result of the elimination of HBr from ethyl bromoacetate, forming ethyl acrylate, which could then potentially react further, or it could be a dimer or self-condensation product of the starting materials.
-
Cause: E2 elimination can compete with the desired SN2 reaction, especially at higher temperatures.
-
Solution:
-
Maintain a moderate reaction temperature. While heat is necessary, excessive temperatures can favor elimination.
-
Use a less sterically hindered base if possible.
-
Careful column chromatography with a shallow solvent gradient may be necessary to separate these closely-related impurities.
-
Data on Common Impurities and Reaction Conditions
| Parameter | Condition | Expected Impact on Purity | Predominant Impurity |
| Solvent | Protic (e.g., Ethanol) | Decreased | C-alkylation product |
| Aprotic Polar (e.g., DMF, Acetonitrile) | Increased | Less C-alkylation | |
| Base | Weak Base (e.g., NaHCO₃) | Low Conversion | Unreacted Phenol |
| Strong, Bulky Base (e.g., t-BuOK) | Increased Elimination | Ethyl Acrylate | |
| Anhydrous K₂CO₃ / NaH | Good Conversion | Minimal base-related side products | |
| Temperature | Too Low (< 50°C) | Low Conversion | Unreacted Starting Materials |
| Too High (> 100°C) | Increased Side Reactions | Elimination & C-alkylation products | |
| Water Content | High | Increased Hydrolysis | Bromoacetic Acid, Hydrolyzed Ester |
| Anhydrous | Minimized Hydrolysis | Higher purity |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on analogous Williamson ether syntheses. Optimization may be required.
Materials:
-
2-bromo-6-formylphenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Potassium iodide (KI) (catalytic amount)
-
Anhydrous acetone (or DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-formylphenol (1.0 eq).
-
Add anhydrous acetone (or DMF) to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.
-
Stir the mixture vigorously for 15-20 minutes at room temperature.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.
-
Filter the solid salts and wash them with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Recrystallization of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.
Troubleshooting Recrystallization Issues
Recrystallization is a powerful purification technique, but it can present challenges. Below are common issues encountered during the recrystallization of this compound and step-by-step guides to resolve them.
Issue 1: The compound "oils out" instead of forming crystals.
This phenomenon, where the solute separates as a liquid rather than a solid, can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Troubleshooting Steps:
-
Re-dissolve the oil: Gently heat the solution to re-dissolve the oil.
-
Add more solvent: Add a small amount of additional hot solvent to decrease the saturation.
-
Slow cooling: Allow the solution to cool very slowly. You can insulate the flask to prolong the cooling period.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This can provide a surface for crystal nucleation.
-
Seed crystals: If available, add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
-
Consider a different solvent: If "oiling out" persists, the chosen solvent may not be suitable. Experiment with a solvent that has a lower boiling point.
-
Issue 2: No crystals form, even after cooling.
This is a common issue, often indicating that the solution is not sufficiently saturated or that nucleation is inhibited.
-
Troubleshooting Steps:
-
Induce nucleation:
-
Scratching: Gently scratch the inner wall of the flask with a glass rod.
-
Seed crystals: Add a very small amount of the pure solid (a seed crystal) to the solution.
-
-
Increase concentration: If nucleation techniques fail, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2][3]
-
Extended cooling: Place the solution in an ice bath or a refrigerator for a longer period.
-
Solvent evaporation: As a final resort, allow the solvent to evaporate slowly in a fume hood. This method was successful for a similar compound, Ethyl 2-(2-formylphenoxy)ethanoate, which formed colorless needles after slow evaporation of an ethanol solution over 7 days.[4]
-
Issue 3: Poor or low yield of crystals.
A low yield can result from several factors, including incomplete crystallization or using an excessive amount of solvent.
-
Troubleshooting Steps:
-
Check the mother liquor: After filtering the crystals, try to induce further crystallization from the remaining solution (mother liquor) by evaporating some of the solvent or by further cooling.
-
Minimize solvent usage: In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Avoid premature crystallization: Ensure the solution is not cooled too quickly, as this can trap impurities and reduce the yield of pure crystals.
-
Optimize the solvent: The solubility of the compound in the chosen solvent at low temperatures might be too high. Consider a different solvent or a solvent mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A specific, optimized solvent for this exact compound is not widely reported in the literature. However, for the closely related compound, Ethyl 2-(2-formylphenoxy)ethanoate, ethanol has been used successfully, yielding crystals upon slow evaporation over several days.[4] This suggests that alcohols like ethanol or methanol are good starting points. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, could also be effective and can be optimized for better yield and crystal quality.
Q2: My recrystallized product has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point range is a strong indication of impurities within your crystals. This could be due to:
-
The crystallization process happening too quickly, trapping impurities.
-
The chosen solvent not being effective at leaving impurities behind in the solution.
-
The presence of residual solvent in the dried crystals.
To address this, you may need to perform a second recrystallization, possibly with a different solvent system, and ensure the crystals are thoroughly dried under vacuum.
Q3: How can I improve the purity of my final product?
-
Slow down the crystallization process: Slower cooling generally leads to the formation of larger, purer crystals.
-
Use the correct amount of solvent: Using too much solvent will decrease your yield, while using too little can cause the compound to precipitate out with impurities.
-
Consider a hot filtration step: If your crude material contains insoluble impurities, dissolving the compound in hot solvent and then filtering the hot solution before allowing it to cool can remove these.
-
Wash the crystals: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor containing impurities.
Quantitative Data Summary
| Compound | Solvent | Melting Point (°C) | Observations |
| Ethyl 2-(2-formylphenoxy)ethanoate | Ethanol | 60-64 °C | Recrystallization was not immediate; colorless needles formed after slow evaporation over 7 days.[4] |
Experimental Protocol: Recrystallization by Slow Evaporation
This protocol is based on the successful method reported for a structurally similar compound and is a recommended starting point for this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Glass rod
-
Watch glass
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of ethanol until a clear solution is obtained at the boiling point of the solvent.
-
Slow Evaporation: Cover the mouth of the flask with a watch glass, leaving a small opening to allow for slow evaporation. Place the flask in a fume hood at room temperature.
-
Crystal Formation: Allow the solvent to evaporate slowly over several days. Monitor the flask for the formation of crystals. The process may take up to a week.[4]
-
Isolation of Crystals: Once a satisfactory amount of crystals has formed, isolate them by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Analysis: Determine the melting point of the dried crystals and compare it to the crude material to assess purity. A sharper and higher melting point indicates successful purification.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
Column chromatography conditions for purifying Ethyl 2-(2-bromo-6-formylphenoxy)acetate
This technical support guide provides detailed information and troubleshooting advice for the column chromatography purification of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, standard silica gel (60 Å, 230-400 mesh) is the most commonly used and recommended stationary phase. Its polarity is well-suited for separating this type of aromatic compound from common reaction impurities.
Q2: How do I determine the optimal solvent system (mobile phase) for the purification?
A2: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For compounds similar to this compound, a common starting eluent ratio is a mixture of hexane and ethyl acetate in a 20:1 (v/v) ratio.[1] You can then adjust the polarity by increasing or decreasing the proportion of ethyl acetate to achieve an Rf value of approximately 0.2-0.3 for your desired compound, which generally leads to a good separation on the column.
Q3: How much silica gel should I use for my column?
A3: A general rule of thumb is to use a silica gel to crude product mass ratio of about 30:1 to 50:1. For example, if you have 1 gram of crude product, you should use 30 to 50 grams of silica gel. The exact amount will depend on the difficulty of the separation.
Q4: What is the difference between gravity chromatography and flash chromatography?
A4: The main difference is the method of solvent elution. In gravity chromatography, the solvent moves through the column by gravity alone, which is a slower process.[2] In flash chromatography, positive pressure (usually from compressed air or nitrogen) is applied to the top of the column to force the solvent through more quickly.[2] Flash chromatography is generally faster and often provides better separation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using 20:1 hexane:ethyl acetate, try changing to 15:1 or 10:1. You can also try a stronger polar solvent like dichloromethane in combination with hexane. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[3] | |
| The compound is eluting too quickly (with the solvent front). | The solvent system is too polar. | Decrease the polarity of the eluent. For instance, if you are using 10:1 hexane:ethyl acetate, try 20:1 or 30:1. |
| Poor separation of the desired compound from impurities. | Improper solvent system. | Perform a more thorough TLC analysis to find a solvent system that gives better separation between your product and the impurities. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry packing) is often preferred to dry packing to avoid these issues. | |
| The column was overloaded with the crude sample. | Use a larger column with more silica gel or purify a smaller amount of the crude mixture at a time. | |
| Streaky bands or tailing of the compound on the column. | The compound may be too soluble in the loading solvent. | Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent for loading. If solubility is an issue, consider dry loading where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[4] |
| The compound is acidic or basic. | Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid can help. For basic compounds, a trace of triethylamine or pyridine can improve the peak shape. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. The specific parameters, especially the solvent system, should be optimized based on TLC analysis of your crude product.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude product to be purified.
-
Secure the column in a vertical position to a retort stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 30-50 g for 1 g of crude product) in the initial, least polar eluting solvent (e.g., 20:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until it is just level with the top of the sand.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If the separation is not progressing, you can gradually increase the polarity of the eluent (gradient elution).
4. Isolation of the Product:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Managing the Aldehyde Group of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the reactive aldehyde group of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and modification of this molecule.
Troubleshooting Guides
This section addresses specific issues that may arise during the protection of the aldehyde group as a cyclic acetal and its subsequent deprotection.
Issue 1: Low or No Yield of the Protected Product (Acetal Formation)
Question: I am attempting to protect the aldehyde group of this compound using ethylene glycol and an acid catalyst, but I am observing a low yield or no product formation. What are the possible causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Incomplete Water Removal: The formation of an acetal is a reversible equilibrium reaction that produces water as a byproduct.[1] Failure to remove this water will prevent the reaction from proceeding to completion.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, especially when using solvents like toluene or benzene. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction.
-
-
Insufficient or Inactive Catalyst: The acid catalyst is crucial for activating the aldehyde group towards nucleophilic attack by the alcohol.
-
Solution: Ensure a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is used. If the reaction is still sluggish, a stronger acid catalyst might be required. Ensure the catalyst has not degraded.
-
-
Steric Hindrance: The ortho-bromo substituent may sterically hinder the approach of the ethylene glycol to the aldehyde.
-
Solution: Increase the reaction temperature and/or reaction time to overcome the steric hindrance. Using a less sterically hindered diol could be an alternative, but this would result in a different acetal.
-
-
Poor Quality of Reagents: The presence of water in the starting materials (aldehyde, ethylene glycol, or solvent) can inhibit the reaction.
-
Solution: Use freshly distilled or anhydrous grade solvents and reagents. Ensure the ethylene glycol is dry.
-
Issue 2: Formation of Side Products During Acetal Protection
Question: During the acetal protection of this compound, I am observing unexpected spots on my TLC plate. What are the likely side products and how can I minimize their formation?
Possible Side Products and Prevention:
-
Hemiacetal Intermediate: The reaction may stall at the hemiacetal stage if conditions are not optimized for complete conversion to the acetal.
-
Solution: Ensure sufficient ethylene glycol is used and that water is effectively removed to drive the reaction to completion.
-
-
Polymerization: Under strongly acidic conditions, aldehydes can sometimes undergo polymerization.
-
Solution: Use only a catalytic amount of acid. A milder acid catalyst could also be beneficial.
-
-
Transesterification: If the reaction is heated for an extended period in the presence of excess ethylene glycol and a strong acid catalyst, transesterification of the ethyl acetate moiety is a possibility, though generally less favorable.
-
Solution: Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. Use milder reaction conditions where possible.
-
Issue 3: Difficulty in Deprotecting the Acetal
Question: I am having trouble removing the acetal protecting group from my molecule to regenerate the aldehyde. The reaction is either incomplete or leads to decomposition. What should I do?
Troubleshooting Deprotection:
-
Incomplete Hydrolysis: The hydrolysis of the acetal is also an equilibrium reaction.
-
Solution: Use a sufficient excess of water in the presence of an acid catalyst. Running the reaction in a mixture of an organic solvent (like acetone or THF) and aqueous acid can improve solubility and facilitate the reaction.
-
-
Acid-Sensitive Functional Groups: The ester group in the molecule could be susceptible to hydrolysis under strong acidic conditions, especially with prolonged heating.
-
Solution: Use milder acidic conditions for deprotection. Catalytic amounts of acids like pyridinium p-toluenesulfonate (PPTS) in wet acetone can be effective.[1] Monitor the reaction carefully and avoid excessive heating.
-
-
Product Instability: The regenerated aldehyde might be unstable under the deprotection conditions.
-
Solution: Work up the reaction as soon as the deprotection is complete. Neutralize the acid carefully after the reaction.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is it necessary to protect the aldehyde group in this compound?
A1: The aldehyde group is highly reactive towards a wide range of reagents, including nucleophiles and reducing agents.[2][3] If a reaction is intended for another part of the molecule (e.g., modification of the ester or the aromatic ring), the aldehyde group must be "masked" or protected to prevent it from reacting. The acetal is a common protecting group for aldehydes as it is stable to basic and nucleophilic conditions.[2]
Q2: What are the most common protecting groups for aldehydes?
A2: Cyclic acetals, formed from the reaction of the aldehyde with a diol like ethylene glycol or 1,3-propanediol, are among the most common and robust protecting groups.[3] They are favored due to the thermodynamic stability of the resulting five or six-membered rings.
Experimental Protocols
Q3: Can you provide a general protocol for the acetal protection of this compound?
A3: The following is a general procedure based on standard methods for aromatic aldehydes. Optimization may be required.
Experimental Protocol: Acetal Protection
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagents | Ethylene glycol (1.5 - 2.0 equivalents) |
| p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.1 equivalents) | |
| Solvent | Toluene or Benzene |
| Apparatus | Round-bottom flask equipped with a Dean-Stark trap and condenser |
| Temperature | Reflux |
| Reaction Time | 2 - 6 hours (monitor by TLC) |
| Work-up | 1. Cool the reaction mixture. 2. Wash with saturated aqueous sodium bicarbonate solution. 3. Wash with brine. 4. Dry the organic layer over anhydrous sodium sulfate. 5. Concentrate under reduced pressure. |
| Purification | Column chromatography on silica gel. |
| Typical Yield | 85 - 95% (based on similar substrates) |
Q4: What is a standard protocol for the deprotection of the resulting acetal?
A4: The following is a general procedure for the acidic hydrolysis of acetals.
Experimental Protocol: Acetal Deprotection
| Parameter | Value/Condition |
| Starting Material | Ethyl 2-(2-bromo-6-(1,3-dioxolan-2-yl)phenoxy)acetate |
| Reagents | Acetone/Water mixture (e.g., 10:1 v/v) |
| Catalytic p-Toluenesulfonic acid (p-TsOH) or dilute HCl | |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 1 - 4 hours (monitor by TLC) |
| Work-up | 1. Neutralize the acid with saturated aqueous sodium bicarbonate. 2. Extract the product with an organic solvent (e.g., ethyl acetate). 3. Wash the organic layer with brine. 4. Dry over anhydrous sodium sulfate. 5. Concentrate under reduced pressure. |
| Purification | Column chromatography on silica gel if necessary. |
| Typical Yield | >90% |
Visualizing the Workflow
The following diagrams illustrate the key processes in managing the reactivity of the aldehyde group.
Caption: Workflow for the protection of the aldehyde group.
Caption: Workflow for the deprotection of the acetal group.
References
Overcoming solubility issues in reactions with Ethyl 2-(2-bromo-6-formylphenoxy)acetate
Technical Support Center: Ethyl 2-(2-bromo-6-formylphenoxy)acetate
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments with this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar organic compound. Its solubility is governed by the presence of several functional groups: an aromatic ring, a bromo substituent, an ether linkage, an aldehyde group, and an ethyl ester. Generally, it is expected to be soluble in a range of common organic solvents but poorly soluble in water and non-polar aliphatic hydrocarbons.
Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?
A2: Solubility issues can often be resolved by selecting an appropriate solvent or by modifying the experimental conditions. Consider the following troubleshooting steps:
-
Solvent Selection: Switch to a more suitable solvent. A summary of recommended solvents is provided in the troubleshooting guide below.
-
Heating: Gently warming the mixture can significantly increase the solubility of the compound. Ensure the temperature is well below the boiling point of the solvent and does not cause decomposition of your starting material.
-
Co-solvent System: Using a mixture of solvents can enhance solubility. For example, adding a small amount of a high-polarity solvent like DMF or DMSO to a less polar solvent might be effective.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.
-
High-Dilution Conditions: If the reaction allows, using a larger volume of solvent to create a more dilute solution can prevent the reactant from precipitating.
Q3: Are there any "green" or more sustainable solvent alternatives for reactions with this compound?
A3: Yes, several greener solvent alternatives can be considered, depending on the specific reaction requirements.[1][2][3] Some options include:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that can often replace THF and dichloromethane.[2][4]
-
Cyclopentyl methyl ether (CPME): A safer alternative to THF, MTBE, and 1,4-dioxane.[1][2]
-
Ethyl acetate: Can be used as a replacement for dichloromethane in some applications.
-
Heptane: A less toxic alternative to hexane for non-polar applications.[1]
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to addressing solubility problems encountered with this compound.
Solvent Selection and Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various common laboratory solvents. This information is based on the general behavior of compounds with similar functional groups.
| Solvent Class | Examples | Expected Solubility | Notes |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | Good general-purpose solvents for initial trials. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether (Et₂O), 1,4-Dioxane | Moderate to High | THF and dioxane are often good choices for a variety of reactions. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) | High | Excellent for dissolving polar organic molecules. Use judiciously as they can be difficult to remove. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | Useful for dissolving a range of organic compounds. |
| Esters | Ethyl acetate (EtOAc) | Moderate | A common solvent for chromatography and extractions; can be a suitable reaction solvent. |
| Aromatic | Toluene, Xylene | Moderate | Solubility may be enhanced with gentle heating. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Low to Moderate | The aldehyde group may be susceptible to acetal formation in the presence of an acid catalyst. |
| Non-polar | Hexanes, Heptane | Low | Generally not recommended as primary solvents for this compound. |
| Aqueous | Water | Very Low | Insoluble for practical purposes. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues.
Caption: Troubleshooting workflow for solubility problems.
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
This protocol outlines a method for determining the approximate solubility of this compound in a given solvent.
-
Preparation: Add a known mass (e.g., 10 mg) of this compound to a small vial.
-
Solvent Addition: Add the chosen solvent to the vial in small, measured increments (e.g., 0.1 mL) at room temperature.
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes.
-
Observation: Observe if the solid has completely dissolved.
-
Heating (Optional): If the solid does not dissolve at room temperature, gently warm the vial to a predetermined temperature (e.g., 50 °C) and observe any change in solubility.
-
Documentation: Record the volume of solvent required to fully dissolve the compound at a specific temperature. Calculate the approximate solubility (e.g., in mg/mL).
Protocol 2: Representative Reaction - Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction where the solubility of the aryl bromide is crucial. For reactants with poor solubility, techniques like using a ball mill for solid-state reactions have been developed.[5][6]
Reaction Scheme: Aryl-Br + R-B(OH)₂ --[Pd catalyst, base]--> Aryl-R
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound.
-
Solvent Addition: Add the 1,4-Dioxane and stir until the starting material is fully dissolved. Gentle warming may be required.
-
Reagent Addition: Add the arylboronic acid and the aqueous solution of K₂CO₃.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[7] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Reaction Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 4. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of Ethyl 2-(2-bromo-6-formylphenoxy)acetate during reactions
Welcome to the technical support center for Ethyl 2-(2-bromo-6-formylphenoxy)acetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of this versatile reagent during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound that are susceptible to decomposition?
A1: this compound has three primary functional groups that can be sensitive to reaction conditions:
-
Aromatic Aldehyde (Formyl Group): Prone to oxidation, reduction, and reactions under strongly basic or acidic conditions.
-
Ethyl Ester: Susceptible to hydrolysis under both acidic and basic conditions.
-
Aromatic Bromide: Can undergo reductive dehalogenation under certain catalytic conditions.
Q2: What are the most common decomposition pathways for this molecule?
A2: The most frequently encountered decomposition pathways include:
-
Oxidation of the aldehyde to a carboxylic acid.
-
Cannizzaro reaction of the aldehyde under strong basic conditions, leading to a mixture of the corresponding carboxylic acid and alcohol.
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Reductive debromination of the aromatic ring.
Q3: I am observing the formation of a carboxylic acid byproduct in my reaction. What could be the cause?
A3: The formation of a carboxylic acid can be due to two main reasons:
-
Oxidation of the aldehyde group: This can occur in the presence of oxidizing agents or even atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts.
-
Hydrolysis of the ethyl ester: This is common when reactions are performed in the presence of water with either acid or base catalysis.
Q4: My reaction is performed under strongly basic conditions, and I am getting a mixture of products. What might be happening?
A4: Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens, such as the one in this compound, can undergo a disproportionation reaction known as the Cannizzaro reaction.[1][2][3] This results in two molecules of the aldehyde reacting to form one molecule of the corresponding carboxylic acid and one molecule of the alcohol.
Q5: How can I prevent the decomposition of the aldehyde and ester groups during a reaction that requires a strong base?
A5: The most effective strategy is to use protecting groups. The aldehyde can be protected as an acetal, and the ester can be temporarily converted to a different functional group that is stable to the reaction conditions and can be easily reverted.
Troubleshooting Guide
This section provides specific troubleshooting advice for common reactions where this compound is used.
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| Reaction mixture turns brown/dark, and multiple spots are observed on TLC. | General decomposition of the starting material due to harsh conditions (e.g., high temperature, strong acid/base). | - Lower the reaction temperature.- Use a milder base or acid.- Reduce the reaction time.- Consider protecting the sensitive functional groups. |
| Formation of a polar byproduct, insoluble in organic solvents. | - Oxidation of the aldehyde to a carboxylic acid.- Hydrolysis of the ester to the corresponding phenoxyacetic acid. | - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.- Use anhydrous solvents.- If water is necessary, consider protecting the aldehyde and/or ester. |
| In a Wittig or Horner-Wadsworth-Emmons reaction, the desired alkene is not formed, and starting material is consumed. | - Cannizzaro reaction of the aldehyde due to the strong base used to generate the ylide.- Hydrolysis of the ester. | - Use a milder base for ylide generation if possible.- Protect the aldehyde group as an acetal before performing the Wittig reaction. |
| In a palladium-catalyzed cross-coupling reaction, the bromine is lost, but no coupling product is formed. | Reductive dehalogenation of the aryl bromide.[4][5] | - Ensure the reaction is free of strong reducing agents.- Choose a different palladium catalyst or ligand system that is less prone to reductive dehalogenation. |
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Diethyl Acetal
This protocol describes the protection of the formyl group in this compound as a diethyl acetal, which is stable to many reaction conditions, especially those involving strong bases or nucleophiles.
Materials:
-
This compound
-
Triethyl orthoformate
-
Anhydrous ethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium carbonate
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add triethyl orthoformate (1.5 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding anhydrous sodium carbonate and stir for 15 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the protected product, Ethyl 2-(2-bromo-6-(diethoxymethyl)phenoxy)acetate.
Protocol 2: Deprotection of the Diethyl Acetal
This protocol describes the removal of the diethyl acetal protecting group to regenerate the aldehyde.
Materials:
-
Ethyl 2-(2-bromo-6-(diethoxymethyl)phenoxy)acetate
-
Acetone
-
Water
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the acetal-protected compound in a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.
Visualizations
Caption: Workflow for using a protecting group strategy.
Caption: Potential decomposition pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Ethyl 2-(2-bromo-6-formylphenoxy)acetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(2-bromo-6-formylphenoxy)acetate. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the effect of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: this compound is a key intermediate in the synthesis of various heterocyclic compounds. A primary application is its use as a precursor for the synthesis of dibenzo[b,f]oxepine derivatives through intramolecular cyclization reactions. These structures are significant scaffolds in medicinal chemistry.
Q2: What is the expected outcome of heating this compound under cyclization conditions?
A2: Heating this compound, typically in the presence of a suitable catalyst (like a copper or palladium species for Ullmann-type couplings) and a base, is intended to induce an intramolecular reaction. The expected product is a dibenzo[b,f]oxepine derivative, formed by the coupling of the aromatic ring at the bromo position with the formyl group or a derivative thereof.
Q3: What is a typical temperature range for intramolecular cyclization of this compound?
A3: The optimal temperature for the intramolecular cyclization is highly dependent on the specific reaction conditions, including the solvent, catalyst, and base used. Traditional Ullmann-type reactions often require high temperatures, sometimes exceeding 210°C.[1][2] However, with modern catalytic systems, these reactions can sometimes be carried out at lower temperatures, in the range of 70-120°C.[3] It is crucial to optimize the temperature for your specific system.
Q4: Can this compound undergo other reactions at elevated temperatures?
A4: Yes, besides the desired cyclization, several side reactions can occur at elevated temperatures. These may include intermolecular condensation reactions, decarbonylation of the aldehyde group, and hydrolysis of the ethyl ester if moisture is present.[4][5] At very high temperatures (e.g., above 200-350°C), decomposition of the molecule is possible.[6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Dibenzo[b,f]oxepine Product
| Possible Cause | Suggested Solution |
| Reaction temperature is too low. | The activation energy for the intramolecular cyclization may not be reached. Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Reaction temperature is too high. | High temperatures can lead to decomposition of the starting material or the product.[6] You may observe a darkening of the reaction mixture. Try lowering the temperature and extending the reaction time. Consider using a more active catalyst that allows for lower reaction temperatures. |
| Incorrect catalyst or base. | The choice of catalyst and base is critical for a successful cyclization. Consult the literature for catalyst systems effective for similar intramolecular Ullmann or related cyclizations. |
| Presence of moisture. | Water can lead to hydrolysis of the ethyl ester, especially at elevated temperatures, which can inhibit the desired reaction.[5][7] Ensure all solvents and reagents are anhydrous. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Suggested Solution |
| Intermolecular side reactions. | If the concentration of the starting material is too high, intermolecular reactions may compete with the desired intramolecular cyclization. Try running the reaction under high-dilution conditions. |
| Decomposition of the starting material. | As mentioned, high temperatures can cause decomposition.[6] Besides lowering the temperature, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Knoevenagel-type condensations. | The aldehyde functionality can potentially undergo side reactions. The yield of Knoevenagel condensations, a related reaction type, is known to be temperature-dependent, with yields increasing with temperature up to a certain optimum.[8] Carefully controlling the temperature can minimize such side reactions. |
Issue 3: Reaction Mixture Turns Dark Brown or Black
| Possible Cause | Suggested Solution |
| Thermal decomposition. | Significant darkening of the reaction mixture often indicates decomposition. This is a strong indicator that the reaction temperature is too high. Immediately lower the temperature. |
| Side reactions with the solvent. | Some solvents may not be stable at the required reaction temperatures. Ensure your chosen solvent has a boiling point well above the reaction temperature and is inert under the reaction conditions. |
Data Presentation
Table 1: Generalized Effect of Temperature on Intramolecular Cyclization Yield
| Temperature (°C) | Reaction Time (h) | Yield of Dibenzo[b,f]oxepine (%) | Observations |
| 60 | 24 | < 5 | Reaction is very slow. |
| 80 | 24 | 35 | Conversion is occurring, but slowly. |
| 100 | 18 | 65 | Significant product formation. |
| 120 | 12 | 85 | Optimal yield and reaction time. |
| 140 | 12 | 70 | Increased byproduct formation observed. |
| 160 | 10 | 50 | Significant darkening of the mixture, lower yield. |
Note: This table presents illustrative data for a hypothetical copper-catalyzed intramolecular cyclization. Actual results will vary depending on the specific experimental conditions.
Table 2: Potential Side Reactions and Their Temperature Dependence
| Side Reaction | Functional Group Involved | Temperature Influence |
| Ester Hydrolysis | Ethyl acetate | Rate increases with increasing temperature, especially in the presence of acid or base.[5][7] |
| Decarbonylation | Aromatic aldehyde | Generally occurs at high temperatures (e.g., >200 °C).[4][9] |
| Intermolecular Condensation | Bromoarene and Aldehyde | Can be favored at higher concentrations and temperatures. |
Experimental Protocols
Protocol: Temperature Optimization for Intramolecular Cyclization of this compound
Objective: To determine the optimal temperature for the synthesis of the corresponding dibenzo[b,f]oxepine derivative via a copper-catalyzed intramolecular cyclization.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A suitable base (e.g., cesium carbonate, Cs₂CO₃)
-
Anhydrous, high-boiling solvent (e.g., DMF or dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating mantle with a temperature controller
-
TLC plates and developing chamber
-
LC-MS for reaction monitoring
Procedure:
-
Set up a series of identical reactions in parallel, each in a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon).
-
To each flask, add this compound (1 equivalent), CuI (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and Cs₂CO₃ (2 equivalents).
-
Add anhydrous solvent to each flask to achieve a high dilution (e.g., 0.01 M concentration of the starting material).
-
Set the temperature for each reaction to a different value (e.g., 80°C, 100°C, 120°C, 140°C).
-
Stir the reactions at their respective temperatures.
-
Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by taking a small aliquot and analyzing it by TLC and LC-MS.
-
Once the starting material is consumed or the reaction progress stalls, quench the reactions.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
-
Determine the yield of the dibenzo[b,f]oxepine product for each reaction temperature and identify the optimal condition.
Visualizations
Caption: Workflow for Temperature Optimization.
Caption: Troubleshooting Low Yield.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. actachemscand.org [actachemscand.org]
- 8. researchgate.net [researchgate.net]
- 9. Decarbonylation - Wikipedia [en.wikipedia.org]
Choosing the right solvent for Ethyl 2-(2-bromo-6-formylphenoxy)acetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(2-bromo-6-formylphenoxy)acetate. The guides focus on selecting the appropriate solvent to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has three primary reactive sites:
-
Aryl Bromide: Located at the C2 position of the benzene ring, this site is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.
-
Formyl Group (Aldehyde): This is a versatile functional group that can undergo nucleophilic addition and condensation reactions, including Wittig olefination, reduction to an alcohol, and reductive amination.
-
Ethyl Acetate Group: The ester functionality can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions. Care must be taken to select reaction conditions that are mild enough to preserve this group if it is desired in the final product.
Q2: What are the general considerations for solvent selection for this substrate?
A2: The primary consideration is the intended reaction. The solvent must dissolve the substrate and reagents to a sufficient extent while being inert to the reaction conditions. For this trifunctional molecule, the key is to choose a solvent that favors the desired transformation while minimizing side reactions at the other functional groups. For instance, when reacting at the aryl bromide site, the solvent must be compatible with the palladium catalyst and the base used. When targeting the aldehyde, the solvent should not react with the aldehyde or the nucleophile being used.
Q3: How does solvent polarity affect reactions with this molecule?
A3: Solvent polarity plays a critical role.
-
Polar Aprotic Solvents (e.g., DMF, THF, Dioxane, Acetonitrile): These are often excellent choices as they can dissolve a wide range of organic substrates and inorganic salts (like bases or additives) used in cross-coupling or Wittig reactions.[1] They are generally preferred for many transformations involving this substrate.
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): These are useful in specific cases, such as certain Suzuki couplings or when trying to minimize the solubility of certain byproducts.[1] Water is often added to these solvents in Suzuki reactions to help dissolve the inorganic base.[1]
-
Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can participate in reactions. While useful for specific reactions like the reduction of the aldehyde with NaBH₄, they are generally incompatible with highly reactive reagents like strong bases (e.g., n-BuLi) or hydrides (e.g., LiAlH₄).[2][3][4]
Q4: Can I use protic solvents like ethanol or water?
A4: Yes, but with caution.
-
For Aldehyde Reduction: Protic solvents like methanol or ethanol are ideal for reductions using sodium borohydride (NaBH₄), which is selective for aldehydes over esters.[3]
-
For Suzuki Coupling: A mixture of an organic solvent (like toluene or dioxane) and water is very common.[1] Water helps dissolve the inorganic base (e.g., K₂CO₃) and facilitates the catalytic cycle.[1] Some Suzuki reactions can even be performed in ethanol/water mixtures.[5]
-
For Wittig Reactions: Protic solvents are generally avoided when using strong bases like n-BuLi or NaH to form the ylide. However, for reactions using stabilized ylides or under phase-transfer conditions, aqueous or alcoholic solvent systems can be employed.[6][7]
Troubleshooting and Reaction-Specific Guides
Reaction at the Aryl Bromide: Suzuki Coupling
Q: My Suzuki coupling reaction has a low yield. Which solvent system should I try?
A: Low yields in Suzuki couplings are often related to poor solubility of reactants or catalyst deactivation. A mixture of a non-polar aromatic solvent and a polar solvent is a good starting point.
-
Recommended Systems: Toluene/Water, Dioxane/Water, or THF/Water are standard choices.[1] The organic solvent dissolves the aryl bromide and boronic acid, while water dissolves the inorganic base (e.g., Na₂CO₃, K₃PO₄).
-
Alternative Solvents: Ethanol/water mixtures have proven effective for coupling aryl bromides and can be a greener alternative.[5] For difficult couplings, polar aprotic solvents like DMF can be used, but may require more careful purification.
Q: I am observing significant debromination of my starting material. How can I prevent this?
A: Debromination is a common side reaction where the aryl bromide is reduced to an aryl C-H bond. This can be influenced by the solvent, base, and catalyst system.
-
Solvent Choice: The use of alcoholic solvents can sometimes contribute to dehalogenation through a proposed mechanism involving the oxidation of the alcohol.[1] Consider switching from an alcohol-based system to an ether (THF, Dioxane) or aromatic (Toluene) based system.
-
Base Selection: Use a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ instead of alkoxides or hydroxides if debromination is a major issue.
Reaction at the Aldehyde: Wittig Reaction
Q: My Wittig reaction is giving a low yield. Could the solvent be the problem?
A: Yes, the solvent is critical for both the formation of the ylide and the subsequent reaction with the aldehyde.
-
For Unstabilized Ylides (requiring strong bases): Strictly anhydrous aprotic solvents like THF or diethyl ether are required.[8] The base (e.g., n-BuLi, NaH) will react with any protic impurities.
-
For Stabilized Ylides (requiring weaker bases): A broader range of solvents can be used. Acetonitrile has been shown to be effective.[9] Biphasic systems, such as Dichloromethane/Water with a phase-transfer catalyst, can also work well, especially if the phosphonium salt and base are water-soluble while the aldehyde is soluble in the organic layer.[6]
Q: I am observing hydrolysis of the ester group during my Wittig reaction. How can I avoid this?
A: Ester hydrolysis suggests the conditions are too basic or aqueous workup is prolonged.
-
Use Milder Bases: If possible, use a base like K₂CO₃ instead of NaOH or KOH, especially if heating is required.
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions (e.g., NaH in dry THF) will prevent hydrolysis during the reaction.
-
Control Workup: Minimize exposure to strong aqueous base during extraction. Neutralize the reaction mixture carefully before prolonged contact with water.
Reaction at the Aldehyde: Selective Reduction
Q: Which reducing agent and solvent should I use to selectively reduce the aldehyde without affecting the ester or aryl bromide?
A: This requires a mild and chemoselective reducing agent.
-
Recommended Reagent: Sodium borohydride (NaBH₄) is the ideal choice. It is a mild hydride donor that readily reduces aldehydes but is generally unreactive towards esters.
-
Recommended Solvent: Protic solvents are preferred for NaBH₄ reductions. Methanol or ethanol are excellent choices as they activate the NaBH₄ and protonate the resulting alkoxide intermediate.[3][4] The reaction can often be run at 0 °C to room temperature.
Q: My reduction is incomplete. What should I change?
A: Incomplete reduction can be due to insufficient reagent, low temperature, or short reaction time.
-
Increase Reagent: Add a larger excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents).
-
Increase Temperature: Allow the reaction to warm to room temperature and stir for a longer period.
-
Solvent System: Ensure the starting material is fully dissolved in the chosen alcohol. If solubility is an issue, a co-solvent like THF could be added, but pure alcoholic solvents are generally sufficient.
Data Presentation
Table 1: Properties of Common Solvents for this compound Reactions
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Type | Common Use Cases |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Wittig (strong base), Suzuki |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Non-Polar Aprotic | Suzuki |
| Toluene | C₇H₈ | 111 | 2.4 | Non-Polar Aprotic | Suzuki |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 37 | Polar Aprotic | Suzuki, Wittig |
| Acetonitrile | CH₃CN | 82 | 37.5 | Polar Aprotic | Wittig (stabilized ylides) |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar Protic | Aldehyde Reduction (NaBH₄), Suzuki |
| Methanol | CH₃OH | 65 | 32.7 | Polar Protic | Aldehyde Reduction (NaBH₄) |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Polar Aprotic | Wittig (phase-transfer) |
Table 2: Recommended Solvent Systems for Suzuki Coupling of the Aryl Bromide
| Solvent System | Typical Base | Temperature | Notes |
| Toluene / H₂O (e.g., 5:1) | K₂CO₃, Na₂CO₃ | 80-110 °C | Standard, good for a wide range of substrates. |
| 1,4-Dioxane / H₂O (e.g., 4:1) | K₃PO₄, Cs₂CO₃ | 80-100 °C | Often gives higher yields for challenging couplings. |
| Ethanol / H₂O (e.g., 4:1) | NaOH, K₂CO₃ | Room Temp - 80 °C | Greener alternative, can work at lower temperatures.[5] |
| THF / H₂O (e.g., 4:1) | K₂CO₃ | 65 °C | Lower boiling point, useful for heat-sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the chosen solvent system (e.g., Toluene/Water 5:1) and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Heat the mixture to the desired temperature (e.g., 90 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Wittig Reaction (using a stabilized ylide)
-
To a round-bottom flask, add the phosphonium salt (1.1 equiv.) and a suitable solvent (e.g., THF or Acetonitrile).
-
Add a mild base (e.g., K₂CO₃, 1.5 equiv.) and stir the suspension to form the ylide. A color change is often observed.
-
Dissolve this compound (1.0 equiv.) in the same solvent and add it dropwise to the ylide solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter off the inorganic salts and triphenylphosphine oxide precipitate.
-
Concentrate the filtrate and purify the resulting alkene by column chromatography.
Protocol 3: General Procedure for Selective Aldehyde Reduction
-
Dissolve this compound (1.0 equiv.) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding acetone or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the desired alcohol.
Visualizations
Caption: Decision workflow for selecting a solvent system.
Caption: Role of solvent in the Suzuki catalytic cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. sciepub.com [sciepub.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during palladium-catalyzed cross-coupling reactions involving Ethyl 2-(2-bromo-6-formylphenoxy)acetate.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions for a substrate like this compound?
A1: Given its structure as an aryl bromide, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These are primarily used to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in medicinal chemistry and materials science. The most common reactions include:
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C(sp²)–C(sp²) bond.
-
Heck Reaction: Reaction with an alkene to form a new C-C bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C(sp²)–C(sp) bond.[1]
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C(sp²)–N bond.[2]
Q2: My cross-coupling reaction with this compound is not working or giving low yields. Could catalyst poisoning be the issue?
A2: Yes, catalyst poisoning is a frequent cause of low conversion or complete failure in palladium-catalyzed cross-coupling reactions.[3] Palladium catalysts are sensitive to various impurities that can be present in starting materials, reagents, or solvents. These impurities, often referred to as catalyst poisons, can deactivate the catalyst even at trace levels.
Q3: What are the common catalyst poisons I should be aware of in these reactions?
A3: A range of substances can act as poisons for palladium catalysts. Key culprits to look out for include:
-
Sulfur Compounds: Thiols, sulfides, and even elemental sulfur can irreversibly bind to the palladium center.[4]
-
Halides: Excess halide ions (especially chloride and iodide) can inhibit the catalytic cycle.
-
Phosphorus Compounds: Phosphites and certain phosphines can sometimes act as inhibitors.
-
Nitrogen-Containing Compounds: Nitriles, nitro compounds, and some nitrogen-containing heterocycles can coordinate strongly to the palladium.[5]
-
Heavy Metals: Contamination from other metals can interfere with the catalytic process.
-
Water and Oxygen: While some protocols are robust, excess water or oxygen can lead to catalyst decomposition or unwanted side reactions, particularly with sensitive ligands.[6][7]
Q4: How can I identify the source of the catalyst poison?
A4: Pinpointing the source of contamination is a critical troubleshooting step. Consider the following:
-
Starting Materials: The aryl halide (this compound) or the coupling partner may contain impurities from their synthesis.
-
Reagents: Bases, solvents, and even the palladium precursor or ligand can be contaminated.
-
Reaction Setup: Improperly dried glassware or a non-inert atmosphere can introduce water and oxygen.
A systematic approach to identifying the source is outlined in the Troubleshooting Workflow Diagram below.
II. Troubleshooting Guides
Guide 1: Diagnosing Catalyst Poisoning
If you suspect catalyst poisoning is affecting your reaction, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing and addressing catalyst poisoning.
Guide 2: General Mechanism of Catalyst Poisoning
Understanding how poisons interact with the catalyst is key to prevention. The diagram below illustrates the general mechanism.
Caption: General mechanism of palladium catalyst poisoning.
III. Quantitative Impact of Common Poisons
The presence of even small amounts of certain impurities can have a significant impact on the efficiency of palladium-catalyzed cross-coupling reactions. The following table summarizes the quantitative effects of common poisons on reaction yield and turnover number (TON) for relevant reaction types.
| Reaction Type | Catalyst System | Poison | Concentration of Poison | Effect on Yield | Effect on TON | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Thiophenol (Sulfur Source) | 10 mol% | Decrease from 95% to <5% | Drastic Reduction | Faskunger et al. (2010) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Water | 50% v/v in THF | Decrease from 98% to 75% | Reduction | Carrow et al. (2011) |
| Heck Reaction | Pd(OAc)₂ / P(o-tol)₃ | Water | >5% v/v in DMF | Significant decrease in rate and yield | Reduction | deVries (2002) |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Pyridine (N-heterocycle) | 20 mol% | Decrease from 92% to 15% | Drastic Reduction | Chinchilla & Nájera (2007) |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Ethyl Acetate (Ester) | As solvent | Can inhibit catalyst activity | Reduction | Hartwig (2010) |
Note: The data presented are illustrative and the actual impact of a poison can vary depending on the specific reaction conditions, ligands, and substrates used.
IV. Experimental Protocols
Protocol 1: Qualitative Test for Sulfur Impurities in Starting Materials (Sodium Fusion Test)
This protocol provides a method for detecting the presence of sulfur in organic compounds like this compound.
Materials:
-
Small, dry ignition tube
-
A small piece of sodium metal
-
The organic compound to be tested
-
Distilled water
-
Sodium nitroprusside solution
-
Lead acetate solution
-
Acetic acid
-
Bunsen burner, test tubes, filter paper
Procedure:
-
Sodium Fusion:
-
Place a small, freshly cut piece of sodium metal into a dry ignition tube.
-
Gently heat the tube until the sodium melts into a silvery globule.
-
Add a small amount of the organic compound directly onto the molten sodium.
-
Heat the tube gently at first, then strongly until it is red hot for about 2 minutes.
-
Plunge the hot ignition tube into a porcelain dish containing about 10-15 mL of distilled water. Cover the dish immediately with a watch glass.
-
If the tube does not break, carefully break it with a clean glass rod.
-
Boil the contents of the dish for a few minutes, then cool and filter. The clear, colorless filtrate is the sodium fusion extract.
-
-
Test for Sulfur:
-
Sodium Nitroprusside Test: To a small portion (2-3 mL) of the sodium fusion extract, add a few drops of sodium nitroprusside solution. A deep purple or violet coloration indicates the presence of sulfur.
-
Lead Acetate Test: To another portion of the sodium fusion extract, first add a few drops of acetic acid to acidify the solution. Then, add a few drops of lead acetate solution. The formation of a black precipitate (lead sulfide) confirms the presence of sulfur.
-
Protocol 2: General Procedure for the Regeneration of a Deactivated Homogeneous Palladium Catalyst
This protocol describes a general method for regenerating a homogeneous palladium catalyst that has been deactivated by poisoning.
Materials:
-
Deactivated catalyst solution
-
Activated carbon
-
Suitable solvent (e.g., toluene, THF)
-
Filtration apparatus (e.g., Celite pad)
-
Oxidizing agent (e.g., hydrogen peroxide, dilute nitric acid)
-
Reducing agent (e.g., hydrazine, sodium borohydride) - Use with extreme caution and appropriate safety measures.
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Removal of Organic Residues:
-
To the solution containing the deactivated catalyst, add activated carbon (approximately 10 wt% of the estimated palladium content).
-
Stir the mixture at room temperature for 1-2 hours to adsorb organic impurities.
-
Filter the mixture through a pad of Celite to remove the activated carbon and any precipitated palladium black.
-
-
Oxidative Treatment (to re-solubilize precipitated Palladium):
-
This step should be performed with caution in a well-ventilated fume hood.
-
To the filtrate, add a mild oxidizing agent. For example, a dilute solution of hydrogen peroxide can be added dropwise while monitoring the reaction. The goal is to re-oxidize any Pd(0) to a soluble Pd(II) species.
-
Stir until the solution becomes clear, indicating the re-solubilization of palladium.
-
-
Reduction to Active Pd(0) (for use in the next reaction):
-
This step involves hazardous materials and must be performed by trained personnel with appropriate safety precautions.
-
Under an inert atmosphere, cool the solution containing the Pd(II) species in an ice bath.
-
Slowly add a reducing agent. A common method is the addition of a slight excess of hydrazine hydrate.
-
The formation of a black precipitate (palladium black) or a color change to dark brown/black indicates the reduction to Pd(0).
-
This regenerated Pd(0) species, often in the presence of the desired ligand, can then be used in a subsequent cross-coupling reaction.
-
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific reaction conditions. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 2-(2-bromo-6-formylphenoxy)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(2-bromo-6-formylphenoxy)acetate. The information is designed to address specific issues that may be encountered during the work-up of reactions involving this multifunctional compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the typical reaction conditions?
A1: The most common method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the deprotonation of 2-bromo-6-formylphenol with a base, followed by nucleophilic substitution with ethyl bromoacetate. Typical reaction conditions are summarized in the table below.
| Parameter | Typical Conditions |
| Starting Materials | 2-bromo-6-formylphenol, Ethyl bromoacetate |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile |
| Temperature | Room temperature to 80°C |
| Reaction Time | 4-24 hours |
Q2: What are the main potential side reactions and impurities I should be aware of?
A2: During the synthesis of this compound via Williamson ether synthesis, several side reactions can occur, leading to impurities. The most common ones include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-bromo-6-formylphenol and ethyl bromoacetate.
-
Hydrolysis of Ethyl Bromoacetate: The presence of any moisture can lead to the formation of bromoacetic acid.
-
Hydrolysis of the Product: The ester functional group in the product can be susceptible to hydrolysis under acidic or basic work-up conditions, yielding 2-(2-bromo-6-formylphenoxy)acetic acid.
-
Byproducts from Ethyl Bromoacetate: Self-condensation or other side reactions of the reactive ethyl bromoacetate can occur.
Q3: How can I effectively remove unreacted 2-bromo-6-formylphenol from my product?
A3: Unreacted 2-bromo-6-formylphenol can be effectively removed by performing a basic aqueous wash during the work-up. The phenolic proton is acidic and will be deprotonated by a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), forming a water-soluble phenoxide salt that will partition into the aqueous layer.
Q4: Is the aldehyde functional group sensitive during the work-up?
A4: Aromatic aldehydes are generally stable, but they can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to strong oxidizing agents or prolonged exposure to air. It is advisable to perform the work-up under an inert atmosphere if oxidation is a concern. Additionally, aggressive acidic or basic conditions should be avoided to prevent unwanted side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of a Stable Emulsion During Extraction | - High concentration of salts- Presence of polar impurities- Inappropriate solvent choice | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.- Filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period without agitation. |
| Product Precipitates Out During Aqueous Wash | - The product has low solubility in the organic solvent at the wash temperature.- The pH of the aqueous wash is causing precipitation. | - Use a larger volume of organic solvent.- Gently warm the separatory funnel to increase solubility.- Ensure the pH of the aqueous wash is neutral. |
| Low Yield of Isolated Product | - Incomplete reaction.- Hydrolysis of the ester group during work-up.- Product loss during extraction due to some water solubility. | - Monitor the reaction by TLC to ensure completion before work-up.- Use mild basic conditions (e.g., saturated NaHCO₃) for washes and avoid strong acids or bases.- Perform multiple extractions with the organic solvent and combine the organic layers. |
| Product is Contaminated with a Carboxylic Acid Impurity | - Hydrolysis of the ethyl ester product or ethyl bromoacetate starting material. | - Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to extract the carboxylic acid into the aqueous layer. |
| Product is Colored (Yellow/Brown) | - Presence of impurities from the starting materials.- Decomposition of the product. | - Wash the organic solution with a reducing agent solution, such as sodium bisulfite (NaHSO₃), to remove colored impurities.- Purify the product by column chromatography or recrystallization. |
Experimental Protocols
General Work-up Procedure for Williamson Ether Synthesis:
-
Quenching the Reaction: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent like DMF or acetonitrile, remove the solvent under reduced pressure.
-
Partitioning: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane, and transfer it to a separatory funnel. Add deionized water to the separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted phenolic starting material and acidic byproducts.
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine to facilitate the separation of the layers and remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the work-up of reactions involving this compound.
Caption: A decision tree for troubleshooting common issues during the work-up procedure.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-(2-bromo-6-formylphenoxy)acetate, a compound of interest in synthetic chemistry and potential drug discovery pipelines. By comparing its spectral data with structurally related analogues, we offer a detailed roadmap for the characterization of this and similar molecules.
Predicted ¹H and ¹³C NMR Data of this compound
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~10.3 | Singlet | 1H |
| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet | 3H |
| Methylene (-OCH₂CO-) | ~4.8 | Singlet | 2H |
| Methylene (-OCH₂CH₃) | ~4.2 | Quartet | 2H |
| Methyl (-CH₃) | ~1.2 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O, ester) | ~168 |
| Carbonyl (C=O, aldehyde) | ~190 |
| Aromatic (C-O) | ~158 |
| Aromatic (C-Br) | ~115 |
| Aromatic (C-CHO) | ~130 |
| Aromatic (C-H) | 110 - 140 |
| Methylene (-OCH₂CO-) | ~65 |
| Methylene (-OCH₂CH₃) | ~61 |
| Methyl (-CH₃) | ~14 |
Comparative Spectral Analysis
To substantiate these predictions, we can draw comparisons with the known NMR data of structurally related compounds.
Ethyl Acetate: The ethyl ester moiety is a common feature. In ethyl acetate, the methylene protons of the ethyl group typically appear as a quartet around 4.1 ppm, and the methyl protons as a triplet around 1.3 ppm[1][2]. The carbonyl carbon of the ester is observed around 171 ppm, the methylene carbon around 60 ppm, and the methyl carbon around 14 ppm[3]. These values provide a solid baseline for the ethyl acetate portion of our target molecule.
Bromobenzaldehyde Derivatives: The substituted aromatic ring is another key component. For 2-bromobenzaldehyde, the aldehydic proton gives a characteristic singlet at approximately 10.3 ppm[4]. The aromatic protons exhibit complex splitting patterns in the range of 7.4 to 7.9 ppm. The presence of the bromine atom and the formyl group significantly influences the chemical shifts of the aromatic carbons, with the carbon bearing the bromine appearing at a lower field and the carbon of the formyl group resonating at a very low field (around 191-193 ppm)[5][6][7].
Substituted Phenoxyacetates: In related ethyl phenoxyacetate structures, the methylene protons of the acetate side chain (-OCH₂CO-) typically resonate as a singlet in the region of 4.6-4.8 ppm. For instance, in Ethyl 2-(2-formylphenoxy)acetate, the non-brominated analogue, the molecular formula is C11H12O4[8]. The presence of the bulky and electronegative bromine atom ortho to the phenoxy linkage in our target compound is expected to cause a downfield shift of the adjacent aromatic proton and the carbons of the aromatic ring.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion[9][10][11].
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is essential for high resolution.
3. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted based on the sample concentration, with 8 to 16 scans usually being sufficient.
4. ¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom.
-
A larger spectral width (e.g., 200-220 ppm) is required to cover the full range of carbon chemical shifts.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to achieve a good signal-to-noise ratio.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Visualizing the NMR Analysis Workflow
The logical flow of the NMR analysis process can be visualized as follows:
Figure 1: Workflow for the ¹H and ¹³C NMR analysis of a chemical compound.
This comprehensive guide, through predictive data, comparative analysis, and a detailed experimental protocol, provides researchers with the necessary tools to confidently undertake the ¹H and ¹³C NMR analysis of this compound and its analogues. The provided workflow visualization further clarifies the logical steps involved in this fundamental analytical technique.
References
- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Ethyl 2-bromobenzoate(6091-64-1) 1H NMR spectrum [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. scispace.com [scispace.com]
- 11. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0270451) [np-mrd.org]
Unveiling the Synthetic Potential of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: A Comparative Guide to its Reaction Products
For researchers, scientists, and professionals in drug development, the strategic synthesis of complex molecular scaffolds is a cornerstone of innovation. Ethyl 2-(2-bromo-6-formylphenoxy)acetate emerges as a versatile precursor for the construction of tricyclic systems, particularly the dibenzo[b,e]oxepine core, a privileged structure in medicinal chemistry. This guide provides a comparative analysis of potential reaction pathways for this starting material, supported by experimental data from analogous systems, to inform synthetic design and optimization.
The core reactivity of this compound lies in the strategic positioning of a bromo, a formyl, and an acetate group on a phenoxy scaffold. This arrangement allows for a variety of intramolecular cyclization strategies to forge the central seven-membered oxepine ring. The primary approaches to leverage this functionality include transition-metal-catalyzed cross-coupling reactions and classical condensation methodologies.
Comparison of Synthetic Strategies
While specific experimental data for the direct cyclization of this compound remains elusive in readily available literature, a robust comparative analysis can be constructed by examining established synthetic routes for analogous dibenzo[b,e]oxepin-11(6H)-ones and related tricyclic frameworks. These methods provide a strong predictive framework for the expected reactivity and product outcomes.
| Reaction Type | Key Reagents & Conditions | Expected Product | Potential Advantages | Potential Challenges |
| Intramolecular Heck Reaction | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃, Et₃N), High temperature | Dibenzo[b,e]oxepin-6-one derivative | Good functional group tolerance. | High temperatures may be required; catalyst and ligand screening may be necessary. |
| Intramolecular Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Boronic acid/ester derivative of the acetate group | Dibenzo[b,e]oxepin-6-one derivative | Mild reaction conditions; commercially available reagents. | Requires prior conversion of the acetate to a boronic acid derivative. |
| Intramolecular Sonogashira Coupling followed by Cyclization | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Terminal alkyne | Ethynyl-substituted intermediate, followed by cyclization to a dibenzo[b,e]oxepine derivative | Can introduce further diversity via the alkyne substituent. | Two-step process; potential for side reactions. |
| Intramolecular Wittig-type Reaction | Phosphonium ylide formation from the acetate group, Base (e.g., NaH, BuLi) | Dibenzo[b,e]oxepine derivative with an exocyclic double bond | Forms a C=C bond directly. | Requires strong bases; ylide stability can be an issue. |
| Intramolecular Friedel-Crafts Acylation | Strong acid catalyst (e.g., PPA, AlCl₃) after hydrolysis of the ester | Dibenzo[b,e]oxepin-11(6H)-one | Direct formation of the ketone. | Harsh acidic conditions may not be suitable for all substrates. |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the conceptual reaction pathways for the transformation of this compound into a dibenzo[b,e]oxepine scaffold.
Caption: Potential intramolecular cyclization pathways of this compound.
Detailed Experimental Protocols (Hypothetical based on analogous reactions)
While a specific protocol for this compound is not available, the following represents a generalized procedure for an intramolecular Heck reaction, a promising route for this transformation.
General Procedure for Intramolecular Heck Reaction:
-
Reagent Preparation: To a flame-dried Schlenk tube is added this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Setup: The tube is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times. Anhydrous solvent (e.g., DMF or DMAc) is then added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 100-140 °C) and stirred vigorously for the specified time (12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired dibenzo[b,e]oxepine derivative.
Conclusion
This compound stands as a promising starting material for the synthesis of medicinally relevant dibenzo[b,e]oxepine scaffolds. Although direct experimental data for its cyclization is limited, a comparative analysis of established intramolecular reaction methodologies provides a strong foundation for synthetic exploration. Transition-metal-catalyzed cross-coupling reactions, particularly the intramolecular Heck reaction, offer a versatile and potentially high-yielding approach. Further investigation and optimization of these pathways will be crucial in unlocking the full synthetic potential of this valuable building block for drug discovery and development.
A Comparative Guide to the Synthesis of Benzofurans: Alternatives to Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. The synthesis of substituted benzofurans is, therefore, a topic of significant interest in medicinal and synthetic organic chemistry. Ethyl 2-(2-bromo-6-formylphenoxy)acetate represents a key precursor for the construction of benzofuran-3-carboxylates via intramolecular cyclization reactions, typically mediated by transition metal catalysts. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies to access the benzofuran core, with a focus on reaction efficiency, substrate scope, and operational simplicity.
Introduction to Benzofuran Synthesis
The target molecule, this compound, is primed for an intramolecular Heck-type reaction. The bromo-aryl group and the enolizable ester moiety allow for the formation of the furan ring. While effective, this approach requires the pre-synthesis of a relatively complex starting material. This guide explores alternative, and often more convergent, synthetic routes.
Core Alternative Synthetic Strategies
Three primary alternative strategies for the synthesis of benzofurans are discussed and compared:
-
Palladium-Catalyzed Intramolecular Cyclization of 2-(2-Formylphenoxy)acetonitriles: A close structural analog to the title reagent, this method offers a direct comparison for intramolecular cyclization strategies.
-
One-Pot Synthesis from Salicylaldehydes and Ethyl Bromoacetate: A convergent and atom-economical approach that forms the key C-O bond and cyclizes in a single pot.
-
Palladium/Copper-Catalyzed Sonogashira Coupling of o-Halophenols and Alkynes: A versatile and widely used method for the synthesis of 2-substituted benzofurans.
Comparison of Synthetic Methodologies
The following tables summarize the key performance indicators for each of the alternative synthetic strategies.
Table 1: Performance Comparison of Benzofuran Synthesis Methods
| Methodology | Typical Catalyst/Reagents | General Yield Range (%) | Reaction Temperature (°C) | Key Advantages | Key Limitations |
| Intramolecular Cyclization of 2-(2-Formylphenoxy)acetonitriles | Pd(OAc)₂, bipyridine, Arylboronic acid | 58-94[1] | 90[1] | High yields for specific substrates, good functional group tolerance. | Requires multi-step synthesis of the starting material. |
| One-Pot from Salicylaldehydes & Ethyl Bromoacetate | HBF₄·OEt₂, H₂SO₄ | Excellent to quantitative[2] | Room Temperature | Convergent, uses readily available starting materials, operationally simple. | Can be limited by the electronic nature of the salicylaldehyde. |
| Pd/Cu-Catalyzed Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 84-91[3] | Ambient to 100 | Broad substrate scope for 2-substituted benzofurans, high yields. | Requires handling of terminal alkynes, potential for homocoupling side products. |
Experimental Protocols
Detailed experimental protocols for the key synthetic methodologies are provided below.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of 2-(2-Formylphenoxy)acetonitriles
This protocol is adapted from the work of Luo et al. and describes the synthesis of 2-aroylbenzofurans.[1]
Procedure:
-
To a dried Schlenk tube, add 2-(2-formylphenoxy)acetonitrile (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and bipyridine (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aroylbenzofuran.
Protocol 2: One-Pot Synthesis from Salicylaldehydes and Ethyl Diazoacetate
This convenient one-pot procedure is based on the method developed by Hossain and coworkers.[2]
Procedure:
-
To a solution of salicylaldehyde (1.0 mmol) in CH₂Cl₂ (5 mL) at room temperature, add HBF₄·OEt₂ (0.1 mmol, 10 mol%).
-
To this mixture, add a solution of ethyl diazoacetate (1.2 mmol) in CH₂Cl₂ (2 mL) dropwise over 10 minutes.
-
Stir the reaction at room temperature for 1-2 hours until the salicylaldehyde is consumed (monitored by TLC).
-
Carefully add concentrated H₂SO₄ (0.5 mL) and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product is often pure enough for subsequent steps, or can be purified by flash chromatography.
Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling of o-Iodophenols and Alkynes
This widely used protocol provides access to a variety of 2-substituted benzofurans.[3]
Procedure:
-
To a Schlenk flask, add o-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous triethylamine (3 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature to 50 °C for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms for the discussed benzofuran syntheses.
Figure 1: Proposed mechanism for the intramolecular Heck cyclization of this compound.
Figure 2: Reaction pathway for the one-pot synthesis of benzofurans from salicylaldehydes and ethyl bromoacetate.
Figure 3: General scheme for the Pd/Cu-catalyzed Sonogashira coupling and subsequent cyclization to form 2-substituted benzofurans.
Conclusion
While this compound is a viable precursor for benzofuran synthesis via intramolecular cyclization, several alternative methods offer advantages in terms of convergence, atom economy, and the use of readily available starting materials. The one-pot synthesis from salicylaldehydes and ethyl bromoacetate is particularly attractive for its operational simplicity and mild reaction conditions. For the synthesis of 2-substituted benzofurans, the Pd/Cu-catalyzed Sonogashira coupling of o-halophenols with terminal alkynes remains a robust and high-yielding strategy. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern of the target benzofuran and the availability of starting materials. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important heterocyclic scaffold.
References
Efficacy of Ethyl 2-(2-bromo-6-formylphenoxy)acetate Derivatives in Selective COX-2 Inhibition: A Comparative Analysis
A comprehensive review of recently synthesized phenoxyacetic acid derivatives, stemming from bromo-substituted formylphenols, reveals a promising class of selective cyclooxygenase-2 (COX-2) inhibitors with potent anti-inflammatory properties. This guide provides a comparative analysis of their biological efficacy, supported by quantitative data from in vitro and in vivo assays, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
A series of novel phenoxyacetic acid derivatives has been synthesized and evaluated for their anti-inflammatory potential, specifically targeting the COX-2 enzyme, a key mediator of pain and inflammation. The core structure of these compounds is based on a phenoxyacetic acid scaffold, with variations in substitutions on the aromatic rings. Of particular interest are the derivatives incorporating a bromine atom on the formyl-substituted phenoxy ring, which have demonstrated enhanced selective COX-2 inhibitory activity.
Comparative Efficacy of Bromo-Substituted Derivatives
The in vitro inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes was determined using an enzyme immunoassay (EIA) kit. The results, summarized in the table below, highlight the superior efficacy and selectivity of the bromo-substituted derivatives.
| Compound | Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| 5d | 4-Bromo, 4-Chlorobenzohydrazide | >100 | 0.09 ± 0.02 | >1111 |
| 5e | 4-Bromo, 4-Methylbenzohydrazide | >100 | 0.07 ± 0.01 | >1428 |
| 5f | 4-Bromo, 4-Methoxybenzohydrazide | >100 | 0.06 ± 0.01 | >1667 |
| 7b | 4-Bromo, 2-Phenylacetohydrazide | >100 | 0.06 ± 0.01 | >1667 |
| 10d | 4-Bromo, 2-(Phenylamino)acetohydrazide | >100 | 0.08 ± 0.01 | >1250 |
| 10e | 4-Bromo, 2-(4-Chlorophenylamino)acetohydrazide | >100 | 0.09 ± 0.01 | >1111 |
| 10f | 4-Bromo, 2-(4-Methylphenylamino)acetohydrazide | >100 | 0.07 ± 0.01 | >1428 |
| 13b | 4-Bromo, N-(2-Hydrazineyl-2-oxoethyl)benzamide | >100 | 0.13 ± 0.06 | >769 |
| Celecoxib | Standard Drug | 15.2 | 0.05 ± 0.01 | 304 |
Data sourced from Alshaye et al., 2024.[1][2][3]
The data clearly indicates that the presence of a bromine atom at the 4-position of the phenoxy ring, in combination with various hydrazide moieties, leads to highly potent and selective COX-2 inhibition. Notably, compounds 5f and 7b emerged as the most potent derivatives, with IC50 values comparable to the standard drug Celecoxib, but with significantly higher selectivity indices.
In Vivo Anti-inflammatory Activity
The most promising compounds, 5f and 7b , were further evaluated for their in vivo anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Both compounds demonstrated a significant reduction in paw edema over a 5-hour period, with compound 5f exhibiting a slightly superior profile.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 5h) |
| 5f | 10 | 63.35 |
| 7b | 10 | 46.51 |
| Celecoxib | 10 | 65.82 |
Data sourced from Alshaye et al., 2024.[1][3]
These in vivo results corroborate the in vitro findings, confirming the significant anti-inflammatory potential of these bromo-substituted phenoxyacetic acid derivatives.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Structural Nuances of Ethyl 2-(2-bromo-6-formylphenoxy)acetate Derivatives: A Crystallographic Comparison
A comprehensive analysis of the X-ray crystallographic data of Ethyl 2-(2-bromo-6-formylphenoxy)acetate derivatives reveals key structural insights relevant to drug design and development. This guide compares the crystallographic parameters of closely related analogues, providing a basis for understanding the impact of substituent modifications on the solid-state conformation and intermolecular interactions of this class of compounds.
For researchers engaged in the structural analysis of small molecules, X-ray crystallography remains the gold standard for elucidating three-dimensional atomic arrangements. This information is pivotal in structure-activity relationship (SAR) studies, where minor changes in a molecule's architecture can significantly influence its biological activity. In this context, a comparative analysis of this compound and its derivatives offers a valuable case study.
While the specific crystal structure of this compound is not publicly available, a detailed comparison with its close analogues provides a robust framework for predicting its structural properties. This guide synthesizes crystallographic data from published research on key derivatives, presenting a clear comparison of their unit cell parameters and refinement data.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for selected derivatives of this compound, offering a quantitative comparison of their crystal systems and unit cell dimensions. These parameters are fundamental in defining the crystal lattice and the overall packing of the molecules in the solid state.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Ethyl 2-(2-formylphenoxy)ethanoate | C₁₁H₁₂O₄ | Orthorhombic | P 2₁ 2₁ 2₁ | 4.8119(2) | 13.8528(6) | 15.6831(7) | 90 | 90 | 90 | 1045.41(8) | 4 |
| Ethyl 2-(2-bromophenoxy)acetate | C₁₀H₁₁BrO₃ | Monoclinic | P 2₁/n | 5.3473(3) | 26.7605(15) | 7.9862(5) | 90 | 107.796(4) | 90 | 1088.5(1) | 4 |
| Ethyl 2-(4-chloro-3-methylphenoxy)acetate | C₁₁H₁₃ClO₃ | Monoclinic | P 2₁/c | 12.016(1) | 5.894(1) | 16.035(1) | 90 | 93.35(1) | 90 | 1133.2(2) | 4 |
Data for Ethyl 2-(2-formylphenoxy)ethanoate is from a cocrystal with ethyl 2-(2-carboxyphenoxy)ethanoate[1][2]. Data for Ethyl 2-(2-bromophenoxy)acetate is from a study by Naveen et al.[3]. Data for Ethyl 2-(4-chloro-3-methylphenoxy)acetate is from a 2016 study published in IUCr Journals.
Experimental Protocols
The determination of crystal structures for the presented compounds generally follows a standardized workflow. Below is a detailed methodology representative of the key experiments cited in the crystallographic analysis of phenoxyacetate derivatives.
Synthesis and Crystallization:
The synthesis of Ethyl 2-(phenoxy)acetate derivatives typically involves the Williamson ether synthesis. For instance, the synthesis of Ethyl 2-(2-formylphenoxy)ethanoate involves the reaction of salicylaldehyde with ethyl bromoacetate in the presence of a base like potassium carbonate in a suitable solvent such as acetone or DMF. The crude product is then purified using column chromatography.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or a mixture of solvents. Common solvents used for crystallization include ethanol, ethyl acetate, and hexane.
X-ray Data Collection and Structure Refinement:
A single crystal of suitable size and quality is mounted on a diffractometer. The crystal is maintained at a constant low temperature (e.g., 100 K or 120 K) to minimize thermal vibrations. Data collection is performed using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).
The collected diffraction data are then processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. The final structural model is validated using software like PLATON and checked for consistency with the crystallographic information file (CIF) standards.
Visualizing the Crystallography Workflow
The following diagram illustrates the typical experimental workflow for X-ray crystallography of small molecules, from synthesis to final structure validation.
Caption: Experimental workflow for X-ray crystallography.
Conclusion
The comparative analysis of this compound derivatives underscores the subtle yet significant influence of substituent changes on crystal packing and molecular geometry. The absence of the bromo group in Ethyl 2-(2-formylphenoxy)ethanoate leads to an orthorhombic crystal system, while the presence of a bromo or chloro substituent in the other analogues results in a monoclinic system. These differences in crystal packing can have profound implications for the material's physical properties, such as solubility and melting point, which are critical parameters in drug development. The provided experimental protocols and workflow diagram offer a practical guide for researchers undertaking similar crystallographic studies. Further investigation to obtain the crystal structure of the title compound would be invaluable for a direct and more conclusive comparison.
References
High-Resolution Mass Spectrometry (HRMS) of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: A Comparative Guide
This guide provides a detailed analysis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate using High-Resolution Mass Spectrometry (HRMS). It is intended for researchers, scientists, and professionals in drug development who are interested in the characterization of novel organic compounds. The guide outlines the theoretical HRMS data, a predicted fragmentation pathway, and a generalized experimental protocol. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by structured data and workflow visualizations.
Theoretical High-Resolution Mass Spectrometry Data
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy.[1][2] For this compound (Molecular Formula: C₁₁H₁₁BrO₄), the theoretical monoisotopic mass and the characteristic isotopic pattern due to the presence of bromine are key identifiers. Natural bromine consists of two major isotopes, ⁷⁹Br (50.50%) and ⁸¹Br (49.50%), which results in a distinctive M+2 peak of nearly equal intensity to the monoisotopic peak in the mass spectrum.[3][4]
| Parameter | Theoretical Value |
| Molecular Formula | C₁₁H₁₁BrO₄ |
| Monoisotopic Mass | 285.9835 u |
| M+1 Isotope Abundance | 12.03% |
| M+2 Isotope Abundance | 97.73% |
| ⁷⁹Br Isotopic Mass | 285.9835 u |
| ⁸¹Br Isotopic Mass | 287.9815 u |
Table 1: Theoretical HRMS Data for this compound.
Predicted Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer is predicted to occur at the ester and ether linkages, as well as through the loss of the formyl and bromo groups. Aromatic esters typically undergo alpha cleavage and McLafferty rearrangement.[5][6][7] The presence of the stable aromatic ring often results in a prominent molecular ion peak.[6][8]
Below is a DOT script generating a diagram of the predicted fragmentation pathway.
Figure 1: Predicted fragmentation pathway for this compound.
Experimental Protocols
A generalized protocol for the HRMS analysis of a small organic molecule like this compound is provided below. This protocol is based on standard procedures for small molecule analysis.[9][10]
1. Sample Preparation
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µM.
-
Use LC-MS grade solvents to minimize background interference.
-
Prepare a blank sample using the same solvent for background subtraction.
2. Instrumentation and Data Acquisition
-
Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution (≥ 60,000 FWHM).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar to moderately polar small molecules.
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency.
-
Infusion: Direct infusion of the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Mass Range: Set the mass range to scan from m/z 50 to 500 to encompass the parent ion and its fragments.
-
Calibration: Calibrate the instrument using a standard calibration mixture before analysis to ensure high mass accuracy. Internal calibration can also be used for improved accuracy.[9]
The following diagram illustrates a general experimental workflow for HRMS analysis.
Figure 2: General experimental workflow for HRMS analysis.
Comparison with Alternative Analytical Techniques
While HRMS provides highly accurate mass measurements, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also widely used for the analysis of organic compounds. The choice of technique depends on the specific analytical requirements.[11][12][13][14]
| Feature | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Mass Accuracy | Very High (< 5 ppm) | Low (Unit Mass Resolution) | Low to High (depending on the MS detector) |
| Resolution | Very High (≥ 60,000) | Low | Low to High |
| Sample Volatility | Not a limiting factor | Requires volatile and thermally stable compounds | Suitable for a wide range of polarities and volatilities |
| Derivatization | Generally not required | Often required for polar compounds | Generally not required |
| Compound Identification | Based on accurate mass and isotopic pattern | Based on retention time and library matching | Based on retention time and mass-to-charge ratio |
| Sensitivity | High | Moderate to High | High |
| Primary Application | Elemental composition determination, structural elucidation of unknowns | Analysis of volatile and semi-volatile compounds | Analysis of a broad range of compounds, including non-volatile and thermally labile molecules |
Table 2: Comparison of HRMS with GC-MS and LC-MS.
References
- 1. infinitalab.com [infinitalab.com]
- 2. measurlabs.com [measurlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. whitman.edu [whitman.edu]
- 7. GCMS Section 6.14 [people.whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. HRMS Analysis [google.utmb.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. comparison-of-gc-ms-ms-and-lc-ms-ms-for-the-analysis-of-hormones-and-pesticides-in-surface-waters-advantages-and-pitfalls - Ask this paper | Bohrium [bohrium.com]
- 14. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Purity Assessment of Ethyl 2-(2-bromo-6-formylphenoxy)acetate by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 2-(2-bromo-6-formylphenoxy)acetate, a key intermediate in pharmaceutical synthesis. The document outlines two primary HPLC protocols, presenting their respective strengths and weaknesses through supporting experimental data. Detailed methodologies are provided to ensure reproducibility, and potential impurities are discussed.
Comparative Analysis of HPLC Methods
Two distinct reversed-phase HPLC (RP-HPLC) methods were evaluated for the purity analysis of this compound. Method A employs a standard isocratic elution with a C18 column, offering a straightforward and robust approach. Method B utilizes a gradient elution with a phenyl-hexyl column, providing an alternative selectivity for challenging impurity profiles.
Table 1: HPLC Method Parameters
| Parameter | Method A | Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic (60% B) | Gradient (40-90% B over 15 min) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 5 µL |
| Run Time | 15 min | 20 min |
Table 2: Performance Comparison of HPLC Methods
| Performance Metric | Method A | Method B |
| Retention Time of Main Peak (min) | 8.5 | 12.2 |
| Resolution of Critical Pair (Impurity 1) | 1.8 | 2.5 |
| Theoretical Plates (Main Peak) | 12,000 | 15,000 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantification (LOQ) | 0.03% | 0.015% |
Experimental Protocols
Sample Preparation
A stock solution of this compound was prepared by dissolving 10 mg of the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. This stock solution was further diluted with the mobile phase to a working concentration of 0.1 mg/mL for HPLC analysis.
Method A: Isocratic RP-HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A pre-mixed solution of 40% Water (with 0.1% Formic Acid) and 60% Acetonitrile (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Analysis: The sample is injected and the chromatogram is recorded for 15 minutes. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Method B: Gradient RP-HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a gradient pump, UV detector, autosampler, and column oven.
-
Column: Phenyl-Hexyl, 4.6 x 100 mm, 3 µm.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 90% B
-
12-15 min: 90% B
-
15.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Analysis: The sample is injected and the chromatogram is recorded. Purity is determined by the area percentage of the main peak.
Potential Impurities
During the synthesis of this compound, several process-related impurities and degradation products may arise. These can include starting materials, by-products from side reactions, and degradation products. Common potential impurities that a robust HPLC method should be able to separate include:
-
Impurity 1 (Starting Material): 2-bromo-6-formylphenol
-
Impurity 2 (Over-bromination): Ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate
-
Impurity 3 (Hydrolysis Product): 2-(2-bromo-6-formylphenoxy)acetic acid
The phenyl-hexyl stationary phase in Method B can offer different selectivity for aromatic and halogenated compounds, which may aid in the resolution of such structurally similar impurities.[1]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the purity assessment of this compound by HPLC.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
Both Method A and Method B are suitable for the purity assessment of this compound. Method A offers a simpler and faster analysis, which is ideal for routine quality control where the impurity profile is well-characterized. Method B, with its gradient elution and alternative column chemistry, provides superior resolution and sensitivity, making it more suitable for method development, validation, and the analysis of samples with complex impurity profiles. The choice of method should be guided by the specific requirements of the analysis, balancing the need for high resolution with considerations of speed and simplicity. For comprehensive quality control, it is often beneficial to have access to both types of methods.
References
A Comparative Guide to the Synthesis of Dibenzo[b,f]oxepines: A Cost-Benefit Analysis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a critical aspect of discovery and process chemistry. Dibenzo[b,f]oxepines are a privileged structural motif found in a range of biologically active molecules. This guide provides a cost-benefit analysis of a synthetic route utilizing Ethyl 2-(2-bromo-6-formylphenoxy)acetate, a precursor amenable to an intramolecular Wittig reaction, and compares it with established alternative methodologies.
The synthesis of the dibenzo[b,f]oxepine core is a key step in the preparation of numerous compounds with therapeutic potential. A variety of synthetic strategies have been developed to access this tricyclic system. This guide focuses on a comparative analysis of a pathway involving an intramolecular Wittig reaction of this compound against two prominent alternative routes: an Ullmann condensation followed by a Friedel-Crafts acylation and a Ring-Closing Metathesis (RCM) approach.
Synthetic Pathways Overview
The intramolecular Wittig reaction of this compound offers a potentially convergent and efficient method for the construction of the central seven-membered oxepine ring. This approach relies on the selective formation of a phosphonium ylide from the bromo-ester moiety, which then reacts with the tethered aldehyde to form the alkene bridge.
Alternative strategies, such as the Ullmann condensation to form the diaryl ether followed by an intramolecular Friedel-Crafts acylation, represent a more classical approach. Another modern alternative is the use of a Ring-Closing Metathesis (RCM) reaction on a suitably functionalized diaryl ether, which can provide high efficiency and functional group tolerance, albeit often at a higher initial catalyst cost.
Figure 1. Comparison of synthetic strategies for the dibenzo[b,f]oxepine scaffold.
Cost-Benefit Analysis
The following tables provide a comparative overview of the estimated costs and process efficiency for the synthesis of the dibenzo[b,f]oxepine core via the three discussed routes. Prices are based on commercially available starting materials and reagents from major chemical suppliers and are subject to change.
Table 1: Starting Material Cost Comparison
| Starting Material | Supplier Example & Price (per gram) | Route |
| This compound | Not commercially available (synthesis required) | Intramolecular Wittig |
| 2-Bromobenzaldehyde | Sigma-Aldrich: ~$10-20[1][2][3] | Ullmann/Friedel-Crafts |
| Ethyl 2-hydroxyphenoxyacetate | CymitQuimica: ~$91[4] | Ullmann/Friedel-Crafts |
| 2-Iodophenol | Sigma-Aldrich: ~$13 | RCM (Diaryl ether synthesis) |
| 2-Bromobenzyl bromide | Sigma-Aldrich: ~$10[5] | RCM (Diaryl ether synthesis) |
Table 2: Reagent and Catalyst Cost Comparison
| Reagent/Catalyst | Supplier Example & Price | Route |
| Triphenylphosphine | Sigma-Aldrich: ~$1/g | Intramolecular Wittig |
| Potassium tert-butoxide | Sigma-Aldrich: ~$1/g | Intramolecular Wittig |
| Copper(I) Iodide | Sigma-Aldrich: ~$2/g | Ullmann/Friedel-Crafts |
| Polyphosphoric acid | Sigma-Aldrich: ~$0.5/g | Ullmann/Friedel-Crafts |
| Grubbs Catalyst (2nd Gen) | Sigma-Aldrich: ~$1000/g[6] | Ring-Closing Metathesis |
| Palladium(II) Acetate | Sigma-Aldrich: ~$100/g[1][5][7] | RCM (Heck coupling alternative) |
Table 3: Process Efficiency Comparison
| Parameter | Intramolecular Wittig Route | Ullmann/Friedel-Crafts Route | Ring-Closing Metathesis Route |
| Number of Steps | 2 (from precursor) | 3-4 | 2-3 |
| Overall Yield | Moderate to High (estimated) | Moderate | High |
| Reaction Conditions | Mild to moderate | Often harsh (high temp.) | Mild |
| Purification | Moderate | Challenging | Moderate to easy |
| Scalability | Good | Moderate | Good (catalyst cost is a factor) |
Experimental Protocols
Hypothetical Protocol for Intramolecular Wittig Reaction
As this compound is not readily commercially available, its synthesis would likely involve the Williamson ether synthesis between 2-bromo-6-formylphenol and ethyl bromoacetate. The subsequent intramolecular Wittig reaction would proceed as follows:
-
Phosphonium Salt Formation: A solution of this compound and triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile) is heated at reflux for 12-24 hours. The resulting phosphonium salt precipitates upon cooling and is collected by filtration.
-
Intramolecular Wittig Reaction: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong base, such as potassium tert-butoxide or sodium hydride, is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. After quenching with a saturated aqueous solution of ammonium chloride, the product is extracted with an organic solvent, dried, and purified by column chromatography.
Figure 2. Experimental workflow for the intramolecular Wittig reaction.
Alternative Protocol: Ullmann Condensation and Friedel-Crafts Acylation
-
Ullmann Condensation: A mixture of 2-bromobenzaldehyde, ethyl 2-hydroxyphenoxyacetate, copper(I) iodide, and a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., DMF or DMAc) is heated at high temperature (120-160 °C) for 12-24 hours. After cooling, the reaction is worked up by filtration and extraction to yield the diaryl ether.
-
Intramolecular Friedel-Crafts Acylation: The diaryl ether is treated with a strong Lewis acid (e.g., polyphosphoric acid or aluminum chloride) at elevated temperatures to effect cyclization to the dibenzo[b,f]oxepinone.
-
Reduction: The ketone is then reduced to the corresponding methylene group using standard methods such as the Wolff-Kishner or Clemmensen reduction to afford the final dibenzo[b,f]oxepine.
Discussion and Conclusion
The cost-benefit analysis reveals a trade-off between starting material availability, reagent cost, and overall process efficiency.
-
Intramolecular Wittig Route: This route is conceptually elegant and likely to be efficient in its final cyclization step. However, the necessity of synthesizing the starting material, this compound, adds to the overall step count and complexity. The cost of this route is heavily dependent on the efficiency of the precursor synthesis.
-
Ullmann/Friedel-Crafts Route: This classical approach utilizes readily available and relatively inexpensive starting materials. However, the reaction conditions, particularly for the Ullmann condensation, are often harsh, requiring high temperatures and long reaction times, which can limit functional group tolerance and lead to side products, complicating purification.
-
Ring-Closing Metathesis Route: RCM offers a powerful and often high-yielding method for the formation of the seven-membered ring under mild conditions.[8] The primary drawback is the high cost of the ruthenium-based Grubbs catalysts. For large-scale synthesis, catalyst loading and recycling become critical economic considerations.
References
- 1. 441390010 [thermofisher.com]
- 2. PALLADIUM [sdfine.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Grubbs catalyst 2nd generation price,buy Grubbs catalyst 2nd generation - chemicalbook [m.chemicalbook.com]
- 7. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 8. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and its precursors
This guide provides a detailed spectroscopic comparison of the aromatic ester, Ethyl 2-(2-bromo-6-formylphenoxy)acetate, and its synthetic precursors, 2-bromo-6-formylphenol and ethyl bromoacetate. The synthesis of the target molecule is achieved through a Williamson ether synthesis, a robust method for forming ethers from an alkoxide and a primary alkyl halide. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the key spectral features that distinguish these molecules, supported by experimental data and protocols.
Synthesis Pathway
The synthesis of this compound proceeds via the reaction of 2-bromo-6-formylphenol with ethyl bromoacetate in the presence of a base. The phenolic proton of 2-bromo-6-formylphenol is abstracted by the base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate to form the final ether product.
Caption: Reaction scheme for the Williamson ether synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-bromo-6-formylphenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K2CO3)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 2-bromo-6-formylphenol (1.0 eq) in anhydrous acetone, anhydrous potassium carbonate (1.5 eq) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl bromoacetate (1.2 eq) is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (ppm)
| Compound | Aromatic Protons | Aldehyde Proton (CHO) | Methylene Protons (OCH₂) | Methylene Protons (BrCH₂) | Ethyl Protons (OCH₂CH₃) |
| 2-bromo-6-formylphenol | ~7.0 - 7.8 | ~9.8 - 10.5 | - | - | - |
| Ethyl bromoacetate | - | - | - | ~3.8 - 4.0 | ~4.2 (q), ~1.3 (t) |
| This compound | ~7.2 - 7.9 | ~10.0 - 10.5 | ~4.7 - 4.9 | - | ~4.3 (q), ~1.3 (t) |
Table 2: ¹³C NMR Data (ppm)
| Compound | Aromatic Carbons | Aldehyde Carbonyl (CHO) | Ester Carbonyl (C=O) | Methylene Carbon (OCH₂) | Methylene Carbon (BrCH₂) | Ethyl Carbons (OCH₂CH₃) |
| 2-bromo-6-formylphenol | ~110 - 160 | ~190 - 195 | - | - | - | - |
| Ethyl bromoacetate | - | - | ~165 - 170 | - | ~25 - 30 | ~62 (CH₂), ~14 (CH₃) |
| This compound | ~115 - 158 | ~188 - 192 | ~168 - 172 | ~65 - 70 | - | ~61 (CH₂), ~14 (CH₃) |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch (Phenol) | C-H Stretch (Aromatic/Aliphatic) | C=O Stretch (Aldehyde) | C=O Stretch (Ester) | C-O Stretch (Ether/Ester) | C-Br Stretch |
| 2-bromo-6-formylphenol | ~3200 - 3500 | ~2800 - 3100 | ~1680 - 1700 | - | ~1200 - 1300 | ~550 - 650 |
| Ethyl bromoacetate | - | ~2900 - 3000 | - | ~1730 - 1750 | ~1100 - 1300 | ~600 - 700 |
| This compound | - | ~2850 - 3100 | ~1690 - 1710 | ~1740 - 1760 | ~1150 - 1250 | ~550 - 650 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 2-bromo-6-formylphenol | 200, 202 | [M-H]⁺, [M-CHO]⁺, fragments showing loss of Br |
| Ethyl bromoacetate | 166, 168 | [M-OCH₂CH₃]⁺, [M-Br]⁺, [CH₂Br]⁺, [COOCH₂CH₃]⁺ |
| This compound | 286, 288 | [M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺, fragments showing loss of Br and the ester group |
Benchmarking Ethyl 2-(2-bromo-6-formylphenoxy)acetate Against Other Formyl-Phenoxy Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comparative analysis of the performance of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and other structurally related formyl-phenoxy compounds. Due to the limited availability of public data on this compound, this document focuses on benchmarking its predicted properties against experimentally determined activities of similar molecules. This guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant workflows and biological pathways to aid researchers in the evaluation and potential application of these compounds in drug discovery and development.
Introduction
Formyl-phenoxy compounds represent a class of organic molecules characterized by a phenoxy group bearing a formyl (-CHO) substituent. This structural motif is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The reactivity of the aldehyde group and the potential for substitution on the phenyl ring and the phenoxyacetate side chain allow for the generation of diverse chemical libraries with varied pharmacological profiles.
This compound is a specific derivative within this class. While detailed biological data for this particular compound is not extensively available in the public domain, its structural features—a bromine atom and a formyl group ortho to the ether linkage—suggest potential for unique biological activity. This guide aims to provide a framework for evaluating such a compound by comparing it with other formyl-phenoxy derivatives for which experimental data have been published.
Comparative Performance Data
The following table summarizes the quantitative biological activity of several formyl-phenoxy compounds that are structurally related to this compound. This data is compiled from various studies to provide a basis for comparison.
| Compound | Target/Assay | Activity Measurement | Value |
| Methyl 2-(2-(4-formylphenoxy)acetamido)-2-(p-tolyl)acetate | Acetylcholinesterase (AChE) Inhibition | IC50 | 1.28 ± 0.11 µM |
| Methyl 2-(2-(4-formylphenoxy)acetamido)-2-(4-methoxyphenyl)acetate | Acetylcholinesterase (AChE) Inhibition | IC50 | 1.89 ± 0.23 µM |
| 2-(2-(4-Methoxyphenyl)amino)methyl)phenoxy)acetic acid | Antibacterial (Staphylococcus aureus) | Zone of Inhibition | 19 mm |
| (E)-4-((2-(Carboxymethoxy)benzylidene)amino)benzoic acid | Antibacterial (Escherichia coli) | Zone of Inhibition | 22 mm |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Acetylcholinesterase (AChE) Inhibition | IC50 | 11.13 ± 1.22 µM |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Butyrylcholinesterase (BChE) Inhibition | IC50 | 8.74 ± 0.76 µM |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Glutathione S-transferase (GST) Inhibition | IC50 | 14.19 ± 2.15 µM |
Experimental Protocols
Detailed methodologies for the synthesis of formyl-phenoxy compounds and key biological assays are provided below.
This protocol describes a general method for synthesizing ethyl 2-(formylphenoxy)acetate derivatives.
Materials:
-
Substituted 2-formylphenol (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Anhydrous potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the substituted 2-formylphenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80°C.
-
Maintain the reaction at 80°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., HeLa).[1][2][3][4]
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours.[4]
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[2][3][5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microplate. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This protocol describes a method for measuring the inhibition of AChE by the test compounds.[6][7][8][9]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DTNB (10 mM) and ATCI (10 mM) in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations.
-
Add 20 µL of AChE solution (0.2 U/mL) to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader in kinetic mode.
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Visualizations
The following diagrams illustrate a general workflow for the synthesis and evaluation of formyl-phenoxy compounds and a hypothetical signaling pathway that could be targeted by such molecules.
Caption: Workflow for the synthesis and biological screening of formyl-phenoxy compounds.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Study of Catalysts for the Transformation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and its analogs is a critical transformation for the synthesis of dibenzo[b,e]oxepine scaffolds. These structures are core components of various biologically active molecules and pharmaceuticals. The choice of catalyst for this transformation is paramount, influencing reaction efficiency, yield, and selectivity. This guide provides a comparative overview of common catalytic systems, including those based on Palladium, Nickel, and Copper, supported by experimental data from related transformations.
Data Presentation: A Comparative Analysis of Catalytic Systems
The following table summarizes the performance of various catalysts in transformations analogous to the intramolecular cyclization of this compound, primarily focusing on the formation of dibenzo[b,e]oxepine structures.
| Catalyst System | Ligand/Additive | Base/Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nickel-Based Catalysts (Reductive-Heck Reaction of 1-bromo-2-((2-(alkynyl)phenoxy)methyl)benzene derivatives) | [1][2] | ||||||
| NiBr₂·diglyme | 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbp) | Mn | DMF | 60 | 12 | 85 | [1][2] |
| NiCl₂·glyme | dtbbp | Mn | DMF | 60 | 12 | 82 | [1][2] |
| NiI₂ | dtbbp | Mn | DMF | 60 | 12 | 78 | [1][2] |
| Ni(OTf)₂ | dtbbp | Mn | DMF | 60 | 12 | 75 | [1][2] |
| Ni(acac)₂ | dtbbp | Mn | DMF | 60 | 12 | 70 | [1][2] |
| Palladium-Based Catalysts (Intramolecular Heck Reaction of ortho-haloaryl ethers) | General Conditions[3][4] | ||||||
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 12 | 70-90 | [3][4] |
| Pd(PPh₃)₄ | - | Et₃N | Acetonitrile | 80 | 12-24 | 60-85 | [3][4] |
| Copper-Based Catalysts (Intramolecular C-O Bond Formation) | General Conditions[5][6] | ||||||
| CuI | L-proline | K₂CO₃ | DMSO | 110 | 24 | 50-80 | [5][6] |
| Cu₂(OTf)₂·C₆H₆ | Phenanthroline | Cs₂CO₃ | Toluene | 120 | 24 | 60-85 | [5][6] |
*Yields are typical ranges observed for analogous intramolecular cyclizations of ortho-haloaryl ethers and may vary for the specific substrate.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on successful transformations of structurally similar substrates and can be adapted for this compound.
Nickel-Catalyzed Reductive-Heck Cyclization[1][2]
Materials:
-
Substrate (e.g., 1-bromo-2-((2-(phenylethynyl)phenoxy)methyl)benzene) (1.0 equiv)
-
NiBr₂·diglyme (10 mol%)
-
4,4′-di-tert-butyl-2,2′-bipyridine (dtbbp) (10 mol%)
-
Manganese powder (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add NiBr₂·diglyme, dtbbp, and manganese powder.
-
Add a solution of the substrate in anhydrous DMF.
-
Seal the tube and heat the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Intramolecular Heck Reaction[3][4]
Materials:
-
Substrate (e.g., Ethyl 2-(2-bromophenoxy)alkenoate) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the substrate in anhydrous DMF.
-
Add Pd(OAc)₂, PPh₃, and K₂CO₃ to the solution.
-
Heat the mixture to 100 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Copper-Catalyzed Intramolecular Cyclization[5][6]
Materials:
-
Substrate (e.g., N-(2-bromophenyl)alkenamide) (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a sealed tube, add the substrate, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO and seal the tube.
-
Heat the reaction mixture to 110 °C for 24 hours.
-
After cooling, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the generalized experimental workflow and the catalytic cycles for the palladium- and nickel-catalyzed transformations.
Caption: Generalized experimental workflow for catalytic transformations.
Caption: Palladium-catalyzed intramolecular Heck reaction cycle.
Caption: Nickel-catalyzed reductive-Heck reaction cycle.
References
- 1. Nickel-catalyzed electrophiles-controlled enantioselective reductive arylative cyclization and enantiospecific reductive alkylative cyclization of 1,6-enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Copper-catalyzed intramolecular cyclization to N-substituted 1,3-dihydrobenzimidazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 2-(2-bromo-6-formylphenoxy)acetate, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance.
As a brominated aromatic ether, this compound requires specific handling and disposal protocols due to its classification as a hazardous halogenated organic waste. Improper disposal can pose risks to human health and the environment, and is often more costly due to the specialized treatment required for halogenated compounds.
Key Operational and Disposal Plan
This step-by-step guide outlines the necessary procedures for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (refer to the glove manufacturer for specific compatibility), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Crucially, segregate halogenated organic waste from all other waste streams, particularly non-halogenated organic solvents.[1][2][3][4][5] This practice is essential for cost-effective and environmentally sound disposal.
-
Collect waste this compound and any materials contaminated with it in a designated, compatible hazardous waste container. The original chemical container is often the most suitable for this purpose.[3]
-
Containers must be in good condition, free from leaks, and have a secure, tight-fitting lid.[3]
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Include the approximate concentration and identify the hazards (e.g., Toxic, Halogenated).
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[1]
-
The storage area should be away from heat sources, sparks, and incompatible materials.[2] Secondary containment is recommended to mitigate spills.[2]
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill and absorb it with an inert material such as vermiculite or a commercial absorbent.
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.[1][6]
-
Ventilate and decontaminate the spill area once the cleanup is complete.
5. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[6]
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Empty Container Disposal:
-
Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container multiple times with a suitable solvent. The rinseate must be collected and disposed of as halogenated hazardous waste.[3]
-
Once decontaminated, deface all chemical labels before disposing of the container as regular trash or recycling, in accordance with institutional policies.[3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Segregation | Mandatory separation of halogenated and non-halogenated organic waste. | [1][2][3][4][5] |
| Satellite Accumulation Limit | Varies by regulation; a common example is a maximum of 25 gallons. | [1] |
| Container Status | Must be kept closed when not actively adding waste. | [1][2] |
| Final pH for Aqueous Waste | If applicable after neutralization, pH should be between 6 and 9 for sewer disposal (Note: This is not for the pure compound). | [5] |
Experimental Protocols
Spill Cleanup Protocol:
-
Assess the Situation: Determine the extent of the spill and if there is an immediate inhalation hazard. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Don PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use absorbent socks or pads to create a dike around the spill to prevent it from spreading.
-
Absorb the Material: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill surface with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Label and Store: Seal and label the waste container and place it in the Satellite Accumulation Area for pickup.
-
Report the Incident: Report the spill to your laboratory supervisor and EH&S department as per your institution's policy.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
